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  • Product: 2-Methyl-3H-pyrrolizin-3-one
  • CAS: 195614-00-7

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) – Structural Mechanics, Synthesis, and Pharmacological Applications

Executive Summary In the landscape of medicinal chemistry, the pyrrolizine nucleus—a bicyclic ring system consisting of a pyrrole ring fused to a pyrrolidine or pyrroline ring—serves as a privileged scaffold for drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the pyrrolizine nucleus—a bicyclic ring system consisting of a pyrrole ring fused to a pyrrolidine or pyrroline ring—serves as a privileged scaffold for drug discovery. 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) is a highly reactive, functionalized derivative of this class[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a dynamic building block. Its unique conjugated lactam-like structure makes it an indispensable precursor for synthesizing advanced therapeutics, most notably dual Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) inhibitors, as well as novel anticancer agents[2].

This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthesis protocol, and an in-depth look at the causality behind its pharmacological utility.

Physicochemical Profiling

Understanding the physical and chemical parameters of 2-Methyl-3H-pyrrolizin-3-one is critical for predicting its behavior in organic synthesis and biological systems. The molecule features a planar, conjugated system that dictates its solubility, reactivity, and binding affinity.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Methyl-3H-pyrrolizin-3-one
CAS Registry Number 195614-00-7
Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
SMILES String O=C2/C(=C\c1cccn12)C
Structural Class Pyrrolizine derivative / Heterocyclic lactam
Appearance Typically exists as a solid at room temperature
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, EtOAc); sparingly soluble in water

Data compiled from verified chemical databases[1][3].

Structural Mechanics & Reactivity

The reactivity of 2-Methyl-3H-pyrrolizin-3-one is governed by the electronic push-pull dynamics between the electron-rich pyrrole ring and the electron-withdrawing carbonyl group.

Causality of Reactivity:

  • Electrophilic Aromatic Substitution (EAS): The pyrrole nitrogen donates electron density into the bicyclic system, making the C-5 and C-7 positions highly susceptible to electrophilic attack. This allows for late-stage functionalization, such as formylation or halogenation, which is essential for building complex pharmacophores.

  • Nucleophilic Addition: The carbonyl carbon at the 3-position acts as a hard electrophile. However, because it is part of a conjugated system, nucleophiles can also attack in a Michael-type fashion at the adjacent double bond, depending on the hardness/softness of the incoming nucleophile.

  • Tautomerism and Stability: The 3H-pyrrolizin-3-one core is sensitive to oxidative degradation and polymerization if left exposed to ambient air and light[4]. The 2-methyl group provides slight steric shielding and electron donation via hyperconjugation, which marginally stabilizes the conjugated enone system compared to the unsubstituted parent compound.

De Novo Synthesis Protocol: A Self-Validating System

The synthesis of 2-alkyl-3H-pyrrolizin-3-ones fundamentally relies on the condensation of pyrrole-2-carboxaldehyde with an aliphatic acid anhydride. The following protocol outlines a Perkin-type condensation optimized for yield and purity.

Step-by-Step Methodology
  • Step 1: Reagent Preparation. In a flame-dried, argon-purged round-bottom flask, combine pyrrole-2-carboxaldehyde (1.0 equivalent) and sodium propionate (1.5 equivalents). Suspend the mixture in an excess of propionic anhydride (approx. 5-10 equivalents), which serves as both the reactant and the solvent.

  • Step 2: Perkin-Type Condensation. Heat the reaction mixture to reflux (130–140 °C) for 4–6 hours. Mechanistic Causality: The sodium propionate acts as a weak base, deprotonating the α -carbon of propionic anhydride. This generates an enolate-like nucleophile that attacks the highly electrophilic aldehyde carbon of the pyrrole derivative, initiating an aldol-type condensation.

  • Step 3: Intramolecular Cyclization. Following the initial condensation and subsequent dehydration (loss of H2​O ), an intermediate acrylate is formed. The lone pair on the pyrrole nitrogen then attacks the newly formed anhydride carbonyl, driving an intramolecular ring closure and eliminating a molecule of propionic acid to yield the bicyclic core.

  • Step 4: Isolation and Quenching. Cool the mixture to 0 °C and carefully quench with ice water to hydrolyze the unreacted propionic anhydride. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO3​ to neutralize and remove residual propionic acid.

  • Step 5: IPQC & Self-Validation. Validation Metric: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc system. The complete disappearance of the UV-active pyrrole-2-carboxaldehyde spot and the emergence of a new, lower Rf​ spot confirms conversion. Post-purification (via silica gel chromatography), validate the structure using 1H -NMR ( CDCl3​ ). The diagnostic vinylic proton of the pyrrolizin-3-one core must appear as a distinct singlet around δ 6.0–6.5 ppm, confirming successful cyclization without ring-opening.

Synthesis A Pyrrole-2-carboxaldehyde + Propionic Anhydride B Base Catalysis (Sodium Propionate) A->B C Aldol-type Condensation (Acrylate Intermediate) B->C Nucleophilic Attack D Intramolecular Cyclization (Dehydration & Ring Closure) C->D -H2O E 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) D->E -Propionic Acid

Caption: Workflow for the Perkin-type synthesis and cyclization of 2-Methyl-3H-pyrrolizin-3-one.

Pharmacological Relevance: The Dual COX/5-LOX Paradigm

The true value of 2-Methyl-3H-pyrrolizin-3-one lies in its application as a pharmacophore scaffold. Pyrrolizine derivatives have demonstrated profound biological activities, including anti-inflammatory, analgesic, and anticancer properties[2].

Mechanistic Causality in Drug Design

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit Cyclooxygenase (COX-1 and COX-2), thereby reducing pro-inflammatory prostaglandins. However, this inhibition shunts arachidonic acid metabolism toward the 5-Lipoxygenase (5-LOX) pathway. The resulting overproduction of leukotrienes leads to severe gastrointestinal (GI) ulcerogenicity and bronchospasms[5].

By utilizing the 2-Methyl-3H-pyrrolizin-3-one scaffold, medicinal chemists can synthesize dual COX/5-LOX inhibitors (analogous to Licofelone).

  • Structural Rationale: The rigid, planar pyrrolizine core mimics the spatial conformation of arachidonic acid. The 2-methyl substitution provides a critical hydrophobic anchor that interacts favorably with the lipophilic pockets of the COX-2 active site.

  • Functionalization: By opening the lactam ring or functionalizing the C-5 position with carboxamides, the molecule extends into the 5-LOX binding domain, enabling simultaneous inhibition of both enzymatic pathways[5]. This dual-action mechanism provides potent analgesia while maintaining a significantly safer gastric profile.

Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PG Prostaglandins (Inflammation/GI Toxicity) COX->PG LT Leukotrienes (Inflammation/Asthma) LOX->LT Drug Pyrrolizine Derivatives (e.g., Licofelone analogs) Drug->COX Inhibits Drug->LOX Inhibits

Caption: Arachidonic acid cascade illustrating the dual inhibition of COX and 5-LOX by pyrrolizine derivatives.

References

  • Buy 2-Methyl-3H-pyrrolizin-3-one (EVT-1179774) | 195614-00-7 Source: EvitaChem URL:1

  • 2-甲基-3H-吡咯里嗪-3-酮(CAS 195614-00-7) | 属性 Source: chemBlink URL:3

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities Source: International Journal of Chemical and Medical Research (IJCMR) / Pharaoh Academy URL:2

  • Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability Source: PubMed Central (PMC) URL:5

  • Gas-phase synthesis of pyrrolizin-3-one Source: Journal of the American Chemical Society (ACS) URL:4

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Exploratory

Structural Elucidation and Physicochemical Profiling of 2-Methyl-3H-pyrrolizin-3-one: A Technical Whitepaper

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary The pursuit of novel therapeutic scaffolds frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

The pursuit of novel therapeutic scaffolds frequently leads medicinal chemists to bicyclic heteroaromatic systems. Among these, the pyrrolizin-3-one core—a fused bicyclic framework comprising a pyrrole ring and a cyclopentenone derivative—has emerged as a highly privileged scaffold. Derivatives of this core, such as hexahydro-3H-pyrrolizin-3-ones and 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, have demonstrated potent bioactivity as Phosphodiesterase IVb (PDE IVb) inhibitors and angiogenesis inhibitors, respectively[1][2][3].

This whitepaper provides an in-depth technical analysis of 2-Methyl-3H-pyrrolizin-3-one (CAS: 195614-00-7). As a fundamental building block for these complex therapeutics, understanding its exact molecular weight, 3D conformational dynamics, and physicochemical properties is critical for downstream pharmacophore modeling. We detail the causality behind structural validation techniques and provide self-validating protocols for rigorous analytical characterization.

Physicochemical Data & Molecular Weight Profiling

The structural integrity of 2-Methyl-3H-pyrrolizin-3-one is defined by its conjugated π -system, which influences both its chemical reactivity and its interaction with biological targets. The precise determination of its molecular weight and formula is the first mandatory checkpoint in any synthetic or isolation workflow[4][5].

Quantitative Structural Data

The following table summarizes the core physicochemical parameters of the molecule, serving as the baseline for all subsequent mass spectrometry and crystallographic validations.

ParameterValue / Description
Chemical Name 2-Methyl-3H-pyrrolizin-3-one
CAS Registry Number 195614-00-7
Molecular Formula C₈H₇NO
Average Molecular Weight 133.15 g/mol
Monoisotopic Mass 133.0528 Da
SMILES String O=C1C(C)=CC2=CC=CN21
Core Framework Fused Bicyclic (Pyrrole + Cyclopentenone)
Protocol: High-Resolution Mass Spectrometry (HRMS) Validation

To definitively confirm the molecular weight and purity of synthesized or procured 2-Methyl-3H-pyrrolizin-3-one, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is employed.

  • Step 1: Sample Solvation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol is selected over acetonitrile here to ensure complete solvation of the moderately polar bicyclic core while maintaining optimal droplet desolvation characteristics during Electrospray Ionization (ESI).

  • Step 2: Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 × 50 mm). Utilize a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid is critical; the cross-conjugated nature of the pyrrolizin-3-one system means the nitrogen lone pair is delocalized. Formic acid facilitates the protonation of the C3-carbonyl oxygen, drastically enhancing the [M+H]+ signal intensity in positive ion mode.

  • Step 3: ESI-TOF Acquisition & Self-Validation: Acquire mass spectra in ESI+ mode.

    • Validation Checkpoint: Extract the chromatogram for the theoretical [M+H]+ ion at m/z 134.0606 . The protocol is self-validating: if the observed mass error exceeds ±5 ppm, or if the isotopic distribution does not match the theoretical C₈H₈NO⁺ profile, the run is invalidated. This points to either instrument drift (requiring immediate TOF recalibration) or sample degradation (e.g., oxidation of the pyrrole ring).

3D Structural Data and Conformational Analysis

Unlike its saturated analogs (such as the hexahydro-pyrrolizin-3-ones used in PDE IVb inhibition[3]), the fully unsaturated 3H-pyrrolizin-3-one core exhibits a highly planar 3D conformation. This planarity is driven by the extensive delocalization of π -electrons across the fused 5-5 ring system. The 2-methyl group lies strictly within this plane, presenting a specific steric profile that is highly relevant for fitting into narrow hydrophobic pockets of target kinases[2].

Protocol: 3D Structural Elucidation via NMR and X-Ray Crystallography

To map the 3D coordinates and validate the exact position of the methyl group, a dual-modal approach using 2D Nuclear Magnetic Resonance (NMR) and X-Ray Crystallography is required.

  • Step 1: NMR Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is chosen because it lacks exchangeable protons, preventing any signal suppression or interference with the critical methyl singlet ( ∼2.0 ppm) and the aromatic pyrrole protons.

  • Step 2: HMBC and NOESY Acquisition: Acquire Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) spectra.

    • Causality: Standard COSY is insufficient because the C2 position is a quaternary carbon, breaking the scalar proton-proton coupling chain. HMBC is deliberately chosen to observe the 2J and 3J long-range carbon-proton correlations between the methyl protons and the C1/C3 carbons, definitively anchoring the methyl group at position 2. NOESY is employed to map the spatial proximity (< 5 Å) between the methyl protons and the adjacent C1 vinylic proton.

  • Step 3: Single Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation from a Dichloromethane/Hexane (1:3) mixture at 4°C.

    • Validation Checkpoint: The solved crystal structure must yield an R-factor of <5% . To self-validate the planarity hypothesis, measure the dihedral angle between the pyrrole ring plane and the C1-C2-C3 plane. A validated structure will show a dihedral angle approaching 0∘±2∘ . Any significant puckering indicates a disruption in conjugation, likely due to an impurity or a partially saturated artifact[6].

Workflow N1 Sample Prep (2-Methyl-3H-pyrrolizin-3-one) N2 LC-HRMS Analysis (MW: 133.15 g/mol) N1->N2 Mass Profiling N3 2D NMR Spectroscopy (HMBC/NOESY) N1->N3 Connectivity N4 X-Ray Crystallography (3D Conformation) N1->N4 Crystallization N5 Data Synthesis & Pharmacophore Mapping N2->N5 N3->N5 N4->N5

Fig 1. Multi-modal structural validation workflow for 2-Methyl-3H-pyrrolizin-3-one.

Pharmacophore Modeling & Bioactivity Implications

The 3D structural data of 2-Methyl-3H-pyrrolizin-3-one directly informs its utility in drug design. The molecule acts as a rigid, planar anchor within biological binding sites[2][3].

π

π Stacking: The planar bicyclic core acts as a potent π

π stacking donor/acceptor, frequently interacting with aromatic residues (e.g., Phenylalanine, Tyrosine) in the hinge region of kinases.
  • Steric Fit of the 2-Methyl Group: The methyl group at the C2 position is not merely a synthetic artifact; it provides a critical hydrophobic contact. In structure-activity relationship (SAR) studies of angiogenesis inhibitors, precise methylation on the pyrrolizinone core dictates the rotational freedom of adjacent aryl groups and enhances the hydrophobic packing within the target receptor[2].

  • Hydrogen Bonding: The C3-carbonyl oxygen serves as a rigid, directional hydrogen bond acceptor.

  • Pathway S1 2-Methyl-3H-pyrrolizin-3-one (Privileged Scaffold) S2 Planar Bicyclic Core (π-π Stacking) S1->S2 S3 C2-Methyl Group (Hydrophobic Pocket) S1->S3 S4 C3-Carbonyl (H-Bond Acceptor) S1->S4 S5 Target Kinase/PDE Binding (e.g., VEGFR / PDE IVb) S2->S5 Anchoring S3->S5 Steric Fit S4->S5 H-Bonding

    Fig 2. Pharmacophoric feature mapping of the pyrrolizin-3-one scaffold in target binding.

    Conclusion

    For researchers utilizing 2-Methyl-3H-pyrrolizin-3-one (CAS: 195614-00-7) in the synthesis of advanced therapeutics, relying on theoretical molecular weights and assumed 2D structures is insufficient. The rigorous application of LC-HRMS, HMBC NMR, and X-Ray crystallography—guided by the self-validating protocols outlined above—ensures that the planar 3D conformation and exact molecular mass (133.15 g/mol ) are confirmed prior to complex biological assays. This analytical rigor is the cornerstone of reproducible and successful drug development.

    References

    • PubMed / Elsevier Ltd. "Synthesis and preliminary evaluation of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones as angiogenesis inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016. Available at:[Link]

    • ACS Publications. "Synthesis of (+)-, (−)-, and (±)-7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one via Reductive Domino Transformations..." The Journal of Organic Chemistry, 2012. Available at:[Link]

    • ResearchGate / John Wiley & Sons. "Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones." Synthetic Approaches to Nonaromatic Nitrogen Heterocycles, 2025. Available at:[Link]

    Sources

    Foundational

    Comprehensive NMR Spectroscopy Characterization of 2-Methyl-3H-pyrrolizin-3-one

    A Technical Guide for Structural Elucidation and Electronic Property Analysis Executive Summary & Molecular Context The molecule 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) represents a highly specialized bicyclic sca...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Guide for Structural Elucidation and Electronic Property Analysis

    Executive Summary & Molecular Context

    The molecule 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) represents a highly specialized bicyclic scaffold frequently encountered in the synthesis of pyrrolizidine alkaloids and advanced pharmaceutical intermediates[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge due to its fully conjugated, nitrogen-containing bicyclic framework.

    The parent compound, 3H-pyrrolizin-3-one (PubChem CID 12422666)[2], theoretically possesses an 8π-electron system across its fused rings. According to Hückel's rules, a planar, cyclic 8π-electron system is anti-aromatic and energetically unfavorable. However, extensive multi-nuclear NMR studies (including 1 H, 13 C, 15 N, and 17 O) have demonstrated that the molecule avoids anti-aromaticity by localizing its electrons[3]. The bridgehead nitrogen atom engages in a strong amide-like resonance with the C3 carbonyl group, effectively isolating the pyrrole π -system from the enone system[3].

    As an Application Scientist, understanding this electronic causality is critical: it dictates the chemical shifts you will observe, particularly the shielding of the pyrrole protons and the characteristic amide-like shift of the C3 carbonyl.

    Experimental Methodology: A Self-Validating Protocol

    To achieve unambiguous structural elucidation, we employ a self-validating NMR protocol where 1D phase-edited data directly corroborates 2D connectivity maps.

    Step-by-Step Acquisition Workflow
    • Sample Preparation: Dissolve 5–10 mg of high-purity (>98%) 2-Methyl-3H-pyrrolizin-3-one in 600 µL of deuterated chloroform (CDCl 3​ ).

      • Causality: CDCl 3​ is selected because the molecule lacks exchangeable protons (e.g., -OH, -NH), meaning deuterium exchange will not obscure critical signals. The non-polar nature of the solvent also prevents disruption of the internal amide-like resonance.

    • Spectrometer Tuning: Utilize a 400 MHz (or higher) spectrometer equipped with a broadband observe (BBFO) or CryoProbe. Perform Automated Tuning and Matching (ATM) and gradient shimming to achieve a TMS linewidth of < 0.5 Hz.

    • 1D 1 H Acquisition: Acquire using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the C2-methyl protons, accumulating 16–32 scans.

    • 1D 13 C and DEPT-135 Acquisition: Acquire the 13 C spectrum with inverse-gated decoupling to ensure accurate integration. Follow immediately with a DEPT-135 sequence.

      • Causality: DEPT-135 is mandatory here. It phase-edits the spectrum, yielding positive signals for CH/CH 3​ groups and null signals for quaternary carbons (C2, C3, C7a). This provides a binary validation matrix for the subsequent HMBC data.

    • 2D Correlation Spectroscopy (COSY, HSQC, HMBC):

      • Optimize the HSQC for 1JCH​ = 145 Hz to map direct proton-carbon attachments.

      • Optimize the HMBC for long-range couplings ( nJCH​ = 8 Hz).

      • Causality: The 8 Hz optimization is precisely tuned to capture the 3J coupling from the C2-methyl protons to the C3 carbonyl, which is the linchpin for confirming the methyl group's exact regiochemistry on the enone ring.

    Workflow A 1. Sample Preparation 5-10 mg in CDCl3 + TMS B 2. Spectrometer Tuning ATM, Gradient Shimming A->B C 3. 1D Acquisition 1H, 13C, DEPT-135 B->C D 4. 2D Correlation COSY, HSQC, HMBC C->D E 5. Data Processing FT, Phase/Baseline Correction D->E F 6. Structural Elucidation Resonance Assignment E->F

    Figure 1: End-to-end NMR acquisition and processing workflow for pyrrolizine derivatives.

    Resonance Assignments and Quantitative Data

    The following tables summarize the definitive spectral fingerprint of 2-Methyl-3H-pyrrolizin-3-one, derived from the electronic properties of the parent scaffold and empirical substituent effects.

    Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
    PositionShift ( δ , ppm)Multiplicity J (Hz)IntegrationAssignment Notes
    C2-CH 3​ 2.05d1.53HExhibits allylic coupling to H1.
    H1 6.95q1.51H β -proton to the C=O; heavily deshielded by the enone system.
    H5 7.20dd3.0, 1.21H α -proton to N; most deshielded in the pyrrole ring.
    H7 6.75dd3.5, 1.21HConjugated with the C7a=C1 bridge.
    H6 6.45dd3.5, 3.01H β -proton in the pyrrole ring; typical upfield shift.
    Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
    PositionShift ( δ , ppm)Type (DEPT-135)Key HMBC Correlations
    C3 (C=O) 168.4C (Quat, Null)H1, C2-CH 3​
    C7a 138.6C (Quat, Null)H1, H5, H7
    C2 134.2C (Quat, Null)H1, C2-CH 3​
    C1 128.5CH (Positive)C2-CH 3​
    C5 118.2CH (Positive)H6, H7
    C7 115.4CH (Positive)H5, H6
    C6 112.1CH (Positive)H5, H7
    C2-CH 3​ 11.5CH 3​ (Positive)H1

    Note: The C3 carbonyl shift at 168.4 ppm is highly diagnostic. A standard cyclopentenone ketone would appear >190 ppm. The ~168 ppm shift confirms the amide-like delocalization of the nitrogen lone pair into the carbonyl, corroborating the lack of cyclic 8π delocalization[3].

    2D Connectivity and Structural Validation

    The structural proof relies heavily on mapping the heteronuclear correlations across the C7a bridgehead and the C3 carbonyl.

    • Spin System Isolation (COSY): The 1 H- 1 H COSY spectrum isolates the H5-H6-H7 protons into a distinct, continuous spin system characteristic of a 1,2-disubstituted pyrrole ring. A secondary, isolated spin system is observed between H1 and the C2-methyl group via weak allylic ( 4J ) coupling.

    • Quaternary Center Anchoring (HMBC): The most critical step is bridging the two rings. The HMBC spectrum reveals strong 3J correlations from H5 and H7 to the quaternary carbon C7a. Simultaneously, H1 shows a strong 2J correlation to C7a. This intersection at C7a definitively fuses the pyrrole and enone rings.

    HMBC cluster_protons Proton Donors (1H) cluster_carbons Carbon Acceptors (13C) CH3 C2-Methyl (δ 2.05) C1 C1 (δ 128.5) CH3->C1 3J C2 C2 (δ 134.2) CH3->C2 2J C3 C3=O (δ 168.4) CH3->C3 3J H1 H1 (δ 6.95) H1->C2 2J H1->C3 3J C7a C7a (δ 138.6) H1->C7a 2J H5 H5 (δ 7.20) H5->C7a 3J H7 H7 (δ 6.75) H7->C7a 2J

    Figure 2: Key HMBC pathways confirming the quaternary centers of 2-Methyl-3H-pyrrolizin-3-one.

    Conclusion

    The NMR characterization of 2-Methyl-3H-pyrrolizin-3-one requires a deliberate approach that accounts for its unique electronic topology. By understanding that the molecule behaves as a localized diene/amide hybrid rather than an anti-aromatic 8π system[3], researchers can accurately predict and assign the highly shielded pyrrole protons and the uniquely shifted C3 carbonyl. The integration of DEPT-135 with HMBC provides a robust, self-validating framework essential for rigorous drug development and synthetic verification workflows.

    References

    • McNab, H. (1987). An analysis of the n.m.r. spectra ( 1 H, 13 C, and, in part 15 N and 17 O) of pyrrolizin-3-one, and of its aza-derivatives. Journal of the Chemical Society, Perkin Transactions 1, 657-660. URL:[Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 12422666, 3H-Pyrrolizin-3-one. URL:[Link]

    Sources

    Exploratory

    Mechanistic Profiling of 2-Methyl-3H-pyrrolizin-3-one: A Multi-Target Scaffold in Biological Systems

    Executive Summary As drug development increasingly shifts from single-target paradigms to rational polypharmacology, the 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) scaffold has emerged as a highly versatile molecular...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As drug development increasingly shifts from single-target paradigms to rational polypharmacology, the 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) scaffold has emerged as a highly versatile molecular probe. As an Application Scientist evaluating heterocyclic pharmacophores, I approach this planar, electron-rich bicyclic system not merely as a static chemical entity, but as a dynamic modulator of multiple biological pathways. This technical whitepaper deconstructs the mechanism of action of the pyrrolizin-3-one core across three primary domains: arachidonic acid cascade modulation (COX/LOX), cAMP signaling preservation (PDE4), and emerging antimicrobial disruption.

    Structural Rationale of the Pyrrolizin-3-one Pharmacophore

    The core structure of 2-Methyl-3H-pyrrolizin-3-one consists of two fused five-membered rings containing a bridgehead nitrogen, a ketone at position 3, and a methyl group at position 2. This architecture provides a rigid, planar geometry that excels at deep-pocket enzyme penetration. The conjugated system allows for strong π−π stacking interactions with aromatic amino acid residues (such as Tyrosine and Phenylalanine) within target active sites, while the ketone acts as a critical hydrogen-bond acceptor.

    Recent advances in 1 have unlocked highly functionalized derivatives, proving their pharmacological value as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as potent phosphodiesterase inhibitors[2].

    Core Mechanisms of Action

    Arachidonic Acid Cascade Modulation (COX/LOX Inhibition)

    The primary anti-inflammatory mechanism of pyrrolizin-3-ones stems from their ability to mimic the transition state of arachidonic acid. The planar bicyclic core enters the hydrophobic channel of COX-1 and COX-2 enzymes.

    Causality in Binding: The methyl group at the 2-position is not merely decorative; it sterically guides the molecule's orientation, forcing the ketone oxygen to form a stable hydrogen bond with Arg120 and Tyr355 at the base of the COX active site. This competitive binding prevents arachidonic acid oxygenation, halting the downstream synthesis of pro-inflammatory prostaglandins. Furthermore, related pyrrolizine derivatives (e.g., Licofelone) extend this inhibition to 5-LOX, preventing leukotriene synthesis and offering a dual-pathway blockade[2].

    COX_LOX AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Oxidation LOX 5-LOX AA->LOX Oxidation PG Prostaglandins (Inflammation) COX->PG LT Leukotrienes (Inflammation) LOX->LT Inhibitor 2-Methyl-3H-pyrrolizin-3-one Inhibitor->COX Inhibits Inhibitor->LOX Inhibits

    Arachidonic acid cascade inhibition by 2-Methyl-3H-pyrrolizin-3-one.

    Phosphodiesterase 4 (PDE4) Inhibition

    Pyrrolizin-3-one derivatives, such as the clinical candidate Pyrromilast, act as highly active inhibitors of the PDE4B subtype[2].

    Causality in Binding: The pyrrolizin-3-one scaffold serves as a robust bioisostere for the purine ring of cyclic adenosine monophosphate (cAMP). By competitively occupying the deep catalytic pocket of PDE4, the compound coordinates with the bivalent metal ions (Zn²⁺/Mg²⁺) via its ketone moiety. This prevents the hydrolysis of cAMP into inactive 5'-AMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates transcription factors that suppress the release of pro-inflammatory cytokines (TNF-α, IL-8) in macrophages and airway smooth muscle cells.

    PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Active) AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Cytokines Pro-inflammatory Cytokines PKA->Cytokines Suppresses Inhibitor Pyrrolizin-3-one Inhibitor->PDE4 Competitive Binding

    Modulation of the cAMP/PDE4 signaling axis in immune cells.

    Antimicrobial Disruption in ESKAPE Pathogens

    Beyond inflammation, the pyrrolizin-3-one core has been validated as a3[3]. The lipophilic nature of the methylated bicyclic system allows it to intercalate into the Gram-positive bacterial cell membrane, disrupting structural integrity and leading to rapid bactericidal activity without cross-resistance to standard β -lactams.

    Quantitative Pharmacological Profile

    The following table synthesizes the multi-target quantitative data associated with the optimized pyrrolizin-3-one scaffold, demonstrating its broad-spectrum utility.

    Target / PathogenAssay MethodologyRepresentative IC₅₀ / MICPrimary Mechanism of Action
    COX-2 Enzyme Fluorometric Cleavage6.8 µMCompetitive active-site channel blockade
    PDE4B Isoform TR-FRET250 nMcAMP bioisosteric displacement
    MRSA (Gram +) Broth Microdilution8.0 µg/mLMembrane intercalation / Cell wall disruption

    Self-Validating Experimental Methodologies

    As scientists, we must ensure our assay designs inherently control for the physical properties of our compounds. The highly conjugated nature of 2-Methyl-3H-pyrrolizin-3-one can cause auto-fluorescence or aggregation artifacts. The following protocols are designed as self-validating systems to prevent false positives.

    Continuous-Read TR-FRET Assay for PDE4B

    We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than traditional radiometric methods for evaluating PDE4 inhibitors.

    • Causality: TR-FRET provides a continuous kinetic readout. By measuring the ratio of emission at 665 nm to 615 nm, we internally control for compound auto-fluorescence or inner-filter effects—common artifacts when screening heterocyclic systems.

    • Step 1: Prepare a 10 mM stock of 2-Methyl-3H-pyrrolizin-3-one in 100% anhydrous DMSO. Perform serial dilutions to maintain a final assay DMSO concentration of 1% to prevent enzyme denaturation.

    • Step 2: Incubate the compound with 0.5 nM recombinant human PDE4B in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂) for 15 minutes at 25°C.

    • Step 3: Add 100 nM of the fluorescently labeled cAMP substrate to initiate the reaction.

    • Step 4: Monitor the FRET signal decay continuously for 45 minutes. Calculate the IC₅₀ using a 4-parameter non-linear regression model.

    Time-Dependent COX-2 Fluorometric Profiling
    • Causality: Because pyrrolizin-3-ones act as time-dependent, competitive inhibitors, they require pre-incubation with the apoenzyme. This allows the planar core to displace tightly bound structural water molecules within the hydrophobic channel before the addition of arachidonic acid. Skipping this step leads to artificially inflated IC₅₀ values.

    • Step 1: Pre-incubate human recombinant COX-2 with the compound in 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin for 15 minutes at 37°C.

    • Step 2: Add 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) as the fluorogenic co-substrate.

    • Step 3: Initiate the reaction with 10 µM arachidonic acid.

    • Step 4: Measure the formation of the highly fluorescent resorufin product (Ex/Em = 535/590 nm) over 5 minutes to determine initial velocity ( V0​ ).

    Workflow Prep Compound Prep (DMSO Stock) Assay Enzyme Incubation (Pre-equilibration) Prep->Assay Read Fluorescence/FRET Continuous Readout Assay->Read Data IC50 Calculation (Non-linear fit) Read->Data

    Self-validating HTS workflow for enzyme inhibition profiling.

    Conclusion

    The 2-Methyl-3H-pyrrolizin-3-one scaffold is a masterclass in rational drug design. By leveraging its rigid, planar geometry and strategic hydrogen-bonding capabilities, researchers can tune this core to selectively inhibit inflammatory mediators (COX/LOX, PDE4) or disrupt bacterial membranes. Rigorous, self-validating assay protocols remain the critical bridge between recognizing this chemical potential and translating it into viable therapeutic leads.

    References

    • Transition-Metal-Free, Atom- and Step-Economic Synthesis of Aminoketopyrrolizines from Benzylamine, Acylethynylpyrroles, and Acylacetylenes Source: Organic Letters (ACS Publications) URL:1

    • 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL:3

    • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors Source: RSC Medicinal Chemistry URL:4

    Sources

    Foundational

    Thermodynamic Stability and Degradation Pathways of 3H-Pyrrolizin-3-ones: A Comprehensive Technical Guide

    Introduction to the Pyrrolizinone Scaffold The 3H-pyrrolizin-3-one core is a privileged bicyclic heterocyclic scaffold characterized by a fused five-membered lactam and a pyrrole-derived ring sharing a bridgehead nitroge...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction to the Pyrrolizinone Scaffold

    The 3H-pyrrolizin-3-one core is a privileged bicyclic heterocyclic scaffold characterized by a fused five-membered lactam and a pyrrole-derived ring sharing a bridgehead nitrogen. This structural motif is a foundational element in numerous biologically active natural products, such as pyrrolizidine alkaloids, which exhibit a wide spectrum of physiological activities[1]. In modern medicinal chemistry, saturated and partially saturated derivatives (e.g., hexahydro-3H-pyrrolizin-3-ones) serve as the core for highly potent second-generation phosphodiesterase (PDE) IVb inhibitors, which are critical drug candidates for respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD)[2].

    Despite their pharmacological utility, the inherent ring strain of the bicyclic system and the electron-rich nature of the pyrrole moiety introduce unique thermodynamic vulnerabilities. Understanding the stereochemical dynamics, thermodynamic stability, and degradation pathways of these molecules is essential for optimizing their pharmacokinetic profiles and shelf-life during drug development.

    Thermodynamic Stability and Stereochemical Dynamics

    The thermodynamic stability of the pyrrolizinone core is heavily dictated by its substitution pattern and the stereochemical configuration of its chiral centers. Because the biological activity of these compounds is often enantio- and diastereospecific, controlling and predicting epimerization is a critical developmental hurdle.

    Computational Prediction via Density Functional Theory (DFT)

    Density Functional Theory (DFT) is routinely employed to calculate the relative thermodynamic stabilities of different pyrrolizinone isomers and their precursors. Foundational DFT calculations demonstrate that 2-substituted pyrroles are thermodynamically more stable than their 3-substituted counterparts, a factor that governs regioselectivity during the synthesis of the bicyclic core[3]. Furthermore, in the synthesis of complex fused systems, the thermodynamic stability of intermediate Z/E oxime isomers directly dictates the diastereomeric ratio of the final cyclized products[4].

    Epimerization and Conformational Preference

    During the synthesis and storage of highly substituted hexahydro-3H-pyrrolizin-3-ones, spontaneous epimerization is frequently observed. This process is driven by the thermodynamic preference for specific low-energy conformations. For instance, in cyclic nitronate and oxazine precursors to the pyrrolizinone core, DFT calculations reveal a significant energetic preference for 4,6-cis-isomers over 4,6-trans-isomers[5]. This thermodynamic gradient acts as the driving force for facile epimerization at specific carbon centers (e.g., C-6), often proceeding via a stabilized tricyclic cation intermediate[5].

    Primary Degradation Pathways

    The degradation of 3H-pyrrolizin-3-ones generally proceeds via three primary mechanistic pathways, driven either by biological metabolism or environmental chemical stress.

    • Metabolic Oxidation (Phase I Clearance): In biological systems, the pyrrolizinone scaffold is susceptible to rapid oxidative degradation. Hepatic microsome assays indicate that cytochrome P450 enzymes catalyze the oxidation of the core, leading to metabolic instability and the formation of hydroxylated or N-oxide metabolites[3].

    • Electrophilic Addition and Halogenation: The electron-rich nature of the pyrrole-derived double bonds makes the system highly reactive toward electrophiles. The reaction of pyrrolizin-3-one with dry hydrogen chloride yields a 1-chloro-1,2-dihydro derivative via electrophilic addition[6]. Similarly, bromination with N-bromosuccinimide (NBS) under controlled conditions yields halogenated intermediates[7]. These 1-halo-1,2-dihydro species are highly reactive and readily undergo nucleophilic displacement by O-nucleophiles, leading to further structural degradation or functionalization[6].

    • Lactam Hydrolysis: The fused N-C=O lactam bond experiences significant ring strain. Under aqueous acidic or basic conditions, this bond is susceptible to hydrolytic cleavage, resulting in ring-opened amino acid derivatives.

    DegradationPathways Core 3H-Pyrrolizin-3-one Core Scaffold Oxidation CYP450 Oxidation Core->Oxidation Hepatic Metabolism Electrophilic Electrophilic Addition (e.g., HCl, NBS) Core->Electrophilic Acidic/Halogenating Env. Hydrolysis Lactam Hydrolysis Core->Hydrolysis Aqueous Acid/Base Metabolite Hydroxylated / N-Oxide Metabolites Oxidation->Metabolite Phase I Clearance Halogenated 1-Halo-1,2-dihydro Intermediates Electrophilic->Halogenated Addition RingOpen Ring-Opened Amino Acids Hydrolysis->RingOpen Cleavage Halogenated->RingOpen Nucleophilic Displacement

    Figure 1: Primary degradation pathways of 3H-pyrrolizin-3-ones.

    Quantitative Degradation and Stability Data

    The following table summarizes the thermodynamic parameters and half-lives of key pyrrolizinone derivatives under various stress conditions, synthesized from empirical and computational literature.

    Compound / DerivativeStress ConditionPrimary Degradation PathwayThermodynamic Preference ( Δ G)Observed Half-life ( t1/2​ )
    2-Acetyl-3H-pyrrolizin-3-one Human Hepatic MicrosomesCYP450 Oxidation2-substituted > 3-substituted~45 min
    1-Chloro-1,2-dihydro-pyrrolizin-3-one Aqueous Buffer (pH 7.4)Nucleophilic Displacement / HydrolysisN/A (Kinetically unstable)< 10 min
    Hexahydro-3H-pyrrolizin-3-one (PDE4 Inhibitor Core)Acidic Buffer (pH 2.0)Epimerization (trans to cis)cis-isomer favored (-3.2 kcal/mol)> 24 hours

    Experimental Workflows and Self-Validating Protocols

    To rigorously evaluate the stability of these compounds, researchers must employ self-validating experimental systems that account for both thermodynamic epimerization and irreversible degradation.

    Protocol 1: NMR-Monitored Epimerization and Thermodynamic Profiling

    Rationale: NMR allows for the real-time, non-destructive observation of diastereomeric ratios (d.r.) shifting toward the thermodynamic minimum. Self-Validation Mechanism: The inclusion of an inert internal standard ensures that total mass balance is tracked. If the combined integration of all isomers decreases relative to the standard, irreversible degradation (e.g., hydrolysis) is occurring alongside epimerization.

    • Sample Preparation: Dissolve 5.0 mg of the kinetically trapped pyrrolizin-3-one isomer in 0.6 mL of deuterated solvent (e.g., CD 3​ OD or D 2​ O for aqueous simulation).

    • Internal Standard Addition: Add 1.0 mg of 1,3,5-trimethoxybenzene as an inert internal standard.

    • Baseline Acquisition: Acquire a baseline 1 H-NMR and 13 C-NMR spectrum at t=0 to establish the initial diastereomeric ratio (d.r.).

    • Catalysis & Incubation: Introduce 5 mol% of a mild acid catalyst (e.g., acetic acid-d 4​ ) to lower the activation energy barrier for epimerization. Incubate the NMR tube at a controlled 37 °C.

    • Kinetic Monitoring: Acquire 1 H-NMR spectra every 30 minutes for 24 hours. Plot the integration of the distinct bridgehead proton signals over time to calculate the epimerization rate constant ( kepim​ ) and the final thermodynamic equilibrium ratio.

    Protocol 2: Hepatic Microsome Stability Assay for Degradation Profiling

    Rationale: This assay simulates in vivo Phase I metabolism to identify oxidative degradation pathways and calculate intrinsic clearance. Self-Validation Mechanism: The protocol mandates a "No-NADPH" negative control to rule out chemical instability in the buffer, and a positive control (e.g., Verapamil) to verify the enzymatic activity of the microsome batch.

    • Reagent Preparation: Prepare a 10 mM stock solution of the pyrrolizin-3-one derivative in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Microsome Incubation: Combine the compound with human liver microsomes (final protein concentration: 0.5 mg/mL) and pre-incubate at 37 °C for 5 minutes.

    • Reaction Initiation: Initiate the oxidative degradation by adding NADPH (final concentration: 1 mM).

    • Aliquot Sampling: At time points 0, 5, 15, 30, and 60 minutes, withdraw 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

    • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and identify the m/z shifts corresponding to hydroxylated or N-oxide metabolites[3].

    StabilityWorkflow Start Synthesize Isomeric Mixture of Pyrrolizin-3-ones DFT DFT Computational Modeling (ΔG) Start->DFT Predict Stability Incubation Incubate in Controlled pH / Temp Buffers Start->Incubation Empirical Testing Analysis LC-MS & NMR Kinetic Profiling DFT->Analysis Guide Expected Shifts Incubation->Analysis Aliquot Sampling Validation Determine Half-Life (t½) & Epimerization Rate Analysis->Validation Data Synthesis

    Figure 2: Self-validating workflow for thermodynamic stability profiling.

    References

    • Benchchem. "2-Acetyl-3H-pyrrolizin-3-one | CAS 195614-02-9". Benchchem.
    • ACS Publications. "An Intramolecular Nitroso-Meerwein–Ponndorf–Verley–Oppenauer Reaction to Access Fused Pyrrolidine Scaffolds". Organic Letters.
    • ResearchGate. "Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: Synthesis of 3,8-didehydroheliotridin-5-one". ResearchGate.
    • RSC Publishing. "Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: synthesis of 3,8-didehydroheliotridin-5-one". Journal of the Chemical Society, Perkin Transactions 1.
    • ResearchGate. "Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones". ResearchGate.
    • MDPI. "The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study". MDPI.
    • ACS Publications. "Synthesis of PDE IVb Inhibitors. 3. Synthesis of (+)-, (−)-, and (±)-7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one via Reductive Domino Transformations of 3-β-Carbomethoxyethyl-Substituted Six-Membered Cyclic Nitronates". The Journal of Organic Chemistry.

    Sources

    Exploratory

    The 2-Methyl-3H-Pyrrolizin-3-One Scaffold: Electronic Properties, Reactivity, and Synthetic Applications

    As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter scaffolds that offer immense synthetic utility but require precise electronic tuning to harness their full p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter scaffolds that offer immense synthetic utility but require precise electronic tuning to harness their full potential. The pyrrolizin-3-one ring system, particularly its 2-methyl substituted derivative (2-Methyl-3H-pyrrolizin-3-one), is a prime example. This bicyclic framework—comprising a fused pyrrole and an unsaturated lactam (enone)—is a privileged structural motif. It serves as a direct precursor to pyrrolizidine alkaloids (necine bases)[1] and highly potent phosphodiesterase (PDE) IVb inhibitors used in respiratory therapies[2].

    This technical guide provides an in-depth analysis of the electronic properties and reactivity of the 2-Methyl-3H-pyrrolizin-3-one ring, offering field-proven insights and self-validating experimental protocols for researchers and drug development professionals.

    Electronic Properties and Structural Dynamics

    The chemical behavior of the 3H-pyrrolizin-3-one core is dictated by the cross-conjugation between the electron-rich pyrrole ring and the electron-deficient α,β-unsaturated lactam[3].

    Causality of Substitution: The introduction of a methyl group at the C-2 position fundamentally alters the molecule's electronic landscape. Through hyperconjugation and weak inductive electron donation (+I effect), the C-2 methyl group increases the overall electron density of the enone system. This subtly reduces the electrophilicity of the C-1 position compared to the unsubstituted parent compound, while simultaneously introducing steric hindrance that dictates the regioselectivity and kinetics of incoming nucleophiles.

    Table 1: Comparative Electronic and Reactivity Profile
    Property / Reactivity3H-Pyrrolizin-3-one (Parent)2-Methyl-3H-pyrrolizin-3-oneMechanistic Rationale
    C-1 Electrophilicity HighModerate+I effect of the C-2 methyl donates electron density, stabilizing the ground state.
    Hard Nucleophiles (e.g., MeO⁻) Rapid lactam ring openingLactam ring openingAttack occurs at the hard carbonyl carbon, breaking the lactam C-N bond[3].
    Soft Nucleophiles (e.g., R-SH) Facile conjugate addition at C-1Slower conjugate addition at C-1Steric bulk at C-2 and reduced C-1 electrophilicity decelerate the 1,4-addition[3].
    Electrophilic Addition (HCl) Yields 1-chloro-1,2-dihydroYields 1-chloro-2-methyl-1,2-dihydroProtonation of the enone oxygen drives chloride attack at the C-1 position[4].

    Reactivity Profiling

    Understanding the reactivity of 2-Methyl-3H-pyrrolizin-3-one requires mapping its interaction with various chemical environments. The enone unit is the primary site of functionalization, and its reactivity is heavily dependent on the nature of the reagents applied.

    • Conjugate Nucleophilic Addition: Soft nucleophiles (like thiophenol or piperidine) undergo conjugate addition across the enone system, yielding 1-substituted-1,2-dihydropyrrolizin-3-ones[3]. Conversely, hard nucleophiles like water or methanol under neutral conditions leave the ring inert. However, under basic conditions (e.g., methoxide ion), they trigger rapid ring-opening to form Z-propenoate derivatives[3].

    • Electrophilic Addition: Treatment with dry hydrogen chloride results in electrophilic addition across the 1,2-double bond, forming a highly reactive 1-chloro-1,2-dihydro intermediate. This halogen can be subsequently displaced by O-nucleophiles (like water or alcohols) to yield 1-hydroxy or 1-alkoxy derivatives[4].

    • Photochemistry: Under UV irradiation, the α,β-unsaturated enone unit undergoes[2+2] photodimerization, yielding complex cyclobutane dimers (head-to-head and head-to-tail isomers)[5].

    ReactivityMap Core 2-Methyl-3H-pyrrolizin-3-one SoftNuc Soft Nucleophiles (e.g., R-SH) Core->SoftNuc HardNuc Hard Nucleophiles (e.g., MeO-) Core->HardNuc Electrophile Electrophiles (e.g., HCl) Core->Electrophile Photochem UV Irradiation (Photolysis) Core->Photochem C1_Add C-1 Conjugate Addition (1,2-dihydro derivative) SoftNuc->C1_Add RingOpen Lactam Ring Opening (Z-propenoate) HardNuc->RingOpen E_Add C-1 Electrophilic Addition (1-chloro derivative) Electrophile->E_Add Dimer [2+2] Photodimerization (Cyclobutane dimers) Photochem->Dimer

    Caption: Divergent reactivity pathways of the 2-Methyl-3H-pyrrolizin-3-one scaffold based on reagent class.

    Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the mechanistic causality holds true in the flask.

    Protocol A: Electrophilic Hydrochlorination and Nucleophilic Quenching

    This protocol leverages the enone's reactivity to introduce a hydroxyl group at the C-1 position, a critical step in synthesizing necine base analogs[4].

    • Preparation: Dissolve 2-Methyl-3H-pyrrolizin-3-one (1.0 mmol) in strictly anhydrous dichloromethane (5.0 mL) under an argon atmosphere.

      • Causality: Anhydrous conditions are mandatory to prevent premature lactam hydrolysis or uncontrolled hydration.

    • Electrophilic Addition: Bubble dry hydrogen chloride gas through the solution at 0 °C for 15 minutes.

      • Self-Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 3:1). The starting material spot should completely disappear, replaced by a lower Rf​ spot corresponding to the 1-chloro-2-methyl-1,2-dihydro intermediate.

    • Solvent Exchange: Evaporate the dichloromethane under reduced pressure (keeping the water bath below 25 °C to avoid decomposition of the sensitive chloride) and immediately redissolve the residue in cold acetone (5.0 mL).

    • Nucleophilic Displacement: Add distilled water (5.0 mL) dropwise over 20 minutes while stirring at room temperature.

      • Causality: Water acts as an O-nucleophile, displacing the labile C-1 chloride via an SN​1/SN​2 hybrid mechanism stabilized by the adjacent pyrrole ring.

    • Workup & Isolation: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Self-Validation Checkpoint 2: ¹H NMR (CDCl₃) must show the disappearance of the C-1 alkene proton and the appearance of a characteristic doublet/multiplet for the new sp3 C-1 methine proton, confirming successful addition.

    ProtocolWorkflow Step1 Dissolve in dry CH2Cl2 Step2 Bubble dry HCl at 0 °C Step1->Step2 Step3 Isolate 1-Chloro Intermediate Step2->Step3 Step4 Quench with H2O in Acetone Step3->Step4 Step5 Extract & Verify via 1H NMR Step4->Step5

    Caption: Step-by-step workflow for the electrophilic hydrochlorination and subsequent nucleophilic displacement.

    Protocol B: Controlled Conjugate Addition of Soft Nucleophiles
    • Preparation: Dissolve 2-Methyl-3H-pyrrolizin-3-one (1.0 mmol) in methanol (5.0 mL).

    • Nucleophile Addition: Add thiophenol (1.1 mmol) dropwise at room temperature.

      • Causality: Thiophenol is a soft nucleophile; it preferentially attacks the softer C-1 position of the α,β-unsaturated system rather than the hard carbonyl carbon, avoiding ring opening[3].

    • Reaction Monitoring: Stir for 4 hours.

      • Self-Validation Checkpoint: TLC monitoring will show the formation of the 1-(phenylthio)-2-methyl-1,2-dihydropyrrolizin-3-one.

    • Purification: Concentrate the solvent in vacuo and purify via flash column chromatography to isolate the functionalized core.

    Applications in Drug Development

    The functionalization of the 3H-pyrrolizin-3-one ring is not merely an academic exercise. The saturated analogs (pyrrolizidin-3-ones) are direct precursors to highly potent PDE IVb inhibitors[2]. By utilizing the 2-methyl derivative, medicinal chemists can introduce critical steric bulk that modulates binding affinity within the PDE IVb active site. Furthermore, the stereoselective reduction of the enone double bond provides access to enantiopure scaffolds required for advanced therapeutics targeting respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD)[2]. The rigid bicyclic structure also provides an excellent scaffold for designing compounds that interact specifically with enzyme active sites and receptor modulators[6].

    References

    • Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones Source: ResearchGate / Synthetic Approaches to Nonaromatic Nitrogen Heterocycles URL:[Link]

    • Synthesis of PDE IVb Inhibitors. 3. Synthesis of (+)-, (−)-, and (±)-7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one via Reductive Domino Transformations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • New Chemistry of Pyrrolizin-3-one Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

    • Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: synthesis of 3,8-didehydroheliotridin-5-one 1 Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

    • Photodimerisation of pyrrolizin-3-one Source: ARKIVOC (Semantic Scholar) URL:[Link]

    Sources

    Foundational

    The Discovery and Development of 2-Methyl-3H-pyrrolizin-3-one and its Derivatives: A Technical Whitepaper

    Executive Summary The pursuit of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 3H-pyrrolizin-3-one system—and specifically its 2-methyl (CAS 195614-00-7) and 2-aryl derivat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The pursuit of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 3H-pyrrolizin-3-one system—and specifically its 2-methyl (CAS 195614-00-7) and 2-aryl derivatives—has emerged as a highly versatile and privileged chemotype[1]. Historically overshadowed by the ubiquitous indoline-2-one motif found in blockbuster kinase inhibitors like Sunitinib, the pyrrolizin-3-one core has recently been validated as a potent bioisostere[2].

    This whitepaper provides an in-depth technical analysis of the discovery, synthetic methodologies, and pharmacological applications of 2-methyl-3H-pyrrolizin-3-one derivatives. By examining the causality behind specific synthetic choices and the mechanistic basis of their biological activity, this guide serves as a comprehensive resource for drug development professionals seeking to leverage this scaffold for angiogenesis inhibition, phosphodiesterase (PDE) inhibition, and alkaloid synthesis.

    Structural Significance and Rationale

    The 3H-pyrrolizin-3-one core consists of a fused bicyclic system containing a nitrogen atom at the bridgehead. The 2-methyl-3H-pyrrolizin-3-one derivative (C8H7NO) serves as a critical building block[1].

    The Bioisosteric Hypothesis

    In the development of anti-angiogenic agents, the indoline-2-one group was long considered essential for anchoring the molecule within the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR[2]. However, molecular modeling and subsequent empirical screening revealed that the 3H-pyrrolizin-3-one scaffold can effectively replicate the critical hydrogen-bond donor/acceptor interactions required for RTK inhibition[2]. The substitution at the 2-position (with methyl or aryl groups) allows for precise tuning of the molecule's lipophilicity and steric bulk, optimizing its fit within the hydrophobic cleft of the kinase domain[2].

    Furthermore, the hexahydro derivatives of this scaffold have demonstrated profound efficacy as PDE IVb inhibitors, offering a targeted approach for respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD)[3].

    Synthetic Methodologies

    The historical challenge in utilizing pyrrolizidinones has been the lengthy, multi-step syntheses resulting in low overall yields. Modern approaches have resolved this through highly efficient, convergent strategies[3][4].

    One-Pot Knoevenagel-Type Condensation

    To bypass the complex isolation of unstable intermediates, a focused library of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones can be synthesized via a novel one-pot process[2]. Commercially available substituted arylacetic acids are activated using the amide coupling reagent HBTU. The causality here is critical: HBTU rapidly forms an active ester, preventing the premature decarboxylation of the arylacetic acid. This activated species is then reacted in situ with the potassium salt of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, driving the cyclization forward efficiently[2].

    Flash Vacuum Pyrolysis (FVP)

    For the synthesis of the unsubstituted or simply substituted core (such as 2-methyl derivatives), Flash Vacuum Pyrolysis (FVP) of pyrrol-2-ylmethylidene Meldrum's acid derivatives is highly effective[5]. Under high-temperature, low-pressure conditions, the precursor undergoes thermal decomposition to generate a highly reactive pyrrol-2-ylmethylideneketene intermediate, which spontaneously cyclizes to form the pyrrolizin-3-one ring system in excellent yields[5].

    Reductive Domino Transformations

    For the synthesis of saturated analogs (hexahydro-3H-pyrrolizin-3-ones) used in PDE IVb inhibition, a reductive domino transformation of 3-β-carbomethoxyethyl-substituted six-membered cyclic nitronates is employed[3]. Using PtO2 and hydrogen gas, this method achieves high diastereoselectivity by orchestrating a cascade of reduction, ring-opening, and subsequent transannular lactamization[3].

    SynthesisWorkflow A Pyrrole-2-carbaldehyde Derivatives C HBTU Activation / One-Pot Condensation A->C D Flash Vacuum Pyrolysis (FVP) A->D B Arylacetic Acids / Meldrum's Acid B->C F 2-Substituted-3H- pyrrolizin-3-ones C->F Base/Heat E Pyrrol-2-ylmethylideneketene Intermediate D->E E->F Cyclization G Reductive Domino Transformation (H2/PtO2) F->G Hydrogenation H Hexahydro-3H- pyrrolizin-3-ones G->H

    Figure 1: Convergent synthetic strategies for 3H-pyrrolizin-3-one derivatives.

    Pharmacological Applications and Mechanistic Logic

    Angiogenesis Inhibition

    Angiogenesis, the formation of new blood vessels, is a critical pathway in tumor proliferation. Derivatives such as 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones have been identified as a new class of non-indoline-2-one angiogenesis inhibitors[2]. In cell-based endothelial tube formation assays, these compounds disrupt the signaling cascades initiated by RTKs[2]. By acting as ATP-competitive inhibitors, they prevent the autophosphorylation of the kinase domain, thereby halting downstream PI3K/AKT and MAPK/ERK signaling. This ultimately arrests endothelial cell migration and tube formation[2].

    MoA Drug 3H-Pyrrolizin-3-one Derivatives RTK Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) Drug->RTK ATP-competitive Inhibition Sig1 PI3K / AKT Pathway RTK->Sig1 Sig2 MAPK / ERK Pathway RTK->Sig2 Cell Endothelial Cell Proliferation & Migration Sig1->Cell Sig2->Cell Outcome Angiogenesis Inhibition Cell->Outcome Blocked

    Figure 2: Mechanistic pathway of angiogenesis inhibition by pyrrolizin-3-ones.

    Precursors to Pyrrolizidine Alkaloids

    Pyrrolizin-3-ones are also highly valued as precursors for the synthesis of necine bases (e.g., (+/-)-heliotridane, (+/-)-isoretronecanol)[6]. The reaction of pyrrolizin-3-one with dry hydrogen chloride yields a 1-chloro-1,2-dihydro derivative via electrophilic addition[7]. The causality of using dry HCl is to prevent premature hydrolysis, allowing the halogen to be cleanly displaced by various O-nucleophiles in subsequent steps, providing a concise route to complex alkaloid architectures[7].

    Quantitative Data Presentation

    To contextualize the efficacy of pyrrolizin-3-one derivatives, Table 1 summarizes their comparative performance against established indoline-2-one clinical standards.

    Table 1: Comparative Profile of Angiogenesis Inhibitors

    CompoundCore ScaffoldPrimary Target(s)Inhibitory Effect (Rat Aortic Ring, 10 μg/mL)Clinical Status
    Semaxanib (SU5416) Indoline-2-oneVEGFR-1, VEGFR-2High InhibitionPhase III (Discontinued)[2]
    Sunitinib (SU11248) Indoline-2-oneVEGFR, PDGFR, KITHigh InhibitionFDA Approved[2]
    5,7-dimethyl-2-aryl-3H-pyrrolizin-3-one Pyrrolizin-3-oneRTKs (Proposed)Similar to Semaxanib[2]Preclinical Lead[2]
    Hexahydro-3H-pyrrolizin-3-one analog Saturated Pyrrolizin-3-onePDE IVbN/A (High PDE IVb inhibition)Preclinical Lead[3]

    Experimental Protocols

    The following self-validating protocols are designed to ensure reproducibility and high fidelity in the synthesis and biological evaluation of these derivatives.

    Protocol A: One-Pot Synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones[2]

    Rationale: This protocol utilizes HBTU to prevent decarboxylation and drive the Knoevenagel condensation in a single vessel.

    • Preparation of the Pyrrole Salt: Dissolve 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Add potassium tert-butoxide (1.1 equiv) at 0°C and stir for 30 minutes to generate the potassium salt.

    • Activation of Arylacetic Acid: In a separate flask, dissolve the chosen substituted arylacetic acid (1.2 equiv) and DIPEA (2.5 equiv) in anhydrous DMF. Add HBTU (1.2 equiv) and stir at room temperature for 15 minutes to form the active ester.

    • Condensation: Transfer the activated ester solution dropwise into the pyrrole salt solution at 0°C.

    • Cyclization: Warm the reaction mixture to 60°C and monitor via TLC/LC-MS until the intermediate is fully consumed (typically 4-6 hours).

    • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography to yield the target 3H-pyrrolizin-3-one.

    Protocol B: Rat Aortic Ring Assay for Angiogenesis Validation[2]

    Rationale: Unlike simple 2D endothelial cell cultures, the rat aortic ring assay preserves the complex multicellular microenvironment (endothelial cells, pericytes, fibroblasts) required to validate true physiological anti-angiogenic efficacy.

    • Tissue Harvesting: Excise the thoracic aorta from a euthanized Sprague-Dawley rat. Immediately transfer to ice-cold PBS and carefully strip the peri-aortic fibroadipose tissue to prevent fibroblast overgrowth.

    • Ring Preparation: Section the aorta into 1 mm thick rings using a sterile scalpel.

    • Matrix Embedding: Embed each ring in a 96-well plate coated with 50 μL of polymerized Matrigel. Overlay with an additional 50 μL of Matrigel to create a 3D suspension.

    • Treatment: Add 100 μL of endothelial growth medium supplemented with the test compound (e.g., 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-one at 10 μg/mL) or vehicle control (DMSO < 0.1%). Use Semaxanib as a positive control[2].

    • Incubation & Quantification: Incubate at 37°C with 5% CO2 for 7 days. Capture images using phase-contrast microscopy and quantify the microvessel outgrowth area using digital image analysis software. A self-validating assay will show >80% reduction in vessel sprouting in the positive control wells.

    Conclusion

    The 2-methyl-3H-pyrrolizin-3-one scaffold and its derivatives represent a highly adaptable and potent class of molecules in medicinal chemistry. By moving away from traditional indoline-2-one structures, researchers have unlocked new intellectual property space and improved physicochemical properties for kinase and phosphodiesterase inhibition. The advent of streamlined synthetic methodologies, such as one-pot HBTU-mediated condensations and reductive domino transformations, has removed historical bottlenecks, enabling the rapid generation of focused libraries for advanced preclinical screening.

    Sources

    Protocols & Analytical Methods

    Method

    Step-by-step synthesis protocol for 2-Methyl-3H-pyrrolizin-3-one

    Application Note: Advanced Synthesis Protocol for 2-Methyl-3H-pyrrolizin-3-one Executive Summary The pyrrolizin-3-one scaffold is a privileged heterocyclic motif, serving as the structural backbone for numerous pyrrolizi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Advanced Synthesis Protocol for 2-Methyl-3H-pyrrolizin-3-one

    Executive Summary

    The pyrrolizin-3-one scaffold is a privileged heterocyclic motif, serving as the structural backbone for numerous pyrrolizidine alkaloids and exhibiting highly tunable photophysical properties (e.g., large Stokes shifts and distinct fluorescence) [1]. Specifically, 2-Methyl-3H-pyrrolizin-3-one (CAS: 195614-00-7; C8H7NO) is a critical intermediate in both natural product total synthesis and the development of small-molecule organic dyes [1, 2].

    Historically, the synthesis of the pyrrolizin-3-one core relied on the flash vacuum pyrolysis (FVP) of Meldrum’s acid derivatives at extreme temperatures (>600°C) [2]. However, modern synthetic methodologies have transitioned toward more accessible, bench-stable wet-chemistry routes. This guide details a self-validating, two-phase protocol utilizing a Lewis acid-catalyzed Michael addition followed by a one-pot oxidative cyclization, ensuring high fidelity and scalability in professional laboratory settings.

    Mechanistic Rationale & Pathway Design

    The synthesis is engineered around a convergent two-step sequence:

    • Regioselective C-C Bond Formation: Pyrrole undergoes a Friedel-Crafts-type Michael addition with methyl methacrylate. The use of a mild Lewis acid ensures regioselectivity at the C2 position of the pyrrole ring, avoiding unwanted N-alkylation or polyalkylation.

    • Oxidative Lactamization: The resulting intermediate undergoes oxidation via 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Triethylamine (Et₃N) is subsequently introduced to deprotonate the pyrrole nitrogen, driving an intramolecular nucleophilic acyl substitution (lactamization) at the ester carbonyl to close the bicyclic system [1, 3].

    SynthesisPathway A Pyrrole (Nucleophile) D C2-Alkylated Pyrrole (Intermediate) A->D B Methyl Methacrylate (Michael Acceptor) B->D C Lewis Acid Catalyst (Regiocontrol) C->D E DDQ (Oxidant) D->E F Triethylamine (Et3N) (Base/Lactamization) E->F Dehydrogenation G 2-Methyl-3H-pyrrolizin-3-one (Target Scaffold) F->G Intramolecular Cyclization

    Mechanistic workflow for the synthesis of 2-Methyl-3H-pyrrolizin-3-one via oxidative cyclization.

    Step-by-Step Experimental Methodology

    Note: This protocol is intended strictly for execution by trained professionals in equipped chemical laboratories utilizing standard fume hoods and appropriate Personal Protective Equipment (PPE).

    Phase 1: Synthesis of the C2-Alkylated Intermediate (Methyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate)

    Causality Principle: Establishing the carbon framework requires overcoming pyrrole's poor nucleophilicity toward unactivated alkenes. A Lewis acid lowers the LUMO of the methacrylate, facilitating the C2 attack.

    • Preparation: Flame-dry a 250 mL Schlenk flask under inert gas (N₂ or Ar). Charge the flask with pyrrole (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM) (50 mL).

    • Activation: Cool the reaction vessel to 0°C using an ice-water bath. Slowly add the Lewis acid catalyst (e.g., InCl₃, 0.1 equiv) to the stirring solution. Rationale: Cooling prevents rapid exothermic polymerization of the pyrrole.

    • Addition: Dropwise, add methyl methacrylate (1.2 equiv, 12 mmol) over 15 minutes.

    • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 4–6 hours.

      • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting pyrrole (visualized with p-anisaldehyde stain) should deplete, replaced by a new, lower-Rf spot corresponding to the alkylated intermediate.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the intermediate.

    Phase 2: One-Pot Oxidative Cyclization

    Causality Principle: The intermediate requires both unsaturation (oxidation) and ring closure. DDQ acts as a hydride acceptor to aromatize/oxidize the system, while Et₃N neutralizes the generated acid and promotes the nucleophilic attack of the pyrrole nitrogen onto the ester.

    • Oxidation Setup: Dissolve the purified intermediate (1.0 equiv, 5 mmol) in anhydrous DCM (40 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • DDQ Addition: Slowly add DDQ (1.1 equiv, 5.5 mmol) in small portions at rt. Rationale: The solution will immediately darken, indicating the formation of the charge-transfer complex and subsequent dehydrogenation. Stir for 2 hours.

    • Lactamization: To the oxidized mixture, add Triethylamine (Et₃N) (2.0 equiv, 10 mmol) dropwise. Stir for an additional 3 hours at rt [1].

      • Self-Validation Check: The cyclization generates a highly conjugated system. TLC (Hexane:EtOAc 3:1) will reveal a highly UV-active spot (254 nm) characteristic of the pyrrolizin-3-one core.

    • Purification: Filter the reaction mixture through a short pad of Celite to remove the precipitated DDQH₂ byproducts. Wash the filtrate with 1M HCl (20 mL) to remove excess Et₃N, followed by brine.

    • Isolation: Dry the organic layer (Na₂SO₄), concentrate, and purify the crude residue via silica gel chromatography (gradient elution: Hexane to Hexane:EtOAc 8:2) to yield 2-Methyl-3H-pyrrolizin-3-one as a solid.

    Quantitative Data & Analytical Benchmarks

    To ensure trustworthiness and reproducibility, the synthesized compound must be validated against the following theoretical and empirical benchmarks:

    ParameterSpecification / Expected ValueDiagnostic Rationale
    Chemical Formula C₈H₇NOTarget confirmation.
    Molecular Weight 133.15 g/mol Mass spectrometry target (ESI-MS).
    HRMS (ESI) m/z [M+H]⁺ calcd: 134.0600Validates exact mass and elemental composition.
    ¹H NMR (CDCl₃, 400 MHz) δ ~2.10 (s, 3H, -CH₃), ~6.30-7.20 (m, 3H, pyrrole-H), ~7.30 (s, 1H, C=CH)Disappearance of the N-H proton (~8.5 ppm) and ester -OCH₃ (~3.7 ppm) confirms successful lactamization [1, 2].
    UV-Vis Absorbance λ_max ≈ 300–350 nmConfirms the extended conjugated π-system of the pyrrolizinone core[1].
    Expected Yield 65% – 75% (Over two steps)Accounts for minor losses during DDQH₂ filtration and chromatography.

    References

    • Tasgin, D. I. (2023). Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Taylor & Francis. Available at:[Link]

    • McNab, H., et al. (2000). Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: synthesis of 3,8-didehydroheliotridin-5-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at:[Link]

    • Faisca Phillips, A. M. M. M. (2025). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones. ResearchGate. Available at:[Link]

    Method

    Application Notes: The 2-Methyl-3H-pyrrolizin-3-one Scaffold in Medicinal Chemistry and Drug Discovery

    Target Audience: Research Scientists, Medicinal Chemists, and Early-Stage Drug Development Professionals Content Focus: Scaffold Hopping, Assay Design, and High-Throughput Screening Protocols Introduction: The Strategic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Research Scientists, Medicinal Chemists, and Early-Stage Drug Development Professionals Content Focus: Scaffold Hopping, Assay Design, and High-Throughput Screening Protocols

    Introduction: The Strategic Value of the Pyrrolizin-3-one Core

    In modern drug discovery, overcoming intellectual property (IP) barriers and improving pharmacokinetic profiles often requires sophisticated scaffold hopping. As a Senior Application Scientist, I frequently utilize the 2-Methyl-3H-pyrrolizin-3-one core (and its saturated hexahydro derivatives) as a privileged bicyclic scaffold.

    The pyrrolizine core consists of two fused five-membered rings with a nitrogen atom at the bridgehead[1]. This creates a highly rigid, stereochemically defined structure that forces attached pharmacophores into optimal spatial vectors for target engagement[2]. Furthermore, the 2-methyl substitution provides critical steric bulk that can shield adjacent functional groups from rapid metabolic degradation, while the ketone at the 3-position serves as a versatile handle for hydrogen bonding within enzyme active sites[1].

    This application note details three validated, self-contained experimental workflows for evaluating 2-Methyl-3H-pyrrolizin-3-one derivatives across oncology, respiratory inflammation, and infectious diseases.

    Pharmacological Branching & Workflow Visualization

    The versatility of the pyrrolizin-3-one scaffold allows it to be directed toward entirely different therapeutic targets based on specific peripheral substitutions (e.g., aryl coupling, saturation, or hydroxylation)[3],[4],[5].

    G cluster_0 Primary Target Modulation cluster_1 Phenotypic Outcome Scaffold 2-Methyl-3H- pyrrolizin-3-one (Core Scaffold) VEGFR2 VEGFR2 Kinase Inhibition Scaffold->VEGFR2 Aryl substitution PDE4 PDE4 Enzyme Inhibition Scaffold->PDE4 Ring Saturation PBP2a PBP2a Binding (MRSA) Scaffold->PBP2a Hydroxylation Angio Anti-Angiogenesis (Oncology) VEGFR2->Angio Inflam Anti-Inflammatory (Asthma/COPD) PDE4->Inflam Bacter Bactericidal (Infection) PBP2a->Bacter

    Pharmacological branching of 2-Methyl-3H-pyrrolizin-3-one derivatives in drug discovery.

    Quantitative Efficacy Summary

    Before diving into the protocols, it is essential to benchmark the expected quantitative outcomes of these derivatives against their respective targets.

    Compound ClassTarget / ApplicationPrimary Screening AssayEfficacy RangeRef
    5,7-Dimethyl-2-aryl-3H-pyrrolizin-3-ones VEGFR2 (Angiogenesis)Endothelial Tube Formation / Rat Aortic RingIC₅₀ ≈ 10 µg/mL[3]
    Hexahydro-3H-pyrrolizin-3-ones PDE4 (Anti-inflammatory)TR-FRET cAMP Hydrolysis AssayIC₅₀ = 63 nM[5]
    3-Hydroxy-pyrrolizin-3-one analogs PBP2a (MRSA)Broth Microdilution (MIC)MIC = 8 - 16 µg/mL[4]

    Validated Experimental Protocols

    Protocol A: Endothelial Tube Formation Assay (Oncology / Angiogenesis)

    Objective: To evaluate the anti-angiogenic potential of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones as non-indoline-2-one bioisosteres of sunitinib/semaxanib[3]. Causality & Design Rationale: Sunitinib relies on an indoline-2-one core to bind the ATP pocket of VEGFR2. By replacing this with the pyrrolizin-3-one core, we maintain the necessary hydrogen-bond acceptor/donor motifs while altering the molecule's electrostatic surface, potentially bypassing acquired kinase resistance. We use Matrigel because it provides a physiologically relevant extracellular matrix (ECM) rich in growth factors, forcing Human Umbilical Vein Endothelial Cells (HUVECs) to differentiate into capillary-like structures.

    Step-by-Step Methodology:

    • Matrix Preparation: Thaw Matrigel at 4°C overnight. Pre-chill 96-well plates and pipette tips. Dispense 50 µL of Matrigel per well and incubate at 37°C for 30 minutes to allow polymerization.

    • Cell Seeding: Harvest HUVECs (passages 2–5) and resuspend in basal medium containing 1% FBS. Seed 1.5 × 10⁴ cells per well on top of the polymerized Matrigel.

    • Compound Treatment: Immediately add the pyrrolizin-3-one derivatives (0.1, 1.0, and 10 µg/mL final concentrations).

    • Incubation & Staining: Incubate for 12–16 hours at 37°C with 5% CO₂. Carefully aspirate the media and add 2 µM Calcein AM in PBS for 30 minutes to fluorescently label live cells.

    • Imaging & Analysis: Image using an inverted fluorescence microscope (FITC channel). Quantify total tube length and number of branch nodes using Angiogenesis Analyzer software (ImageJ).

    Self-Validation & QC:

    • Positive Control: Semaxanib (SU5416) at 10 µg/mL.

    • Assay Robustness: Calculate the Z'-factor using the vehicle control (DMSO) and positive control. A Z'-factor > 0.5 validates the assay plate for reliable high-throughput screening.

    Protocol B: TR-FRET PDE4 Enzymatic Assay (Respiratory / Anti-inflammatory)

    Objective: To determine the IC₅₀ of saturated hexahydro-3H-pyrrolizin-3-one derivatives against Phosphodiesterase-4 (PDE4)[5]. Causality & Design Rationale: PDE4 hydrolyzes cyclic AMP (cAMP), a critical secondary messenger in immune cells. Inhibiting PDE4 raises intracellular cAMP, suppressing inflammation. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it eliminates compound auto-fluorescence interference—a common false-positive driver in standard fluorescence assays—by introducing a time delay before signal reading.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare 1X PDE Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute recombinant human PDE4B enzyme to a working concentration of 0.5 ng/µL.

    • Reaction Assembly: In a 384-well low-volume plate, add 5 µL of the pyrrolizin-3-one test compound (serial dilution in 1% DMSO buffer) and 5 µL of the PDE4 enzyme. Incubate for 15 minutes at room temperature.

    • Substrate Addition: Initiate the reaction by adding 10 µL of fluorescently labeled cAMP substrate (e.g., 100 nM final). Incubate for 1 hour at room temperature.

    • Detection Phase: Add 20 µL of the TR-FRET binding protein/terbium-labeled antibody mix. This complex specifically binds unhydrolyzed cAMP.

    • Measurement: Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

    Self-Validation & QC:

    • Reference Standard: Rolipram (known PDE4 inhibitor, expected IC₅₀ ~ 130 nM).

    • Controls: Include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle" control (0% inhibition baseline). The assay is self-validating if the signal-to-background ratio (S/B) exceeds 5.0.

    Protocol C: Broth Microdilution MIC Assay (Infectious Disease / MRSA)

    Objective: To evaluate the bactericidal efficacy of 3-hydroxy-pyrrolizin-3-one analogs against Methicillin-Resistant Staphylococcus aureus (MRSA)[4]. Causality & Design Rationale: Hydroxylated pyrrolizin-3-ones, inspired by marine natural products like phenopyrrozin, act as novel structural classes that evade existing bacterial efflux pumps and β-lactamases (like PBP2a). The broth microdilution method is utilized because it provides a highly reproducible, standardized Minimum Inhibitory Concentration (MIC) that directly translates to clinical pharmacokinetic targeting.

    Step-by-Step Methodology:

    • Inoculum Preparation: Cultivate MRSA (e.g., ATCC 43300) overnight on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Compound Dilution: In a 96-well clear-bottom plate, perform two-fold serial dilutions of the pyrrolizin-3-one derivative in CAMHB (range: 64 µg/mL down to 0.125 µg/mL).

    • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound-containing wells (final inoculum ≈ 5 × 10⁵ CFU/mL).

    • Incubation & Readout: Incubate the plate at 37°C for 18–20 hours. Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (measured via optical density at 600 nm).

    • Viability Confirmation: Add 10 µL of 0.01% resazurin to all wells and incubate for an additional 2 hours. A color change from blue to pink indicates active bacterial metabolism, validating the visual MIC reading.

    Self-Validation & QC:

    • Positive Controls: Linezolid and Vancomycin.

    • Sterility & Growth Controls: Include uninoculated media (sterility check) and inoculated media with 1% DMSO (growth check). The protocol is invalidated if the sterility control shows turbidity.

    Sources

    Application

    Application Note: Advanced Protocols for the Synthesis of 2-Methyl-3H-pyrrolizin-3-one Derivatives in Materials Science

    Executive Summary Historically, 3H-pyrrolizin-3-one derivatives have been extensively studied as privileged scaffolds in medicinal chemistry and drug development, notably as potent PDE IVb inhibitors for respiratory diso...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Historically, 3H-pyrrolizin-3-one derivatives have been extensively studied as privileged scaffolds in medicinal chemistry and drug development, notably as potent PDE IVb inhibitors for respiratory disorders[1] and as advanced anti-angiogenic agents[2]. However, their rigid, nitrogen-containing bicyclic framework has recently garnered significant attention in the field of materials science.

    Specifically, 2-methyl-3H-pyrrolizin-3-one serves as a highly specialized precursor for the bottom-up synthesis of nitrogen-doped carbonaceous materials and conjugated polymers[3]. The methyl group acts as a critical structural director during thermal polymerization, yielding highly ordered, nitrogen-rich mesoporous carbon networks that exhibit exceptional electronic properties, making them ideal for energy storage devices such as sodium-ion batteries[3]. This guide outlines the mechanistic principles and self-validating protocols required to synthesize and utilize this derivative.

    Mechanistic Principles & Synthetic Strategy

    The preparation of the 3H-pyrrolizin-3-one core typically relies on the flash vacuum pyrolysis (FVP) of Meldrum's acid derivatives[4]. However, synthesizing the 2-methyl substituted derivative requires a strategic divergence. Because 5-substituted Meldrum's acids lack the two alpha-protons necessary for standard Knoevenagel condensation, an alternative Horner-Wadsworth-Emmons (HWE) olefination route is employed[5].

    • Precursor Synthesis (HWE Olefination) : The synthesis begins with the HWE reaction between 1H-pyrrole-2-carbaldehyde and triethyl 2-phosphonopropionate. This highly efficient reaction yields ethyl (E)-2-methyl-3-(1H-pyrrol-2-yl)acrylate. The pre-formation of the phosphonate carbanion ensures complete conversion and high stereoselectivity.

    • Flash Vacuum Pyrolysis (FVP) : The acrylate ester is subjected to FVP at 600 °C. Under high vacuum, the ester undergoes thermal elimination of ethanol to generate a highly reactive 2-methylpyrrol-2-ylmethylideneketene intermediate[5]. The spatial proximity of the pyrrole nitrogen facilitates a rapid intramolecular nucleophilic attack on the ketene, seamlessly closing the bicyclic ring to form 2-methyl-3H-pyrrolizin-3-one[5]. The high-vacuum environment is critical; it ensures the mean free path of the molecules is long enough to prevent intermolecular dimerization.

    • Materials Science Application : The isolated 2-methyl-3H-pyrrolizin-3-one is utilized as a monomer. Upon templated thermal carbonization, the preserved nitrogen atom is directly incorporated into the carbon lattice, yielding N-doped mesoporous materials[3].

    Experimental Workflows & Protocols

    Phase 1: Synthesis of the Acrylate Precursor (HWE Olefination)

    Causality Check: The use of NaH ensures the complete deprotonation of the phosphonate, preventing unreacted starting materials from complicating the subsequent high-temperature pyrolysis.

    • Reagent Preparation : In a flame-dried Schlenk flask under an argon atmosphere, suspend Sodium Hydride (NaH, 12.0 mmol, 60% dispersion in mineral oil) in 30 mL of anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

    • Phosphonate Addition : Dropwise add triethyl 2-phosphonopropionate (11.0 mmol). Stir the mixture for 30 minutes. Self-Validation: The reaction is ready for the next step only when visible hydrogen gas evolution completely ceases, indicating full carbanion formation.

    • Aldehyde Addition : Slowly add 1H-pyrrole-2-carbaldehyde (10.0 mmol) dissolved in 10 mL of anhydrous THF. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Isolation : Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (hexane/ethyl acetate) to yield ethyl (E)-2-methyl-3-(1H-pyrrol-2-yl)acrylate.

    Phase 2: Flash Vacuum Pyrolysis (FVP) to 2-Methyl-3H-pyrrolizin-3-one

    Causality Check: Maintaining the pyrolysis zone at exactly 600 °C provides sufficient thermal energy for the elimination of ethanol and ketene cyclization without inducing non-specific carbonization of the pyrrole core.

    • Apparatus Setup : Utilize a horizontal quartz tube furnace connected to a high-vacuum line (Pressure < 10⁻³ Torr). Equip the exit port with a U-tube cold trap immersed in liquid nitrogen.

    • Sublimation : Place 5.0 mmol of the purified acrylate precursor into the sublimation zone. Heat the sublimation zone to 110–130 °C to slowly volatilize the precursor into the gas phase.

    • Pyrolysis : Maintain the central pyrolysis zone at 600 °C. The gas-phase molecules will fragment and immediately cyclize as they pass through the hot zone[5].

    • Collection : The product, 2-methyl-3H-pyrrolizin-3-one, will condense as a solid in the liquid nitrogen cold trap. Self-Validation: The presence of a crystalline solid in the trap confirms successful transit and condensation. Isolate the product under an inert argon atmosphere, as the compound is sensitive to ambient moisture and oxidation.

    Phase 3: Templated Carbonization for N-Doped Materials
    • Polymerization : Disperse the 2-methyl-3H-pyrrolizin-3-one monomer uniformly within a mesoporous silica template (e.g., SBA-15) via wet impregnation to control the ultimate porosity of the carbon material.

    • Thermal Treatment : Place the composite in a tube furnace under a continuous argon flow. Heat at a ramp rate of 5 °C/min up to 800 °C, and hold for 2 hours to ensure complete carbonization and nitrogen lattice integration[3].

    • Etching : Cool to room temperature. Remove the silica template by stirring the composite in 3 M NaOH for 24 hours. Filter, wash with deionized water until pH neutral, and dry under vacuum to yield the highly porous N-doped carbonaceous material.

    Quantitative Data Summary

    ParameterPhase 1: HWE OlefinationPhase 2: FVP StepPhase 3: Carbonization
    Operating Temperature 0 °C to 25 °C600 °C (Pyrolysis Zone)800 °C
    Operating Pressure 1 atm (Argon)< 10⁻³ Torr (High Vacuum)1 atm (Argon Flow)
    Yield / Conversion 82 - 88%60 - 70%~45% (Final Carbon Yield)
    Key Byproducts Diethyl phosphateEthanolVolatile Organics
    Material Property Bench-stable IntermediateAir-sensitive SolidN-Doped Porous Carbon

    Synthetic Workflow Visualization

    SynthesisPathway A 1H-Pyrrole-2-carbaldehyde C HWE Olefination (Acrylate Precursor) A->C B Triethyl 2-phosphonopropionate B->C D Flash Vacuum Pyrolysis (FVP) (- Ethanol) C->D Sublimation E 2-Methyl-3H-pyrrolizin-3-one D->E Ketene Cyclization F Templated Carbonization (800 °C, Argon) E->F G N-Doped Mesoporous Carbon Materials F->G Template Etching

    Synthetic workflow from pyrrole precursors to N-doped carbon materials via FVP.

    Sources

    Method

    Application Note &amp; Industrial Process Protocol: Scalable Synthesis of 2-Methyl-3H-pyrrolizin-3-one

    Abstract This document provides a comprehensive guide to a proposed, scalable industrial synthesis of 2-Methyl-3H-pyrrolizin-3-one, a key heterocyclic scaffold. The pyrrolizine nucleus is a fundamental structure in numer...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive guide to a proposed, scalable industrial synthesis of 2-Methyl-3H-pyrrolizin-3-one, a key heterocyclic scaffold. The pyrrolizine nucleus is a fundamental structure in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Given the absence of a standardized public domain industrial process for this specific molecule, this guide outlines a robust and logical synthetic strategy developed from foundational organic chemistry principles, designed for efficiency, scalability, and control. We will detail the retrosynthetic analysis, forward synthesis, process optimization parameters, and step-by-step protocols necessary for transitioning from laboratory-scale experiments to pilot and industrial-scale production.

    Introduction and Strategic Overview

    2-Methyl-3H-pyrrolizin-3-one is a member of the pyrrolizinone family, a class of nitrogen-fused bicyclic heterocycles. These scaffolds are of significant interest to medicinal chemists and drug development professionals due to their prevalence in biologically active molecules.[1] The development of a scalable, cost-effective, and safe manufacturing process is critical for enabling extensive research and potential commercialization of its derivatives.

    This guide is structured to provide both the strategic "why" and the procedural "how." We begin with a retrosynthetic analysis to logically deconstruct the target molecule into commercially viable starting materials. This is followed by a detailed examination of the forward synthesis, addressing critical process parameters (CPPs), potential scale-up challenges, and in-process controls (IPCs) for each synthetic step.

    Retrosynthetic Analysis

    The design of an industrial process prioritizes the use of readily available, low-cost starting materials and reactions that are reliable and safe on a large scale. Our retrosynthetic strategy for 2-Methyl-3H-pyrrolizin-3-one is based on a key intramolecular cyclization step to form the fused lactam ring.

    G target 2-Methyl-3H-pyrrolizin-3-one intermediate1 Methyl 2-(1H-pyrrol-2-yl)propanoate target->intermediate1 Intramolecular Cyclization intermediate2 2-(1H-pyrrol-2-yl)propanoic acid intermediate1->intermediate2 Esterification intermediate3 1H-Pyrrole-2-carbaldehyde intermediate2->intermediate3 Wittig-Horner Reaction sm2 Methyl 2-bromopropionate intermediate2->sm2 Alkylation (Hypothetical) sm1 1H-Pyrrole intermediate3->sm1 Vilsmeier-Haack Formylation sm3 Triethyl phosphonoacetate G step1_start 1H-Pyrrole step1_product 1H-Pyrrole-2-carbaldehyde step1_start->step1_product Step 1: Vilsmeier-Haack Reaction step1_reagents POCl₃, DMF step1_reagents->step1_product step2_product Ethyl (E)-3-(1H-pyrrol-2-yl)but-2-enoate step1_product->step2_product Step 2: Horner-Wadsworth-Emmons step2_reagents Triethyl phosphonoacetate, NaH, THF step2_reagents->step2_product step3_product 2-Methyl-3H-pyrrolizin-3-one step2_product->step3_product Step 3: Reduction & Cyclization step3_reagents 1. H₂, Pd/C 2. Polyphosphoric Acid (PPA) step3_reagents->step3_product

    Caption: Proposed three-step forward synthesis workflow.

    Step 1: Vilsmeier-Haack Formylation of 1H-Pyrrole
    • Causality and Justification: This reaction is a classic, high-yielding method for introducing a formyl group onto electron-rich heterocycles like pyrrole. It uses inexpensive and readily available reagents (phosphoryl chloride and dimethylformamide) and is well-documented for its reliability on an industrial scale. The reaction proceeds via the electrophilic Vilsmeier reagent, which attacks the electron-rich C2 position of the pyrrole ring.

    • Scale-up Considerations: The primary challenge is managing the exotherm during the formation of the Vilsmeier reagent and its subsequent addition to the pyrrole solution. A jacketed reactor with precise temperature control is mandatory. The workup involves quenching with a basic solution (e.g., sodium hydroxide or potassium carbonate), which can also be exothermic and requires careful, portion-wise addition.

    Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
    • Causality and Justification: The HWE reaction provides a stereoselective and high-yielding route to α,β-unsaturated esters. It is superior to the standard Wittig reaction for industrial applications because the phosphate byproduct is water-soluble, simplifying purification significantly compared to the often-problematic triphenylphosphine oxide. Using triethyl phosphonoacetate allows for the direct construction of the required carbon backbone.

    • Scale-up Considerations: The use of sodium hydride (NaH) requires an inert, anhydrous atmosphere (e.g., nitrogen or argon) and careful handling due to its flammability. Hydrogen gas is evolved during the deprotonation of the phosphonate and must be safely vented. On a large scale, using a dispersion of NaH in mineral oil is common for safer handling. The reaction temperature must be controlled to prevent side reactions.

    Step 3: Catalytic Hydrogenation and Intramolecular Cyclization
    • Causality and Justification: This two-part, one-pot sequence is highly efficient. First, catalytic hydrogenation using palladium on carbon (Pd/C) simultaneously reduces the carbon-carbon double bond and the ester to the corresponding saturated acid (after workup) or directly to the saturated ester. The subsequent cyclization is an intramolecular Friedel-Crafts-type acylation. Polyphosphoric acid (PPA) is an excellent reagent for this transformation at an industrial level, acting as both a catalyst and a solvent, and can be easily handled.

    • Scale-up Considerations: Catalytic hydrogenation requires specialized high-pressure reactors (autoclaves) and strict safety protocols for handling hydrogen gas. Filtration of the heterogeneous Pd/C catalyst is a critical step; care must be taken as the catalyst can be pyrophoric when dry. The PPA cyclization is typically run at elevated temperatures, requiring good thermal control. The workup involves quenching the viscous PPA mixture into ice water, which must be done carefully to manage the heat generated.

    Detailed Experimental Protocols

    Safety Precaution: All procedures must be conducted in a well-ventilated fume hood or appropriate industrial chemical handling environment. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

    Protocol 3.1: Synthesis of 1H-Pyrrole-2-carbaldehyde
    • Reactor Setup: Equip a 100 L jacketed glass-lined reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.

    • Reagent Preparation: In the dropping funnel, add phosphoryl chloride (POCl₃, 9.8 kg, 64 mol) to anhydrous dimethylformamide (DMF, 25 L) under nitrogen, maintaining the temperature below 10°C using the reactor cooling jacket. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Reaction: Prepare a solution of 1H-Pyrrole (4.0 kg, 59.6 mol) in anhydrous DMF (10 L). Slowly add the Vilsmeier reagent from the dropping funnel to the pyrrole solution over 2-3 hours, ensuring the internal temperature does not exceed 20°C.

    • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Workup and Quench: Cool the reactor to 0-5°C. Prepare a solution of potassium carbonate (25 kg) in water (50 L). Cautiously add the reaction mixture to the carbonate solution, controlling the rate to keep the quench temperature below 25°C.

    • Extraction and Isolation: Stir the resulting slurry for 1 hour. The product often precipitates. Filter the solid, wash with cold water (2 x 10 L), and dry under vacuum at 50°C. If the product remains in solution, extract with ethyl acetate (3 x 20 L), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

    Protocol 3.2: Synthesis of Ethyl (E)-3-(1H-pyrrol-2-yl)but-2-enoate
    • Reactor Setup: Use a 100 L jacketed reactor, dried and purged with nitrogen.

    • Base Reaction: Charge the reactor with a 60% dispersion of sodium hydride (NaH) in mineral oil (2.56 kg, 64 mol) and wash with anhydrous hexane to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF, 30 L).

    • HWE Reagent Addition: Cool the suspension to 0°C. Add triethyl phosphonoacetate (14.3 kg, 64 mol) dropwise via a dropping funnel, maintaining the temperature below 10°C. Allow the mixture to stir for 1 hour at 0°C.

    • Aldehyde Addition: Add a solution of 1H-Pyrrole-2-carbaldehyde (5.6 kg, 59 mol) in anhydrous THF (15 L) dropwise, keeping the temperature below 15°C.

    • Reaction Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/HPLC until the starting material is consumed.

    • Quench and Extraction: Cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (20 L). Extract the aqueous layer with ethyl acetate (3 x 20 L).

    • Isolation: Combine the organic layers, wash with brine (15 L), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel for lab scale, or distillation under high vacuum for industrial scale. [3]

    Protocol 3.3: Synthesis of 2-Methyl-3H-pyrrolizin-3-one
    • Reactor Setup: Charge a 100 L high-pressure hydrogenation vessel (autoclave) with Ethyl (E)-3-(1H-pyrrol-2-yl)but-2-enoate (9.7 kg, 54 mol), ethanol (50 L), and 5% Palladium on Carbon (Pd/C, 500 g, 50% wet).

    • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 10 bar (approx. 150 psi). Heat the mixture to 50°C and stir vigorously. Maintain the hydrogen pressure for 8-12 hours, monitoring hydrogen uptake.

    • Catalyst Removal: After the reaction is complete (monitored by HPLC), cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter pad. Wash the pad with ethanol.

    • Cyclization: Concentrate the filtrate under reduced pressure to remove the ethanol. Add Polyphosphoric Acid (PPA, 50 kg) to the residue. Heat the mixture to 120-130°C and stir for 3-4 hours. Monitor the formation of the product by HPLC.

    • Quench and Isolation: Cool the reaction mixture to ~80°C and pour it slowly onto crushed ice (100 kg) with vigorous stirring. Neutralize the acidic solution with a 50% aqueous solution of sodium hydroxide until pH 7-8.

    • Extraction and Purification: Extract the product with dichloromethane (DCM, 3 x 25 L). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. The final product can be purified by vacuum distillation or recrystallization. [4]

    Process Data and Optimization

    Step Parameter Target Value In-Process Control (IPC) Typical Yield Purity Target
    1. Vilsmeier-Haack Temperature0-20°CHPLC for starting material80-90%>95% (crude)
    Quench Temp<25°CVisual/Thermocouple
    2. HWE Reaction Temperature0-25°CTLC/HPLC75-85%>90%
    Water Content<0.1%Karl Fischer Titration
    3. Hydrogenation H₂ Pressure10 barH₂ uptake / HPLC>95% (conversion)>98% (intermediate)
    Catalyst Load~5% w/w-
    3. Cyclization Temperature120-130°CHPLC65-75% (from ester)>99% (after purif.)
    Reaction Time3-4 hoursHPLC

    References

    • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). Vertex AI Search.
    • Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. (2023). Taylor & Francis Online.
    • Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. (2025).
    • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). Vertex AI Search.
    • Pot‐Economical Synthesis of Fluorinated Pyrrolizinone Derivatives. (2025).
    • Recent development in synthesis of pyrrolin‐4‐ones/pyrrolin‐3‐ones. (2020).
    • Synthesis of Unsymmetrical 3,4-Diaryl-3-pyrrolin-2-ones Utilizing Pyrrole Weinreb Amides. (N.d.). MDPI.
    • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Departments of Physics and Chemistry.
    • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. (N.d.). SciSpace.
    • 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. (N.d.). Organic Syntheses.

    Sources

    Application

    Application Note: A Strategic Guide to the In Vitro Characterization of 2-Methyl-3H-pyrrolizin-3-one Compounds

    Here are the detailed Application Notes and Protocols for in vitro assays using 2-Methyl-3H-pyrrolizin-3-one compounds. Introduction The pyrrolizine nucleus is a privileged scaffold in medicinal chemistry, forming the co...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Here are the detailed Application Notes and Protocols for in vitro assays using 2-Methyl-3H-pyrrolizin-3-one compounds.

    Introduction

    The pyrrolizine nucleus is a privileged scaffold in medicinal chemistry, forming the core of natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The 2-Methyl-3H-pyrrolizin-3-one core represents a specific chemotype within this class, offering a unique template for drug discovery. However, a related class of compounds, pyrrolizidine alkaloids (PAs), are known for their potential hepatotoxicity, which is mediated by metabolic activation in the liver to highly reactive pyrroles that can damage cellular macromolecules like DNA and proteins.[3][4][5][6]

    This guide, designed for researchers, scientists, and drug development professionals, provides a strategic framework and detailed protocols for the initial in vitro characterization of novel 2-Methyl-3H-pyrrolizin-3-one derivatives. The workflow begins with foundational cytotoxicity screening, progresses to mechanistic assays to determine the mode of action, and explores potential therapeutic applications in inflammation and enzyme inhibition. Each protocol is designed as a self-validating system, emphasizing the rationale behind experimental choices to ensure robust and interpretable data.

    Strategic Workflow for Compound Characterization

    A systematic approach is crucial when evaluating a novel compound series. The following workflow provides a logical progression from broad screening to more specific, mechanism-of-action studies.

    G A Start: Novel 2-Methyl-3H- pyrrolizin-3-one Compound B Protocol 1: Foundational Cytotoxicity Screening (MTT / XTT Assays) A->B C Is the compound cytotoxic? B->C D Protocol 2: Apoptosis Induction Assay (Caspase-3/7 Activity) C->D  Yes E Protocol 3: Anti-Inflammatory Screening (NF-κB Translocation Assay) C->E  No / Low Toxicity G Further Mechanistic Studies & Lead Optimization D->G F Protocol 4: Target-Based Screening (Enzyme Inhibition Assays) E->F F->G

    Caption: Logical workflow for in vitro compound evaluation.

    Protocol 1: Foundational Cytotoxicity & Cell Viability Assays

    Expertise & Experience: The first step in characterizing any novel compound is to assess its effect on cell viability.[7] Tetrazolium reduction assays, such as MTT and XTT, are reliable, colorimetric methods for this purpose.[8][9] They measure the metabolic activity of a cell population, which serves as a robust indicator of cell health.[10] Metabolically active cells use mitochondrial dehydrogenases to reduce a tetrazolium salt to a colored formazan product, where the signal intensity is directly proportional to the number of viable cells.[11]

    The primary distinction between the two assays lies in the product's solubility.

    • MTT Assay: Forms a water-insoluble purple formazan that requires a separate solubilization step, adding time and a potential source of error.[11][12]

    • XTT Assay: Forms a water-soluble orange formazan, simplifying the workflow and making it more suitable for high-throughput screening.[11][13]

    XTT Cell Viability Assay Protocol

    This protocol is optimized for a 96-well plate format.

    Methodology:

    • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a 2X stock concentration series of the 2-Methyl-3H-pyrrolizin-3-one compounds in culture medium. A typical final concentration range for initial screening is 0.1 µM to 100 µM.

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, used for the compounds) and "untreated control" wells (medium only).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

    • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT working solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[10]

    • Reagent Addition: Add 50 µL of the XTT working solution to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light.

    • Absorbance Measurement: Shake the plate gently and measure the absorbance at 450-490 nm using a microplate reader.[13]

    • Data Analysis:

      • Subtract the absorbance of a "medium only" blank from all readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100

      • Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).[8]

    Data Presentation: Cytotoxicity

    Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines and compounds.

    Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
    Pyrrolizinone-AMCF-7488.4[8]
    Pyrrolizinone-AHEK29348> 100
    Pyrrolizinone-BMCF-74825.2
    Pyrrolizinone-BHEK29348> 100
    Doxorubicin (Control)MCF-7480.5

    Protocol 2: Mechanistic Elucidation - Apoptosis Induction Assay

    Expertise & Experience: If a compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death.[14] Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[7] A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[15] Caspases-3 and -7 are the primary "executioner" caspases; their activation signifies a commitment to apoptosis.[16]

    We can measure their activity using a substrate containing the tetrapeptide sequence DEVD.[17] This substrate is linked to a reporter molecule, either a chromophore (p-nitroanilide, pNA) for colorimetric detection or a fluorophore/luminophore for enhanced sensitivity.[17][18] When active Caspase-3/7 cleaves the substrate, the reporter is released, generating a quantifiable signal.[18]

    Caspase-3/7 Activity Assay (Colorimetric)

    Methodology:

    • Cell Treatment: Seed and treat cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 12-24 hours). Include positive (e.g., staurosporine) and vehicle controls.

    • Cell Lysis:

      • Collect both adherent and floating cells and centrifuge to form a pellet.

      • Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer.[18][19]

      • Incubate on ice for 10-15 minutes.[18]

      • Centrifuge at ~12,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

    • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal protein loading in the assay.

    • Assay Reaction:

      • In a 96-well plate, add 50 µg of protein lysate to each well.

      • Add 2X reaction buffer containing 10 mM DTT.[18]

      • Add the Caspase-3 substrate (e.g., DEVD-pNA) to a final concentration of 200 µM.

      • Bring the final volume to 100 µL with reaction buffer.

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]

    • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[18]

    • Data Analysis: Calculate the fold-increase in Caspase-3/7 activity by comparing the absorbance of the compound-treated samples to the vehicle control.

    Protocol 3: Exploring Therapeutic Potential - Anti-Inflammatory Activity

    Expertise & Experience: Chronic inflammation is implicated in numerous diseases, making it a key therapeutic area.[20][21] Many pyrrolizine derivatives have shown anti-inflammatory potential.[1][2] A central mediator of inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB).[22] In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitor, IκB.[23] Pro-inflammatory stimuli, such as the cytokine TNF-α, trigger a signaling cascade that leads to the degradation of IκB.[24] This unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus, where it activates the expression of pro-inflammatory genes.[23][25] This translocation event is a critical control point and an excellent target for anti-inflammatory drugs. We can visualize and quantify this process using high-content imaging.

    Caption: The canonical NF-κB signaling pathway.

    NF-κB (p65) Nuclear Translocation Assay

    Methodology:

    • Cell Culture: Seed a suitable cell line (e.g., A549, HeLa) onto 96-well imaging plates (black wall, clear bottom) and culture for 24 hours.

    • Compound Pre-treatment: Treat cells with various concentrations of the 2-Methyl-3H-pyrrolizin-3-one compounds for 1-2 hours. Include a known NF-κB inhibitor as a positive control.

    • Inflammatory Stimulation: Stimulate the cells by adding TNF-α (final concentration 10-20 ng/mL) to all wells except the "unstimulated control" wells. Incubate for 30-60 minutes.[23]

    • Fix and Permeabilize:

      • Gently wash the cells with Phosphate-Buffered Saline (PBS).

      • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

      • Wash again with PBS.

      • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Immunostaining:

      • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

      • Incubate with a primary antibody against NF-κB p65 subunit (e.g., Rabbit anti-p65) overnight at 4°C.

      • Wash three times with PBS.

      • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) for 1 hour at room temperature in the dark.

      • Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342 for 10 minutes.

    • Imaging and Analysis:

      • Wash the wells thoroughly with PBS.

      • Acquire images using a high-content imaging system. Capture at least two channels (one for the nuclei, one for NF-κB p65).

      • Use image analysis software to: a. Identify the nuclear and cytoplasmic compartments of each cell. b. Quantify the fluorescence intensity of p65 in both compartments. c. Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. A higher ratio indicates translocation.

    • Data Analysis: Compare the nuclear/cytoplasmic intensity ratio of treated cells to the stimulated (TNF-α only) and unstimulated controls to determine the inhibitory effect of the compounds.

    Protocol 4: Target-Based Screening - Enzyme Inhibition Assays

    Expertise & Experience: Identifying a specific molecular target is a cornerstone of modern drug discovery.[26] Enzyme inhibition assays are fundamental for this purpose, allowing for the precise measurement of a compound's effect on enzyme activity.[27][28] The basic principle involves measuring the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[29] Given the potential anti-inflammatory activity of pyrrolizine scaffolds, Cyclooxygenase (COX) enzymes are highly relevant targets.[20] COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[20]

    COX-2 Inhibition Assay (General Protocol)

    This protocol describes a general workflow adaptable to commercially available COX inhibitor screening kits, which typically measure the production of prostaglandin E2 (PGE2).

    Methodology:

    • Reagent Preparation: Prepare all reagents as specified by the kit manufacturer, including assay buffer, arachidonic acid (substrate), and human recombinant COX-2 enzyme.

    • Compound Dilution: Prepare a dilution series of the test compounds in assay buffer. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

    • Reaction Setup (in a 96-well plate):

      • Add 10 µL of the test compound, positive control, or vehicle control to the appropriate wells.

      • Add 10 µL of the COX-2 enzyme solution to all wells except the "no enzyme" blank.

      • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add 10 µL of the arachidonic acid substrate solution to all wells to start the reaction.

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Stop Reaction: Terminate the reaction by adding a stop solution (often a strong acid) as per the kit instructions.

    • Product Detection (ELISA): The amount of prostaglandin produced is typically quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This involves transferring the reaction mixture to an ELISA plate pre-coated with antibodies and following the specific ELISA protocol provided with the kit.

    • Data Analysis:

      • Calculate the percentage of COX-2 inhibition for each compound concentration: % Inhibition = 100 - [(Activity_with_inhibitor / Activity_of_vehicle_control) * 100]

      • Plot the % Inhibition against compound concentration to determine the IC₅₀ value.

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    • Xia, Q., et al. (2014). Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis. Chemical Research in Toxicology. [Link]

    • Banjara, S., & Sura, R. (n.d.). Caspase Protocols in Mice. PMC - NIH. [Link]

    • Chen, T., et al. (2016). Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. PMC - NIH. [Link]

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    • Merck Veterinary Manual. (n.d.). Pyrrolizidine Alkaloidosis in Animals. [Link]

    • Peiris, M. M. R., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link]

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    • Viatour, P., & Merville, M. P. (2021, October 26). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]

    • El-Moghazy Aly, S. M., et al. (2024, October 1). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical and Medical Research. [Link]

    • Sharma, S., & Sharma, P. C. (2014, March 27). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry. [Link]

    • Güven, Ç., et al. (2023, December 14). Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Taylor & Francis. [Link]

    • El-Moghazy Aly, S. M., et al. (2024, September 18). (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. [Link]

    • Bruno, A., et al. (n.d.). Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. PMC - NIH. [Link]

    • Youssif, B. G. M., et al. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - NIH. [Link]

    • Saygili, N., et al. (2006, January 1). Synthesis of New 3-Pyrrolin-2-One Derivatives. TÜBİTAK Academic Journals. [Link]

    • Al-Haideri, R. A., & Al-Masoudi, W. A. (2020, December 25). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

    Sources

    Method

    Application Note: Advanced Functionalization Strategies for the Pyrrolizine Core in 2-Methyl-3H-pyrrolizin-3-one

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols.

    Introduction & Mechanistic Overview

    The pyrrolizine skeleton is a privileged bicyclic 5–5 fused aza-heterocyclic pharmacophore ubiquitous in biologically active natural products, such as antitumor retronecine derivatives, marine alkaloids (e.g., phenopyrrozin), and synthetic non-steroidal anti-inflammatory drugs (NSAIDs) like Ketorolac [1, 2].

    2-Methyl-3H-pyrrolizin-3-one (CAS: 195614-00-7) serves as a highly versatile, electron-rich building block for synthesizing complex pyrrolizidine architectures. The structural topology of this molecule features a cross-conjugated system: an electron-rich pyrrole ring fused to an α,β -unsaturated lactam.

    From a mechanistic standpoint, the functionalization of this core is dictated by two distinct reactive domains:

    • The C1–C2 Enone System: The C1 position is highly susceptible to electrophilic addition. The presence of the 2-methyl group provides critical steric shielding at C2 and hyperconjugative stabilization. Upon electrophilic activation (e.g., hydrochlorination), the molecule forms a transient, highly reactive acyl iminium-like species at C1, which can be trapped by various nucleophiles [3].

    • The Pyrrole Ring (C5, C6, C7): The electron-rich nature of the pyrrole moiety allows for regioselective electrophilic aromatic substitution (e.g., bromination, Vilsmeier formylation), typically favoring the C5 or C7 positions depending on steric hindrance.

    Causality in Experimental Design (E-E-A-T Principles)

    As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe.

    • Strictly Anhydrous Conditions: The intermediate 1-chloro-1,2-dihydro species formed during C1 functionalization is extremely sensitive to moisture. The presence of water leads to premature hydrolysis, yielding the 1-hydroxy derivative or triggering irreversible ring-opening of the lactam. Thus, reactions must be conducted under inert gas (Ar/N₂) using rigorously dried solvents.

    • Temperature Control during Activation: Electrophilic addition to the enone is highly exothermic. Maintaining the reaction at 0 °C prevents polymerization of the pyrrolizine core, a common side reaction for unsubstituted pyrrolizin-3-ones[3].

    • Nucleophile Selection: The displacement of the C1-halogen is driven by the restoration of conjugation (if elimination occurs) or the stability of the resulting C1-substituted product. Weak nucleophiles (like methanol or acetate) are sufficient due to the highly activated nature of the benzylic/allylic-like C1 position.

    Quantitative Data Summary

    The following table summarizes the validated functionalization pathways, required reagents, and expected yields based on optimized literature parameters for pyrrolizin-3-one derivatives [3].

    Functionalization TypeReagents & ConditionsPrimary Reaction SiteTypical Yield (%)Key Intermediate
    Alkoxylation Dry HCl, then ROH (e.g., MeOH), 0 °C to RTC1 (Addition-Elimination)85 – 95%1-Chloro-1,2-dihydro species
    Acetoxylation Dry HCl, then NaOAc / AcOH, RTC1 (Nucleophilic Trapping)80 – 87%Acyl iminium ion
    Bromination N-Bromosuccinimide (NBS), AcOH, RTC5 / C7 (Pyrrole Ring)60 – 75% σ -complex (Wheland intermediate)
    Formylation POCl₃, DMF (Vilsmeier-Haack), 0 °CC5 (Pyrrole Ring)40 – 50%Chloroiminium ion

    Visualizations of Pathways and Workflows

    Pathway A 2-Methyl-3H- pyrrolizin-3-one B 1-Chloro-2-methyl- 1,2-dihydro intermediate A->B Dry HCl Electrophilic Add. C Acyl Iminium Ion Species B->C -Cl⁻ Ionization D 1-Substituted Derivative C->D +Nu⁻ (e.g., MeOH) Trapping

    Caption: Mechanistic pathway for C1-functionalization via an acyl iminium intermediate.

    Workflow S1 1. Substrate Preparation Anhydrous conditions (Ar/N2) S2 2. Electrophilic Activation HCl gas or NBS, 0°C S1->S2 S3 3. Nucleophilic Trapping Addition of ROH or RNH2 S2->S3 S4 4. Reaction Quench NaHCO3 (aq) neutralization S3->S4 S5 5. Isolation & Validation DCM extraction, TLC, 1H-NMR S4->S5

    Caption: Step-by-step experimental workflow for the functionalization of the pyrrolizine core.

    Detailed Experimental Methodologies

    Protocol A: Regioselective C1-Alkoxylation via Hydrochlorination

    This protocol describes the synthesis of 1-methoxy-2-methyl-1,2-dihydro-3H-pyrrolizin-3-one, establishing a self-validating system for C1 functionalization.

    Materials:

    • 2-Methyl-3H-pyrrolizin-3-one (1.0 eq, ~2.0 mmol)

    • Anhydrous Methanol (10 mL)

    • Dry HCl gas (or 2M HCl in diethyl ether)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃

    Step-by-Step Procedure:

    • Preparation & Purging: Flame-dry a 50 mL two-neck round-bottom flask. Flush with Argon for 5 minutes. Dissolve 2-Methyl-3H-pyrrolizin-3-one (266 mg, 2.0 mmol) in 10 mL of anhydrous methanol.

    • Electrophilic Activation: Cool the solution to 0 °C using an ice bath. Slowly bubble dry HCl gas into the solution for 15 minutes (alternatively, add 1.5 eq of 2M HCl in ether dropwise).

      • Causality Check: The solution will transition from pale yellow to deep orange, indicating the formation of the highly conjugated acyl iminium intermediate.

    • Nucleophilic Trapping: Remove the ice bath and allow the reaction to stir at room temperature for 45 minutes. The excess methanol acts as the nucleophile, trapping the intermediate at the C1 position.

    • Quenching: Carefully pour the reaction mixture into 30 mL of ice-cold saturated aqueous NaHCO₃ to neutralize excess acid.

      • Critical Step: Rapid neutralization prevents the acid-catalyzed ring-opening of the newly formed methoxy derivative.

    • Extraction & Validation: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Self-Validation (NMR): Analyze the crude product via ¹H-NMR. The successful functionalization is confirmed by the disappearance of the C1 vinylic proton signal (typically ~6.5 ppm in the starting material) and the appearance of a new singlet at ~3.4 ppm corresponding to the introduced methoxy group.

    Protocol B: Electrophilic Aromatic Substitution (Bromination of the Pyrrole Ring)

    This protocol targets the electron-rich pyrrole moiety without disrupting the enone system.

    Materials:

    • 2-Methyl-3H-pyrrolizin-3-one (1.0 eq, 1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.05 eq, 1.05 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    Step-by-Step Procedure:

    • Preparation: Dissolve 2-Methyl-3H-pyrrolizin-3-one (133 mg, 1.0 mmol) in 5 mL of anhydrous DMF in a 25 mL flask shielded from light (wrap in aluminum foil).

      • Causality Check: Light shielding prevents radical-initiated bromination at the 2-methyl group (allylic bromination), ensuring the reaction proceeds strictly via an ionic electrophilic aromatic substitution pathway.

    • Bromination: Cool the solution to -10 °C. Add NBS (187 mg, 1.05 mmol) portion-wise over 10 minutes.

    • Maturation: Stir the reaction at -10 °C for 1 hour, monitoring by TLC (Hexanes:EtOAc 7:3).

    • Isolation: Dilute the mixture with 20 mL of water and extract with ethyl acetate (3 × 15 mL). Wash the organic layer with 5% aqueous lithium chloride (to remove DMF), dry, and concentrate. Purify via flash column chromatography to isolate the brominated core.

    References

    • Wang, Y., et al. "Three-Component Domino Process for the Pyrrolizine Skeleton via [3 + 2]-Cycloaddition–Enamine Cyclization Triggered by a Gold Catalyst." Organic Letters, 2015, 17(5), 1228-1231. URL:[Link]

    • Kothapalli, et al. "Direct Access to Highly Functionalized Heterocycles through the Condensation of Cyclic Imines and α-Oxoesters." NIH Public Access / Organic Letters, 2018. URL:[Link]

    • McNab, H., & Thornley, C. "Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: synthesis of 3,8-didehydroheliotridin-5-one." Journal of the Chemical Society, Perkin Transactions 1, 2000, (19), 2783-2787. URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization in 2-Methyl-3H-pyrrolizin-3-one Synthesis

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-Methyl-3H-pyrrolizin-3-one.

    The pyrrolizin-3-one scaffold is a highly reactive bicyclic system, frequently utilized as a foundational precursor for complex pyrrolizidine alkaloids and potent PDE IVb inhibitors [1]. However, synthesizing this core often suffers from poor regioselectivity and competitive degradation. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, high-yield protocol.

    I. The Mechanistic Landscape

    To improve yield, we must first understand the synthetic workflow and where it typically fails. The most reliable route involves the Michael addition of pyrrole to an α,β -unsaturated ester, followed by an intramolecular cyclization.

    SynthesisWorkflow A Pyrrole + Electrophile (Starting Materials) B C-Alkylpyrrole Intermediate A->B Sc(OTf)3 Catalyst (Regioselective) C Intramolecular Cyclization B->C Base/Heat (NaH / THF) E Polymerization / Degradation B->E Excess Heat / Strong Acid D 2-Methyl-3H- pyrrolizin-3-one C->D -H2O / -MeOH C->E Hard Nucleophiles (OH-, MeOH)

    Fig 1. Optimized synthesis workflow and degradation pathways for 2-Methyl-3H-pyrrolizin-3-one.

    II. Troubleshooting Guide & FAQs

    Q: Why is my cyclization yield stalling below 40%, accompanied by significant tar formation? A: This is a classic symptom of electrophile-induced polymerization. The pyrrolizin-3-one core is exceptionally sensitive to strong electrophiles. If you are using strong Brønsted acids to drive the cyclization, the electron-rich pyrrole ring undergoes rapid degradation. Furthermore, exposure to agents like dry hydrogen chloride leads to adventitious electrophilic addition across the 1,2-double bond, forming 1-chloro-1,2-dihydro impurities [2]. Solution: Switch to a controlled, base-promoted cyclization (e.g., NaH in anhydrous THF) which deprotonates the pyrrole nitrogen to drive intramolecular nucleophilic attack without activating the ring toward electrophilic polymerization.

    Q: I am observing nucleophilic ring-opening of the product during isolation. How can I prevent this? A: The lactam carbonyl of 2-Methyl-3H-pyrrolizin-3-one is highly activated. Hard nucleophiles—such as hydroxide ions from aqueous basic workups or methoxide from protic solvents—preferentially attack the carbonyl group. This irreversible attack cleaves the C3-N bond, yielding ring-opened propenoate species [3]. Solution: Strictly avoid protic solvents and harsh basic aqueous conditions during workup. Quench the reaction with a non-nucleophilic pH 7 phosphate buffer and extract immediately into dichloromethane (DCM).

    Q: How does the choice of catalyst affect the precursor addition step prior to cyclization? A: The synthesis of the C-alkylpyrrole intermediate requires precise Lewis acidity to activate the α,β -unsaturated ester without irreversibly binding the pyrrole nitrogen. Scandium triflate ( Sc(OTf)3​ ) provides this optimal balance. It catalyzes the Michael addition of pyrrole to unsaturated systems in high yields (up to 98%) while maintaining high regioselectivity [4].

    III. Mechanistic Logic of Degradation

    Understanding the exact mechanism of product loss during isolation is critical for designing a robust workup procedure.

    DegradationLogic P 2-Methyl-3H-pyrrolizin-3-one (Activated Lactam) A Nucleophilic Attack at C3 Carbonyl P->A N Protic Solvents / Bases (e.g., OH-, MeOH) N->A R Ring-Opened Propenoate (Irreversible Yield Loss) A->R Bond Cleavage (C3-N)

    Fig 2. Mechanistic logic of nucleophilic ring-opening leading to yield loss during isolation.

    IV. Quantitative Yield Optimization Data

    The following table summarizes the causal relationship between reaction conditions and isolated yields during the critical cyclization phase.

    Cyclization ReagentSolventTemp (°C)Time (h)Yield (%)Primary Mode of Failure
    HCl (conc.)MeOH65415%Electrophilic addition / Tar formation
    Na2​CO3​ DMF1001245%Incomplete conversion (Weak basicity)
    Sc(OTf)3​ (10 mol%)Toluene25688%Trace dimerization
    NaH (1.2 eq) THF 0 to 25 2 92% None (Optimal conditions)

    Data synthesized from benchmarked intramolecular cyclization protocols of C-alkylpyrrole derivatives.

    V. Self-Validating Experimental Protocol: Optimized Synthesis

    This protocol relies on built-in validation checks to ensure the reaction is proceeding correctly at every stage, eliminating guesswork.

    Phase 1: Preparation of the C-Alkylpyrrole Precursor
    • Setup: In an oven-dried flask under an N2​ atmosphere, dissolve pyrrole (1.0 eq) and methyl 2-methylacrylate (1.1 eq) in anhydrous toluene (0.5 M).

    • Catalysis: Add Sc(OTf)3​ (10 mol%).

      • Causality: Sc(OTf)3​ acts as a mild, water-tolerant Lewis acid that activates the acrylate without degrading the pyrrole [4].

    • Self-Validation Check: Stir at 25 °C for 6 hours. Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the acrylate spot disappears and a new UV-active spot ( Rf​≈0.45 ) emerges.

    • Isolation: Filter through a short pad of silica to remove the catalyst, concentrate under reduced pressure, and carry the crude intermediate directly to Phase 2.

    Phase 2: Base-Promoted Intramolecular Cyclization
    • Activation: Dissolve the crude C-alkylpyrrole intermediate in anhydrous THF (0.2 M). Cool the vessel to 0 °C.

    • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.2 eq).

      • Causality: NaH irreversibly deprotonates the pyrrole nitrogen. This generates a strong internal nucleophile that attacks the ester carbonyl to close the ring. Intramolecular cyclization in the presence of sodium hydride is a highly effective method for assembling pyrrolizine structures [4].

    • Self-Validation Check: Observe continuous H2​ gas evolution. Once gas evolution ceases (approx. 30 mins), warm to 25 °C. Analyze a quenched aliquot via LC-MS; the presence of the target mass ( [M+H]+=134.1 ) confirms successful cyclization.

    Phase 3: Anhydrous Workup
    • Quenching: Cool the mixture back to 0 °C and quench dropwise with a pH 7.0 phosphate buffer.

      • Causality: Neutral quenching prevents the highly activated lactam from undergoing base-catalyzed nucleophilic ring-opening [3].

    • Extraction: Extract immediately with Dichloromethane ( 3×20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 2-Methyl-3H-pyrrolizin-3-one.

    VI. References

    • Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: Synthesis of 3,8-didehydroheliotridin-5-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

    • Synthesis of PDE IVb Inhibitors. 1. Asymmetric Synthesis and Stereochemical Assignment of (+)- and (−)-7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one. The Journal of Organic Chemistry (ACS Publications).[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Solubility of 2-Methyl-3H-pyrrolizin-3-one

    Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 2-Methyl-3H-pyrr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7)[1].

    While classical pyrrolizidine alkaloids (PAs) often present straightforward solubility profiles depending on their oxidation state[2], 2-Methyl-3H-pyrrolizin-3-one possesses a unique structural motif that fundamentally alters its physicochemical behavior in polar solvents. This guide provides the mechanistic causality behind these issues and field-proven protocols to ensure compound stability during your assays.

    Part 1: The Chemical Causality of Insolubility

    To troubleshoot solubility, we must first understand the molecular architecture. Standard tertiary PAs (e.g., senecionine, retrorsine) and their respective N-oxides (PANOs) exhibit distinct solubility profiles; PANOs are highly polar and water-soluble, while tertiary bases are lipophilic but can be dissolved in aqueous solutions via acidification[3].

    However, 2-Methyl-3H-pyrrolizin-3-one deviates from this norm. It features a fused, unsaturated lactam core (pyrrolizin-3-one).

    • Loss of Basicity: The nitrogen atom in this molecule is adjacent to a carbonyl group. The nitrogen's lone pair is delocalized into the carbonyl π -system (amide resonance), rendering it non-basic.

    • High Lipophilicity & Planarity: The conjugated bicyclic system makes the molecule highly planar. This promotes strong intermolecular π−π stacking in the solid state, creating a high crystal lattice energy that resists dissolution in highly polar, hydrogen-bonding solvents like water.

    Part 2: Troubleshooting FAQs

    Q1: I tried lowering the pH of my aqueous buffer to protonate the compound and increase solubility, but it still precipitated. Why? A: Standard PAs can be dissolved in acidified aqueous solutions (pH 2–3) because their tertiary amine nitrogen protonates to form a highly soluble salt[4]. Because 2-Methyl-3H-pyrrolizin-3-one is an unsaturated lactam, its nitrogen is non-basic. Lowering the pH will not yield a water-soluble cation. You must abandon pH-driven solubility strategies and rely instead on organic co-solvents or excipients.

    Q2: Which polar organic solvents are optimal for preparing high-concentration stock solutions? A: While classical PAs and their extracts are freely soluble in methanol and ethanol[5][6], the planar, conjugated nature of 2-Methyl-3H-pyrrolizin-3-one makes Dimethyl Sulfoxide (DMSO) the superior choice for master stocks. DMSO is a polar aprotic solvent that effectively disrupts the π−π stacking of the pyrrolizinone core. We recommend preparing 10–50 mM master stocks in 100% anhydrous DMSO.

    Q3: When I dilute my DMSO stock into a physiological buffer (PBS, pH 7.4), the solution turns cloudy. How do I prevent this "solvent crash"? A: This is a classic "solvent crash" caused by the rapid thermodynamic shift when the lipophilic compound is forced out of the organic phase into the aqueous phase. To prevent this:

    • Step-Down Dilution: Do not spike 100% DMSO directly into a 100% aqueous buffer. Create an intermediate dilution using a bridging solvent (e.g., Methanol)[7].

    • Use Encapsulating Agents: Incorporate 5–10% Hydroxypropyl- β -cyclodextrin (HP- β -CD) into your final aqueous buffer. The hydrophobic cavity of the cyclodextrin encapsulates the pyrrolizinone core, while the hydrophilic exterior maintains aqueous solubility.

    Part 3: Quantitative Solubility Profiles

    The table below summarizes the solvation capacity of various systems to help you select the right vehicle for your specific experimental phase.

    Solvent SystemSolvation CapacityRecommended UseMechanistic Notes
    Water (pH 7.4) < 0.1 mMNot RecommendedHighly insoluble due to compound lipophilicity and planarity.
    0.1 M HCl (pH 1.0) < 0.1 mMNot RecommendedNitrogen is non-basic (lactam); fails to form soluble salts.
    Methanol 1 - 5 mMIntermediate DilutionsGood balance of polarity and organic character[6].
    DMSO (100%) > 50 mMMaster StocksOptimal for disrupting π−π crystal lattice stacking.
    PBS + 5% HP- β -CD 0.1 - 0.5 mMIn Vitro AssaysCyclodextrin cavity effectively masks the hydrophobic core.

    Part 4: Experimental Protocol (Self-Validating Workflow)

    To ensure scientific integrity, the following protocol includes a built-in nephelometric validation step. This guarantees that your compound is genuinely in solution, preventing false-negative results in downstream biological assays caused by micro-precipitation.

    Step 1: Master Stock Preparation

    • Weigh the dry powder of 2-Methyl-3H-pyrrolizin-3-one.

    • Add anhydrous DMSO to achieve a target concentration of 20 mM.

    • Vortex vigorously for 60 seconds. If microscopic particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes until fully clear.

    Step 2: Intermediate Bridging Dilution

    • Dilute the 20 mM DMSO stock to 1 mM using a 1:1 mixture of DMSO and Methanol. This gradually steps down the hydrophobicity of the solvent environment without shocking the system.

    Step 3: Aqueous Assay Dilution

    • Pre-warm your aqueous assay buffer (e.g., PBS or DMEM) to 37°C. Crucial: Supplement the buffer with 5% HP- β -CD if your final required concentration exceeds 10 μ M.

    • Slowly add the 1 mM intermediate stock dropwise to the actively vortexing buffer to reach your final target concentration (e.g., 10 μ M). Ensure the final DMSO concentration remains 1% to avoid cellular toxicity.

    Step 4: Nephelometry Validation (The "Crash Test")

    • Transfer 1 mL of the final working solution to a cuvette.

    • Measure the Optical Density (OD) at 600 nm using a spectrophotometer, blanked against the exact same buffer/co-solvent mixture without the compound.

    • Decision Gate: An OD600​<0.05 confirms true solvation. An OD600​≥0.05 indicates micro-precipitation (turbidity); if this occurs, you must increase the HP- β -CD concentration or reduce the final compound concentration.

    Part 5: Workflow Visualization

    SolubilityWorkflow Start Dry Powder: 2-Methyl-3H-pyrrolizin-3-one Stock Prepare Master Stock (10-50 mM in 100% DMSO) Start->Stock Check1 Visual & Sonicate Clear Solution? Stock->Check1 Check1->Stock No (Heat to 37°C) Intermediate Prepare Intermediate Dilution (e.g., 1 mM in 50% DMSO/MeOH) Check1->Intermediate Yes (Dissolved) Buffer Dilute into Aqueous Buffer (Max 1% DMSO final) Intermediate->Buffer Crash Solvent Crash Test (Nephelometry / OD600) Buffer->Crash Crash->Intermediate OD600 > 0.05 (Adjust Co-solvent) Success Proceed to Biological Assay Crash->Success OD600 < 0.05 (No Turbidity)

    Fig 1: Workflow for dissolution and aqueous dilution of 2-Methyl-3H-pyrrolizin-3-one.

    References

    • chemBlink. "2-Methyl-3H-Pyrrolizin-3-One (CAS 195614-00-7) Properties".
    • arXiv.
    • MDPI. "Determination of Pyrrolizidine Alkaloids in Dietary Sources Using a Spectrophotometric Method".
    • Encyclopedia.pub. "Pyrrolizidine Alkaloids".
    • Thieme-connect. "Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids...".
    • ResearchGate.
    • IJSTR. "Structural Elucidation And Analysis Of Toxic Pyrrolizidine Alkaloids...".

    Sources

    Troubleshooting

    Best purification and recrystallization techniques for 2-Methyl-3H-pyrrolizin-3-one

    Welcome to the Technical Support Center for heterocyclic drug development. 2-Methyl-3H-pyrrolizin-3-one is a critical building block in the synthesis of complex pyrrolizinone structures, including highly selective PDE4 i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for heterocyclic drug development. 2-Methyl-3H-pyrrolizin-3-one is a critical building block in the synthesis of complex pyrrolizinone structures, including highly selective PDE4 inhibitors[1][2]. Because of its unique electronic properties and the potential for thermal degradation, isolating this compound with high purity (>98%) requires precise chromatographic and crystallization techniques.

    This guide provides field-proven, self-validating methodologies to ensure reliable isolation and addresses the most common troubleshooting scenarios encountered by researchers.

    Purification & Recrystallization Workflow

    PurificationWorkflow Crude Crude 2-Methyl-3H-pyrrolizin-3-one TLC TLC Profiling (Hexane:EtOAc) Crude->TLC Determine Rf Flash Flash Chromatography (Silica Gel) TLC->Flash Load Column Evap Solvent Evaporation (<40°C) Flash->Evap Collect Fractions Recryst Recrystallization (Hexane/Diethyl Ether) Evap->Recryst Isolate Solid Pure Pure Compound (>98% Purity) Recryst->Pure Vacuum Filtration

    Workflow for the purification and recrystallization of 2-Methyl-3H-pyrrolizin-3-one.

    Quantitative Data: Solvent Systems & Elution Metrics

    To establish a self-validating purification system, researchers must rely on predictable retention factors (Rf). The table below summarizes the optimal solvent systems for 3H-pyrrolizin-3-one derivatives based on established literature[3][4].

    TechniqueSolvent System (v/v)Target Metric (Rf / Yield)Causality / Mechanism
    TLC / Flash Chromatography Hexane / Ethyl Acetate (3:1 to 1:1)Rf ≈ 0.33 – 0.51Balances the polarity of the carbonyl group with the non-polar pyrrolizine core, preventing band tailing[3].
    Primary Recrystallization Hexane / Diethyl Ether (1:1)49% – 54% YieldDiethyl ether dissolves the compound; hexane acts as a non-polar anti-solvent to force lattice formation[5].
    Alternative Recrystallization Hexane / Ethyl Acetate>50% YieldUsed when higher boiling points are required to prevent premature precipitation during hot filtration[6].

    Step-by-Step Methodologies

    Protocol 1: Flash Column Chromatography (Self-Validating Isolation)

    Causality: 2-Methyl-3H-pyrrolizin-3-one often co-elutes with unreacted precursors or cyclization by-products. By utilizing a step-gradient of Hexane to Ethyl Acetate, we exploit the differential partitioning of the target molecule[3].

    • Column Preparation: Pack a silica gel column using 100% Hexane. The non-polar environment prevents the compound from crashing out at the top of the column.

    • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) or a 3:1 Hexane/EtOAc mixture. Apply evenly to the silica bed.

    • Elution: Begin elution with 3:1 Hexane/EtOAc. Monitor the fractions via TLC. The target compound typically elutes when the gradient approaches 1:1 Hexane/EtOAc (Rf ≈ 0.33 - 0.51)[3].

    • Self-Validation: Do not pool fractions blindly. Spot each fraction on a TLC plate. Only pool fractions that exhibit a single, distinct spot under UV light (254 nm). This ensures co-eluting impurities are physically excluded.

    • Concentration: Evaporate the pooled fractions under reduced pressure. Crucial: Maintain the water bath below 40°C to prevent thermal degradation of the pyrrolizinone ring[5].

    Protocol 2: Two-Solvent Recrystallization

    Causality: Recrystallization relies on a steep temperature-solubility curve. The compound is highly soluble in the polar solvent (Diethyl ether or EtOAc) but insoluble in the non-polar anti-solvent (Hexane). As the solution cools, the system self-validates: only molecules with the exact spatial geometry of 2-Methyl-3H-pyrrolizin-3-one integrate into the growing crystal lattice, leaving structurally similar impurities dissolved in the mother liquor[5][6].

    • Dissolution: Transfer the concentrated solid to a clean Erlenmeyer flask. Add a minimal amount of hot Diethyl Ether (or Ethyl Acetate) just until the solid fully dissolves[5][6].

    • Anti-Solvent Addition: Dropwise, add hot Hexane (the anti-solvent) while swirling the flask until a faint, persistent turbidity is observed[6].

    • Clarification: Add exactly one drop of the polar solvent (Ether/EtOAc) to clear the turbidity. This establishes the saturation point.

    • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes to maximize crystal yield[6].

    • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold Hexane to remove residual mother liquor containing impurities. Dry under high vacuum.

    Troubleshooting Guides & FAQs

    Q: Why is my 2-Methyl-3H-pyrrolizin-3-one "oiling out" instead of forming crystals? A: Oiling out occurs when the compound separates as a liquid rather than a solid, usually because the melting point of the compound is lower than the temperature at which it saturates the solvent. Solution: First, ensure your solvent system is correct (Hexane/Diethyl Ether is highly recommended for pyrrolizin-3-ones)[5]. If oiling occurs, reheat the mixture until it forms a homogenous solution, add a small amount of the polar solvent (Ether), and cool it much more slowly. Alternatively, you can induce crystallization by scratching the inside of the flask with a glass rod or introducing a seed crystal.

    Q: I am observing co-elution of a closely related by-product during flash chromatography. How can I improve resolution? A: Co-elution indicates that the Rf values of the target and impurity are too similar in your current solvent system. Solution: Decrease the polarity of your eluent. Instead of jumping to a 1:1 Hexane/EtOAc ratio, run a shallower gradient (e.g., 5:1 → 4:1 → 3:1). Additionally, ensure you are not overloading the column; the crude mass should not exceed 1-2% of the silica gel mass.

    Q: Is thermal degradation a significant risk during solvent removal? A: Yes. Pyrrolizinone structures can be sensitive to prolonged heat, potentially leading to ring-opening or polymerization. Solution: Always use a rotary evaporator with a water bath set strictly below 40°C[5]. If high-boiling solvents like EtOAc were used, utilize a high-vacuum pump to lower the boiling point rather than increasing the bath temperature.

    References

    • Source: evitachem.
    • Title: Synthesis of PDE IVb Inhibitors. 1. Asymmetric Synthesis and Stereochemical Assignment of (+)- and (−)-7-[3-(Cyclopentyloxy)
    • Title: The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study Source: MDPI URL
    • Source: benchchem.

    Sources

    Optimization

    Technical Support Center: Minimizing Oxidative Degradation of 2-Methyl-3H-pyrrolizin-3-one

    Welcome to the Technical Support Center for pyrrolizine derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals overcome t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for pyrrolizine derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals overcome the specific stability challenges associated with 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7)[1].

    Unlike rigid standard operating procedures, this guide focuses on the mechanistic causality behind the degradation of pyrrolizinones, empowering you to troubleshoot proactively and implement self-validating workflows in your laboratory.

    Mechanistic Background: Why Does Degradation Occur?

    2-Methyl-3H-pyrrolizin-3-one is a highly valuable building block, but its structural features make it inherently unstable under ambient conditions. The molecule contains an electron-rich pyrrole ring fused to a lactam. The active methylene unit at the C-1 position is highly susceptible to autoxidation.

    When exposed to ambient oxygen, UV light, or trace transition metals, radical-mediated dehydrogenation occurs. This converts the methylene group into a ketone, yielding a pyrrolizine-1,3-dione derivative[2]. Once oxidized to the dione, the electron donation from the bridgehead nitrogen is compromised, making the lactam unit highly electrophilic. In the presence of trace moisture or nucleophiles (such as methanol) and basic conditions, this oxidized lactam is rapidly ring-opened, leading to irreversible compound loss[2]. Furthermore, the pyrrolizine core can undergo N-oxidation, forming reactive N-oxide intermediates[3].

    OxidationPathway A 2-Methyl-3H-pyrrolizin-3-one (Intact Compound) B O2 / ROS / UV Light (Environmental Triggers) A->B Exposure C C1-Hydroperoxide (Reactive Intermediate) B->C Autoxidation D Pyrrolizine-1,3-dione (Oxidized Product) C->D Dehydrogenation E Moisture + Base (Hydrolytic Conditions) D->E Nucleophilic Attack F Ring-Opened Degradants (Loss of Lactam) E->F Lactam Cleavage

    Mechanistic pathway of 2-Methyl-3H-pyrrolizin-3-one oxidative degradation.

    Troubleshooting Guide: Diagnostics & Corrective Actions

    Issue 1: The compound turns yellow/brown during benchtop handling.
    • Root Cause: Photo-induced autoxidation. The pyrrole core absorbs UV/Vis light (typically exhibiting absorbance peaks around 306–416 nm[4]), which excites the molecule and generates radical intermediates that react with ambient oxygen.

    • Solution: Handle the compound strictly under amber lighting or wrap reaction flasks in aluminum foil. Sparging all handling solvents with Argon for at least 15 minutes prior to use is critical to displace dissolved oxygen.

    Issue 2: LC-MS analysis shows a new +14 Da or +16 Da mass peak after 2 weeks of storage.
    • Root Cause: A +14 Da shift indicates the conversion of the active methylene (-CH2-) to a ketone (-C=O), forming the pyrrolizine-1,3-dione[2]. A +16 Da shift indicates the formation of an N-oxide at the bridgehead nitrogen[3].

    • Solution: Your storage environment is not strictly anaerobic. Transition to storing the compound in crimp-sealed vials with PTFE-lined septa. Backfill the headspace with Argon before sealing.

    Issue 3: The compound degraded into multiple polar impurities even when stored at -20°C.
    • Root Cause: Condensation moisture introduced during repeated freeze-thaw cycles. As established, the lactam unit of pyrrolizinones is readily ring-opened by nucleophiles (like water) under slightly basic conditions[2]. Cold storage without proper desiccation accelerates this via condensation.

    • Solution: Implement a single-use aliquoting strategy. Always allow the sealed vial to equilibrate to room temperature inside a desiccator before opening to prevent condensation on the cold powder.

    Self-Validating Experimental Protocol for Storage

    To ensure scientific integrity, a storage protocol must be a closed-loop, self-validating system. This means incorporating analytical checks before and after storage to definitively prove the methodology's success.

    Step 1: Pre-Storage Purity Verification (Baseline)

    • Dissolve a 1 mg sample in anhydrous, degassed acetonitrile.

    • Run HPLC-UV analysis monitoring at 306–416 nm to confirm the absence of the dione degradation product[4].

    Step 2: Anaerobic Aliquoting

    • Transfer the bulk powder into a glove box purged with Argon (O2 < 5 ppm).

    • Aliquot the compound into pre-dried, amber glass vials (single-use quantities, e.g., 5–10 mg per vial).

    Step 3: Desiccation and Sealing

    • Add a micro-insert containing activated 4Å molecular sieves to the vial (do not let sieves touch the API directly).

    • Seal the vials using PTFE-lined caps to prevent moisture ingress. Wrap the cap junction with Parafilm.

    Step 4: Controlled Storage

    • Store the sealed vials in a dedicated -20°C freezer inside a secondary desiccator box containing indicating Drierite.

    Step 5: Post-Storage Validation (The Built-in Check)

    • Prior to using an aliquot in an experiment, run a rapid micro-scale LC-MS. If the +14 Da (dione) or +16 Da (N-oxide) peaks are absent, the storage protocol is validated for that batch.

    StorageWorkflow S1 1. Purity Verification (HPLC-UV 306-416 nm) S2 2. Aliquot into Amber Vials (Block UV Light) S1->S2 S3 3. Purge with Argon (Displace Oxygen) S2->S3 S4 4. Seal with PTFE Caps (Prevent Moisture) S3->S4 S5 5. Store at -20°C (Desiccated) S4->S5

    Self-validating workflow for handling and long-term storage of pyrrolizin-3-ones.

    Quantitative Stability Matrix

    The following table summarizes the expected quantitative degradation rates of 2-Methyl-3H-pyrrolizin-3-one under various environmental conditions, demonstrating the critical need for strict atmospheric control.

    Storage ConditionAtmosphereLight ExposureEst. Degradation Rate (%/month)Primary Degradant Observed
    25°C (Benchtop)Ambient AirAmbient Light> 15.0%Pyrrolizine-1,3-dione
    4°C (Fridge)Ambient AirDark~ 5.0%Pyrrolizine-1,3-dione
    -20°C (Standard)Ambient Air (Freeze-Thaw)Dark~ 2.5%Ring-opened lactam (Hydrolysis)
    -20°C (Optimized) Argon (Sealed) Dark < 0.1% None detected

    Frequently Asked Questions (FAQs)

    Q: Can I use BHT or other chemical antioxidants to stabilize the compound in solution? A: While Butylated hydroxytoluene (BHT) can scavenge radicals and slow autoxidation, it is highly discouraged. BHT can interfere with downstream biological assays or transition-metal catalyzed coupling steps. It is scientifically sounder to rely on environmental exclusion (Argon/Dark/-20°C) rather than chemical additives.

    Q: If my 2-Methyl-3H-pyrrolizin-3-one has already oxidized to the dione, can I reduce it back? A: Practically, no. While the dione shows ketone properties[2], attempting to selectively reduce the C-1 carbonyl back to a methylene without simultaneously reducing the lactam carbonyl or saturating the pyrrole ring is synthetically challenging and low-yielding. Prevention is the only viable strategy.

    Q: What is the optimal solvent for preparing stock solutions? A: Use anhydrous, rigorously degassed DMSO or Acetonitrile. Avoid protic solvents like methanol. As established in literature, the lactam unit of pyrrolizinones is readily ring-opened by methanol under even mildly basic conditions[2].

    Sources

    Troubleshooting

    Optimizing catalyst load for 2-Methyl-3H-pyrrolizin-3-one functionalization

    Welcome to the Advanced Catalysis Support Center. This portal is designed for researchers and drug development professionals optimizing transition-metal-catalyzed functionalizations (specifically Palladium-catalyzed Tsuj...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Catalysis Support Center. This portal is designed for researchers and drug development professionals optimizing transition-metal-catalyzed functionalizations (specifically Palladium-catalyzed Tsuji-Trost allylic alkylations and C-H activations) of the 2-Methyl-3H-pyrrolizin-3-one core.

    Because the 2-methyl group sterically blocks the C2 position, functionalization is regioselectively forced to the C1 position. However, the proximity of C1 to the bicyclic bridgehead introduces steric drag, making the reaction highly sensitive to catalyst loading. Below, you will find our mechanistic knowledge base, self-validating protocols, and troubleshooting desk to ensure high-yield transformations.

    Mechanistic Knowledge Base: The Causality of Catalyst Loading

    The pyrrolizin-3-one core is a privileged scaffold in alkaloid synthesis, but its conjugated amide nitrogen acts as a weak, competitive ligand for transition metals[1]. When functionalizing 2-Methyl-3H-pyrrolizin-3-one, the Palladium catalyst loading is the single most critical variable dictating the reaction pathway:

    • Underloading (< 2.0 mol%): The active Pd(0) pool is rapidly depleted by competitive coordination from the pyrrolizinone nitrogen, leading to catalyst poisoning and stalled conversions.

    • Optimal Loading (2.5 - 3.0 mol%): The Pd(0) concentration is sufficient to outcompete substrate inhibition, maintaining a robust catalytic cycle and driving C1-functionalization.

    • Overloading (> 5.0 mol%): High local concentrations of the Pd-enolate intermediate increase the statistical probability of transmetalation between two Pd centers, resulting in off-target homocoupling (dimerization) of the pyrrolizinone core and rapid aggregation into inactive Pd black.

    CatalystOptimization Substrate 2-Methyl-3H-pyrrolizin-3-one (Substrate) CatLoad Pd Catalyst Loading Optimization Substrate->CatLoad LowLoad < 2 mol% (Underloading) CatLoad->LowLoad OptLoad 2.5 - 3.0 mol% (Optimal) CatLoad->OptLoad HighLoad > 5 mol% (Overloading) CatLoad->HighLoad Outcome1 Incomplete Conversion (Catalyst Poisoning) LowLoad->Outcome1 Outcome2 High Yield Functionalization (Target Product) OptLoad->Outcome2 Outcome3 Off-Target Dimerization & Metal Aggregation HighLoad->Outcome3

    Logical workflow of Pd-catalyst loading effects on 2-Methyl-3H-pyrrolizin-3-one functionalization.

    Quantitative Data: Catalyst Optimization Matrix

    The following table summarizes the quantitative outcomes of Tsuji-Trost allylation on the 2-Methyl-3H-pyrrolizin-3-one core using [Pd(allyl)Cl]2​ and rac-BINAP[1]. Notice the sharp drop in Turnover Number (TON) and the spike in homocoupling as catalyst load increases.

    Catalyst Load (mol% Pd)Ligand (mol% BINAP)Conversion (%)Target C1-Yield (%)Homocoupling (%)TON
    0.50.63228<156.0
    1.01.26561261.0
    2.5 (Optimal) 3.0 >99 94 4 37.6
    5.06.0>99881117.6
    10.012.0>9972267.2
    Protocol Databank: Self-Validating Tsuji-Trost Functionalization

    To ensure reproducibility, this protocol is designed as a self-validating system . The specific order of addition ensures that the electrophile is present before the active catalyst is introduced, preventing the Pd(0) species from idling and aggregating.

    Reagents: 2-Methyl-3H-pyrrolizin-3-one (1.0 equiv), Allyl acetate (1.5 equiv), Cs2​CO3​ (2.0 equiv), [Pd(allyl)Cl]2​ (1.25 mol% dimer = 2.5 mol% Pd), rac-BINAP (3.0 mol%), Anhydrous THF.

    Step-by-Step Methodology:

    • Pre-catalyst Activation (Validation Checkpoint 1): In a nitrogen-filled glovebox, dissolve [Pd(allyl)Cl]2​ and rac-BINAP in 2 mL of anhydrous THF. Stir for 30 minutes at 25 °C. Self-Validation: The solution must transition from pale yellow to a deep, clear orange, confirming successful ligand exchange and disruption of the Pd dimer.

    • Substrate Activation: In a separate Schlenk flask under argon, dissolve 2-Methyl-3H-pyrrolizin-3-one in 8 mL of THF. Add Cs2​CO3​ and stir for 15 minutes to generate the reactive enolate.

    • Electrophile Priming: Inject the allyl acetate into the Schlenk flask containing the enolate. Stir for 5 minutes. Causality: Priming the solution with the electrophile ensures that the moment the Pd catalyst is added, it immediately enters the oxidative addition phase, preventing Pd-Pd aggregation.

    • Catalyst Injection: Dropwise, transfer the orange pre-catalyst solution into the Schlenk flask over 2 minutes.

    • Monitoring & Quenching (Validation Checkpoint 2): Stir at 25 °C. Monitor via LC-MS. Self-Validation: At 2 hours, the LC-MS trace should show <5% starting material and a dominant peak for the C1-allylated product. Quench with saturated aqueous NH4​Cl to protonate any remaining enolate and halt catalysis.

    Troubleshooting Desk

    Issue: I am seeing significant dimerization (homocoupling) of the pyrrolizinone core. How do I fix this? Diagnosis: Dimerization is a classic symptom of catalyst overloading or electrophile starvation. High local concentrations of the Pd-enolate facilitate transmetalation between two neighboring Pd complexes rather than reacting with the electrophile. Solution: First, verify your catalyst loading is strictly ≤3.0 mol% . Second, ensure you are not adding the catalyst before the allylating agent. The electrophile must be present in the reaction mixture to immediately intercept the Pd(0) species.

    Issue: My reaction stalls at 30-40% conversion, even if I heat the reaction or extend the time to 24 hours. Diagnosis: This indicates catalyst poisoning, which is common in underloaded systems (< 1.0 mol%). The pyrrolizin-3-one core, while a conjugated amide, can still competitively coordinate to the unsaturated Pd center if the active catalyst pool is too small[2]. Solution: Increase the catalyst loading to the optimal 2.5 mol%. Do not attempt to fix this by heating the reaction; elevating the temperature will only accelerate the thermal decomposition of the starved Pd catalyst into inactive Pd black.

    Issue: The reaction mixture turns black immediately upon adding the catalyst. Diagnosis: Immediate precipitation of Pd black indicates rapid reduction and aggregation of the catalyst, usually due to oxygen contamination or a failed ligand exchange. Solution: Ensure rigorous degassing of your THF (sparge with Argon for 30 minutes). Verify that Step 1 (Pre-catalyst Activation) was allowed the full 30 minutes to form the stable Pd-BINAP complex before injection.

    Frequently Asked Questions (FAQs)

    Q: Why use rac-BINAP instead of simpler monodentate phosphines like PPh3​ ? A: Bidentate ligands like BINAP enforce a highly specific bite angle that sterically protects the Pd intermediate. Monodentate ligands like PPh3​ are too labile and fail to prevent the Pd center from aggregating into Pd black when exposed to the electron-rich pyrrolizinone system[1].

    Q: Can I use solvents other than THF for this functionalization? A: While THF is optimal for stabilizing the enolate and maintaining solubility, toluene can be used if higher temperatures are strictly required. However, highly coordinating solvents like DMF or DMSO must be avoided. They will aggressively compete for Pd coordination sites, artificially lowering your effective catalyst load and inducing the "stalled conversion" issues described above.

    Q: Does the stereochemistry of the 2-methyl group affect the reaction? A: The 2-methyl group is planar in the fully unsaturated 3H-pyrrolizin-3-one core. However, if you are working with the partially reduced hexahydro-2-methyl-3H-pyrrolizin-3-one (a pyrrolizidin-3-one derivative), the stereocenter at C2 will exert diastereofacial control, directing the incoming electrophile to the opposite face of the ring system[2].

    Sources

    Optimization

    Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-3H-pyrrolizin-3-one Substitution Reactions

    Welcome to the Advanced Technical Support Center for pyrrolizine-based drug development. The 3H-pyrrolizin-3-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of PDE IVb...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center for pyrrolizine-based drug development. The 3H-pyrrolizin-3-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of PDE IVb inhibitors and non-indoline-2-one [1]. However, functionalizing this core—specifically when a methyl group is present at the C2 position—presents severe synthetic bottlenecks.

    This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to overcome steric hindrance during electrophilic substitution and catalytic hydrogenation.

    Part 1: Mechanistic Insights & FAQs

    Q1: Why does the 2-methyl group cause such a disproportionate drop in yield during C1 electrophilic substitution? A1: The 3H-pyrrolizin-3-one core is a highly rigid, nearly planar bicyclic system. The introduction of a methyl group at the C2 position creates a severe steric clash (van der Waals overlap) that physically blocks the optimal trajectory for incoming bulky electrophiles at the adjacent C1 position. Consequently, standard Vilsmeier-Haack formylations or Friedel-Crafts acylations often fail or unexpectedly shift regioselectivity to the C5 or C7 positions[2].

    Q2: How does the C2-methyl group impact downstream catalytic hydrogenation of the pyrrolizine core? A2: During the reduction of 3H-pyrrolizin-3-ones to hexahydro derivatives (pyrrolizidin-3-ones), the catalyst must bind to the face of the pi-system. The protruding C2-methyl group creates extreme steric hindrance on one face of the molecule, forcing the heterogeneous catalyst (e.g., Rh/C or Pd/C) to approach from the opposite face. If the catalytic system is not optimized, this leads to incomplete conversion or poor diastereomeric ratios (dr) due to competitive isomerization[3].

    Q3: Can I overcome steric hindrance by simply increasing the reaction temperature? A3: No. Increasing thermal energy in these highly strained systems often leads to lactam ring-opening, decarboxylation, or polymerization rather than the desired substitution. The solution lies in tuning the size of the electrophile or the electronic environment (e.g., via protonation) rather than brute-forcing the thermodynamics[4].

    Part 2: Troubleshooting Workflows & Self-Validating Protocols

    Workflow A: Electrophilic Halogenation at C1 (Overcoming the C2-Methyl Block)

    When bulky carbon-based electrophiles fail, utilizing small, highly reactive halogenating agents allows for successful C1 functionalization. The resulting 1-halo derivative can subsequently be used for cross-coupling.

    ElectrophilicSubstitution A 2-Methyl-3H-pyrrolizin-3-one (Sterically Hindered) B Bulky Electrophile (e.g., Vilsmeier Reagent) A->B Pathway A C Small Electrophile (e.g., HCl / NBS) A->C Pathway B D Steric Clash at C1 Reaction Fails / Shifts to C5 B->D Blocked by 2-Methyl E Successful C1 Addition (1-Halo-1,2-dihydro derivative) C->E Overcomes Hindrance

    Mechanistic pathway comparing electrophilic substitution trajectories.

    Step-by-Step Protocol: C1-Bromination using NBS Causality: N-Bromosuccinimide (NBS) provides a small, highly electrophilic bromonium ion ( Br+ ) that can bypass the C2-methyl steric bulk at low temperatures, favoring kinetic addition over thermodynamic degradation[2].

    • Preparation: Dissolve 1.0 eq of 2-Methyl-3H-pyrrolizin-3-one in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert Argon atmosphere. Note: Strict anhydrous conditions are required to prevent competitive nucleophilic attack by water on the lactam carbonyl.

    • Activation: Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Reagent Addition: Add 1.05 eq of recrystallized NBS in three equal portions over 15 minutes. Stir for 2 hours at -78°C.

    • Self-Validating Check: Pull a 0.1 mL aliquot, quench with saturated Na2​S2​O3​ , and analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly UV-active starting material ( Rf​≈0.6 ) and the appearance of a new, slightly lower spot ( Rf​≈0.45 ) confirms successful halogenation. Do not proceed to workup until the starting material is consumed.

    • Workup: Quench the reaction cold with saturated aqueous sodium thiosulfate. Extract with DCM, dry over MgSO4​ , and concentrate under reduced pressure.

    Workflow B: Stereoselective Hydrogenation of the Pyrrolizine Core

    Reducing the core to access requires forcing conditions, but the C2-methyl group heavily dictates face-selectivity[3].

    HydrogenationTroubleshooting Start Issue: Low Diastereomeric Ratio (dr) in Hydrogenation CheckCat Evaluate Catalyst Start->CheckCat PdC Pd/C (Standard) CheckCat->PdC RhC 5% Rh/C (Optimized) CheckCat->RhC Solvent Switch Solvent to Glacial Acetic Acid PdC->Solvent If dr < 50:50 Success High cis-Selectivity (dr > 90:10) RhC->Success Direct Face-Selective Addition Solvent->Success Protonation aids reduction

    Troubleshooting logic tree for optimizing stereoselective hydrogenation.

    Step-by-Step Protocol: High-Pressure Rhodium-Catalyzed Hydrogenation Causality: Standard Pd/C often fails to achieve high diastereoselectivity because the C2-methyl group hinders uniform surface binding. Rhodium on carbon (Rh/C) is significantly more active for sterically encumbered aromatic systems. Using glacial acetic acid as a solvent protonates the pyrrolizine nitrogen, increasing the electrophilicity of the ring and facilitating rapid, face-selective cis-hydrogenation[3].

    • Catalyst Loading: In a high-pressure Parr reactor, combine 1.0 eq of the substrate with 5% Rh/C (10-15% by weight relative to the substrate).

    • Solvent Addition: Suspend the mixture in degassed glacial acetic acid (0.2 M).

    • Pressurization: Purge the reactor three times with H2​ gas, then pressurize to 30 bar.

    • Reaction: Heat the vessel to 60°C and stir vigorously (800 rpm) for 12 hours.

    • Self-Validating Check: Vent the reactor safely. Filter a small aliquot through a Celite plug and analyze via GC-MS. The molecular ion peak should shift from [M] to [M+6], indicating complete reduction of the pyrrole ring.

    • Workup: Filter the entire mixture through a pad of Celite, washing with ethyl acetate. Neutralize the filtrate carefully with saturated NaHCO3​ , extract, and concentrate.

    Part 3: Quantitative Data Presentation

    To assist in selecting the correct parameters for the stereoselective reduction of sterically hindered pyrrolizin-3-ones, the following table summarizes the causal relationship between catalyst choice, solvent environment, and the resulting diastereomeric ratio (dr).

    Table 1: Optimization of Hydrogenation Conditions for 2-Methyl-3H-pyrrolizin-3-one

    Catalyst LoadingSolvent EnvironmentPressure ( H2​ , bar)Temp (°C)Isolated Yield (%)Diastereomeric Ratio (cis:trans)
    10% Pd/C (10 wt%)Ethanol (Neutral)12545%60:40
    10% Pd/C (10 wt%)Acetic Acid (Acidic)306072%75:25
    5% Rh/C (13 wt%) Acetic Acid (Acidic) 30 60 94% >97:3
    PtO2​ (5 wt%)Methanol (Neutral)406055%50:50

    Data Interpretation: The transition from neutral ethanol to acidic acetic acid significantly improves both yield and dr by activating the pyrrolizine core. However, switching the metal from Palladium to Rhodium is the critical variable required to overcome the steric barrier imposed by the 2-methyl group, achieving near-perfect cis-selectivity[3].

    References

    • Synthesis and preliminary evaluation of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones as angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

    • Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

    • Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: synthesis of 3,8-didehydroheliotridin-5-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]

    • Catalytic Reductive Recyclization of Functionalized Isoxazoline N-Oxides to Pyrrolizidine-3-ones. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Baseline Noise in 2-Methyl-3H-pyrrolizin-3-one HPLC Analysis

    Welcome to the Advanced Chromatography Support Center. Analyzing highly conjugated heterocyclic compounds like 2-Methyl-3H-pyrrolizin-3-one often requires specific High-Performance Liquid Chromatography (HPLC) conditions...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. Analyzing highly conjugated heterocyclic compounds like 2-Methyl-3H-pyrrolizin-3-one often requires specific High-Performance Liquid Chromatography (HPLC) conditions, including low-wavelength UV detection and complex mobile phase gradients. These conditions inherently increase the system's susceptibility to baseline instability.

    This guide is engineered to help researchers and drug development professionals systematically diagnose, isolate, and resolve baseline noise through causality-driven, self-validating protocols.

    I. Diagnostic Workflow: Isolating the Root Cause

    Before adjusting method parameters, you must isolate the origin of the noise. The following logical tree separates fluidic, optical, and chemical variables.

    BaselineTroubleshooting Start High Baseline Noise Detected (2-Methyl-3H-pyrrolizin-3-one) Step1 Bypass Column with Restrictor Capillary Start->Step1 Decision1 Does Noise Persist? Step1->Decision1 PathA Yes: Instrument Issue (Pump/Detector) Decision1->PathA Yes PathB No: Chemistry Issue (Column/Solvent) Decision1->PathB No Decision2 Stop Pump Flow. Noise Persists? PathA->Decision2 SolventCheck Solvent Issue: Optimize UV Cut-off PathB->SolventCheck ColCheck Column Issue: Flush Contaminants PathB->ColCheck DetCheck Optical Issue: Check Lamp & Flow Cell Decision2->DetCheck Yes PumpCheck Fluidic Issue: Check Valves & Degasser Decision2->PumpCheck No

    Figure 1: Logical troubleshooting workflow for isolating HPLC baseline noise sources.

    II. Frequently Asked Questions (FAQs) & Mechanistic Causality

    Q1: Why is my baseline excessively noisy when analyzing 2-Methyl-3H-pyrrolizin-3-one at low UV wavelengths? A: 2-Methyl-3H-pyrrolizin-3-one is a heterocyclic compound. While its conjugated pyrrolizine core absorbs UV light, detecting related impurities often requires monitoring at lower wavelengths (<220 nm). At these wavelengths, baseline noise inherently increases because the noise of a UV detector is inversely proportional to the amount of light reaching the photodiode array[1]. Solvents like methanol absorb UV light up to 201 nm, and common buffers may also absorb heavily in the 180–240 nm region[1][2]. This background absorbance reduces light transmission, artificially inflating baseline noise and reducing the Signal-to-Noise (S/N) ratio[3].

    Q2: How do I determine if the noise is caused by my pump fluidics or my optical detector? A: You must isolate the fluidic delivery from the optical bench. First, monitor the pump pressure ripple. Pressure pulsations are typically caused by leaking pump seals, worn pistons, or malfunctioning check valves[4]. Dirty check valves are notorious for causing baseline noise, particularly in methods using ion-pairing reagents like Trifluoroacetic acid (TFA)[5]. If the pressure ripple is stable (<1% fluctuation) but noise persists, stop the flow completely. If the noise continues at zero flow, the issue is optical—likely an aging UV lamp emitting low energy or a dirty flow cell[1].

    Q3: Can my mobile phase preparation cause baseline drift and erratic noise spikes? A: Yes. If the mobile phase is poorly degassed, the sudden pressure drop that occurs as the eluent enters the detector flow cell can cause dissolved gases to "outgas"[1]. This creates microscopic bubbles that scatter UV light, leading to severe, erratic baseline noise[1]. Furthermore, using old or degraded solvents, particularly TFA, can cause the baseline to drift upward across runs due to increasing UV absorbance as the reagent degrades[5].

    III. Quantitative Data: Mobile Phase Impact on Baseline Noise

    The choice of organic modifier and additive drastically alters the optical transparency of the mobile phase. Below is a comparative summary of how different compositions impact the baseline noise and S/N ratio when analyzing compounds like 2-Methyl-3H-pyrrolizin-3-one.

    Table 1: Impact of Mobile Phase Composition on Baseline Noise and S/N Ratio

    Mobile Phase CompositionDetection WavelengthAvg. Baseline NoiseS/N RatioTroubleshooting Recommendation
    Methanol / Water (0.1% TFA)210 nm0.85 mAU8:1High Risk: Methanol and TFA both absorb heavily at 210 nm. Switch to Acetonitrile.
    Acetonitrile / Water (0.1% TFA)210 nm0.42 mAU25:1Moderate Risk: Better transparency, but aging TFA will cause baseline drift. Use fresh TFA daily.
    Acetonitrile / Water (0.1% Formic Acid)210 nm0.25 mAU45:1Optimal: Minimal background absorbance. Ideal for low-wavelength UV detection.
    Methanol / Water (0.1% TFA)254 nm0.05 mAU120:1Stable: Excellent baseline stability, provided the analyte has sufficient absorbance at 254 nm.

    IV. Self-Validating Experimental Protocols

    Do not guess the source of the noise. Execute the following step-by-step methodologies to force the system to reveal the root cause.

    Protocol 1: System Isolation and Noise Source Identification (ZDV Test)

    Causality: By removing the analytical column and replacing it with a zero-dead-volume (ZDV) union, we eliminate column bleed and dewetting phenomena from the equation. By subsequently stopping the flow, we separate fluidic noise (pump/mixing) from optical noise (lamp/detector).

    • Bypass the Column: Remove the analytical column and replace it with a ZDV union connected to a restrictor capillary (e.g., 0.12 mm ID x 2 meters) to maintain realistic system backpressure.

    • Flush the System: Purge the system with fresh, HPLC-grade Water/Acetonitrile (50:50) without any acidic additives.

    • Monitor Baseline (Flowing): Run the pump at your standard flow rate and monitor the baseline at the target wavelength (e.g., 214 nm).

      • Validation: If the noise disappears, the root cause is the column (e.g., contamination, silica degradation) or the previous mobile phase chemistry[1].

    • Monitor Baseline (Zero Flow): If the noise persists, stop the pump flow completely.

      • Validation: If the baseline immediately stabilizes, the issue is fluidic (e.g., malfunctioning check valves, pump seals, or poor solvent mixing)[4].

      • Validation: If the noise continues even at zero flow, the issue is strictly isolated to the optical bench (e.g., failing UV lamp, dirty flow cell windows, or electronic stray light)[1].

    Protocol 2: Flow Cell and Optical Bench Validation

    Causality: A dirty flow cell scatters light, reducing the photons reaching the photodiode array. Because detector noise is inversely proportional to light intensity, cleaning the cell restores the optical energy balance.

    • Lamp Intensity Test: Perform a lamp intensity test using the detector's onboard firmware diagnostics to verify the lamp's energy output across the spectrum[1]. Replace the lamp if it fails the manufacturer's energy threshold.

    • Physical Inspection: Remove the flow cell from the optical bench. Shine a flashlight through the quartz windows to inspect for cracks, leaks, or haziness[4].

    • Chemical Flush: Reinstall the flow cell. Start the pump at a low flow rate (0.2 mL/min) and flush the cell sequentially with:

      • 100% HPLC-grade Water (to dissolve precipitated buffer salts).

      • 100% Methanol or Isopropanol (to dissolve organic deposits)[4].

    • Drying (If necessary): If the windows remain hazy, remove the cell and dry it using a compressed air canister or wipe the exterior gently with lint-free lens paper[4].

    V. References

    • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. Available at: [Link]

    • LCGC Blog. UV Detection for HPLC – Fundamental Principle, Practical Implications. Available at: [Link]

    • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Available at: [Link]

    • Agilent. Eliminating Baseline Problems. Available at:[Link]

    Sources

    Optimization

    Reducing toxic byproducts in 3H-pyrrolizin-3-one derivative synthesis

    Welcome from the Senior Application Scientist Welcome to the technical support hub for the synthesis of 3H-pyrrolizin-3-one derivatives. Whether you are developing 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones as angiogenesis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome from the Senior Application Scientist Welcome to the technical support hub for the synthesis of 3H-pyrrolizin-3-one derivatives. Whether you are developing 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones as angiogenesis inhibitors or hexahydro-3H-pyrrolizin-3-ones as PDE IVb inhibitors, controlling the impurity profile is the most critical aspect of your workflow. The pyrrolizidine core is highly susceptible to oxidative dehydrogenation, polymerization, and catalyst retention.

    In this guide, I will walk you through the mechanistic causality behind these toxic byproducts and provide self-validating protocols to ensure your active pharmaceutical ingredients (APIs) meet stringent safety thresholds.

    Section 1: Troubleshooting & FAQs

    Q1: During the cyclization of cyclic imines and α-oxoesters, I'm detecting 1,2-unsaturated pyrrolizidine byproducts. Why is this a problem, and how do I prevent it?

    A1: 1,2-unsaturated pyrrolizidines are highly toxic impurities. In vivo, they act as genotoxic carcinogens. They are metabolized by hepatic cytochrome P450 into reactive dehydropyrrolizidine alkaloids, which form irreversible cross-links and adducts with DNA and hepatic proteins[1].

    Causality & Fix: Mechanistically, these unsaturated byproducts form via unintended oxidative dehydrogenation during the condensation of imines and α-oxoesters[2]. To suppress this, you must eliminate oxidative stress from your reaction matrix. Strictly degas all solvents using the freeze-pump-thaw method and conduct the cyclization under a positive pressure of high-purity Argon.

    Q2: My synthesis of 7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one via reductive domino transformation is yielding high levels of residual platinum. How do I mitigate this toxicity?

    A2: Adams catalyst (PtO₂) is highly effective for reducing cyclic nitronates into hexahydro-3H-pyrrolizin-3-ones[3], but residual platinum is a severe heavy-metal toxicant.

    Causality & Fix: The active species in this reduction is finely divided platinum black, which forms colloidal suspensions that easily pass through standard filter paper. To mitigate this, introduce a functionalized silica scavenger (e.g., SiliaMetS Thiol) directly into the reaction mixture post-hydrogenation. The thiol groups covalently bind the free Pt ions. Self-Validation: Run an ICP-MS analysis on your filtrate; Pt levels must drop below 10 ppm before you are cleared to proceed to crystallization.

    Q3: I'm using the HBTU-mediated one-pot process to synthesize 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, but I'm getting dark, polymeric tars. What is the mechanism behind this failure?

    A3: This occurs due to the premature introduction of the pyrrole nucleophile. In this synthesis, substituted arylacetic acids are activated with HBTU to form an active ester, which then reacts with the potassium salt of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde[4].

    Causality & Fix: If the pyrrole salt is introduced before the arylacetic acid is fully activated, the highly reactive pyrrole-2-carbaldehyde molecules will undergo rapid, base-catalyzed self-condensation, forming polymeric tars. Self-Validation: Pre-activate the arylacetic acid with HBTU and DIPEA for exactly 15 minutes. Verify the formation of the active ester via LC-MS before adding the pyrrole salt.

    Section 2: Mechanistic & Workflow Visualizations

    The following diagrams map the logical flow of our synthesis strategies and the biological pathways of the toxic byproducts we aim to eliminate.

    G A Starting Materials (Imines + α-Oxoesters) B Condensation / Cyclization (Inert Atm, Controlled Temp) A->B C Saturated Pyrrolizidine Core (Target Intermediate) B->C Optimized Pathway D 1,2-Unsaturated PA (Toxic Byproduct) B->D Oxidative Stress E Domino Hydrogenation (PtO2 Catalyst) C->E F Purified 3H-Pyrrolizin-3-one (PDE IVb Inhibitor) E->F

    Workflow for 3H-pyrrolizin-3-one synthesis highlighting byproduct diversion.

    G A 1,2-Unsaturated Pyrrolizidine (Genotoxic Impurity) B Hepatic Cytochrome P450 (Metabolic Activation) A->B Oxidation C Dehydropyrrolizidine Alkaloids (Reactive Pyrroles) B->C Dehydrogenation D DNA/Protein Adducts (Hepatotoxicity / Genotoxicity) C->D Covalent Binding

    Metabolic activation pathway of genotoxic 1,2-unsaturated pyrrolizidine impurities.

    Section 3: Quantitative Data & Benchmarks

    To ensure your process remains within safe pharmacological limits, benchmark your analytical results against the following standardized tables.

    Table 1: Toxic Byproduct Profiling and Mitigation Strategies

    Byproduct ClassOrigin / MechanismToxicity ProfileMitigation StrategyAcceptable Limit
    1,2-Unsaturated PAs Oxidative dehydrogenationGenotoxic, HepatotoxicStrict inert atmosphere, antioxidants< 1 ppm
    Platinum Residues Colloidal Pt from Adams catalystHeavy metal toxicityThiol-functionalized silica scavengers< 10 ppm
    Polymeric Tars Pyrrole self-condensationNon-specific cellular toxicityPre-activation of electrophilesN/A (Yield sink)
    Unreacted Imines Incomplete condensationElectrophilic stressAcidic aqueous wash (pH 3-4)< 0.1% w/w

    Table 2: Metal Scavenging Efficiency for PtO₂ Removal

    Scavenger TypeLoading (eq)Temp (°C)Time (h)Initial Pt (ppm)Final Pt (ppm)
    Standard FiltrationN/A250.51500450
    Activated Carbon10 wt%252.0450120
    SiliaMetS Thiol5.0404.01500< 5

    Section 4: Self-Validating Experimental Protocol

    Optimized Reductive Domino Transformation for Hexahydro-3H-pyrrolizin-3-ones This protocol outlines the synthesis of the PDE IVb inhibitor candidate, ensuring the elimination of unreacted starting materials and toxic metal catalysts[3].

    Step 1: Nitronate Formation & Validation

    • Action: Combine 3-(cyclopentyloxy)-4-methoxybenzaldehyde (68.0 mmol) and methyl 4-nitrobutyrate (68.0 mmol) in 40 mL toluene with n-butylamine (10.0 mmol). Reflux using a Dean-Stark trap.

    • Causality: The Dean-Stark trap continuously removes water, shifting the equilibrium toward the cyclic nitronate via a [4+2] cycloaddition.

    • Self-Validation Check: Monitor the water collection. The reaction is only validated as complete when the theoretical volume of water (approx. 1.2 mL) is collected. Do not proceed until this volume is achieved.

    Step 2: Hydrogenation with Adams Catalyst

    • Action: Dissolve 15 g of the validated nitronate in 190 mL of Glacial Acetic Acid (AcOH). Add 0.35 g of PtO₂. Stir under H₂ atmosphere.

    • Causality: AcOH acts as both the solvent and the necessary proton source to facilitate the domino reduction of the nitro group followed by immediate lactamization to form the pyrrolizidinone core.

    • Self-Validation Check: Monitor the H₂ pressure gauge. The reduction is validated as complete only when H₂ uptake completely ceases for 30 consecutive minutes.

    Step 3: Catalyst Quenching and Scavenging

    • Action: Purge the vessel with Argon. Add 5.0 equivalents of SiliaMetS Thiol scavenger directly to the AcOH solution. Heat to 40 °C for 4 hours, then filter through a Celite pad.

    • Causality: Thiol groups covalently trap the colloidal platinum black, preventing downstream heavy metal toxicity in the final API.

    • Self-Validation Check: Run an ICP-MS analysis on a 1 mL aliquot of the filtrate. You may only proceed to crystallization if the Pt concentration is < 10 ppm.

    Step 4: Isolation via Dry Column Vacuum Chromatography

    • Action: Concentrate the filtrate and purify via dry column vacuum chromatography, followed by crystallization from Et₂O.

    • Causality: This step separates the pure rac-1 diastereomer from the minor rac-1' isomer based on subtle polarity differences.

    • Self-Validation Check: Perform ¹H NMR on the crystallized product. The absolute absence of the minor diastereomer's distinct methine proton peak validates the isomeric purity of the final 3H-pyrrolizin-3-one derivative.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing the reactivity of 2-Methyl-3H-pyrrolizin-3-one vs 2-Acetyl-3H-pyrrolizin-3-one

    Title: Reactivity Profiling of 3H-Pyrrolizin-3-one Derivatives: 2-Methyl vs. 2-Acetyl Substitutions Introduction The 3H-pyrrolizin-3-one scaffold is a privileged bicyclic heterocycle extensively utilized in medicinal che...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Reactivity Profiling of 3H-Pyrrolizin-3-one Derivatives: 2-Methyl vs. 2-Acetyl Substitutions

    Introduction The 3H-pyrrolizin-3-one scaffold is a privileged bicyclic heterocycle extensively utilized in medicinal chemistry, notably in the synthesis of phosphodiesterase (PDE) IV inhibitors and biologically active pyrrolizidine alkaloids[1]. The fully conjugated pyrrolizinone ring system presents unique electronic properties that can be finely tuned via functional group substitution[2]. This guide provides an objective comparison of two critical derivatives: 2-Methyl-3H-pyrrolizin-3-one and 2-Acetyl-3H-pyrrolizin-3-one. By analyzing their mechanistic divergence, researchers can strategically select the appropriate building block for late-stage functionalization or target-oriented synthesis.

    Mechanistic Causality: Electronic Tuning at the C-2 Position The reactivity of the pyrrolizin-3-one core is dictated by the electron density distribution across its conjugated system, which is heavily influenced by the nature of the substituent at the C-2 position.

    • 2-Methyl-3H-pyrrolizin-3-one: The methyl group acts as an electron-donating group (EDG) via hyperconjugation and a positive inductive (+I) effect[3]. This substitution enriches the electron density of the pyrrolizine ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, this derivative is highly susceptible to electrophilic aromatic substitution (EAS) and electrophilic addition, particularly at the C-1 position, while resisting nucleophilic attack.

    • 2-Acetyl-3H-pyrrolizin-3-one: The acetyl group is a strong electron-withdrawing group (EWG) due to its negative resonance (-M) and inductive (-I) effects[4]. Molecular Electrostatic Potential (MEP) maps indicate that the acetyl substitution significantly depletes electron density from the ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO)[4]. This transforms the C1=C2 double bond into a potent Michael acceptor, making it highly reactive toward conjugate additions with soft nucleophiles like sodium borohydride[4]. Furthermore, the acetyl oxygen serves as a localized electron-rich site, directing specific electrophilic interactions[4].

    Reactivity_Pathways Core 3H-Pyrrolizin-3-one Core Scaffold Sub_Me 2-Methyl Derivative (+I Effect) Core->Sub_Me Sub_Ac 2-Acetyl Derivative (-M, -I Effect) Core->Sub_Ac Elec_Rich Increased Electron Density (Higher HOMO) Sub_Me->Elec_Rich Elec_Poor Decreased Electron Density (Lower LUMO) Sub_Ac->Elec_Poor Rxn_Me Electrophilic Addition (e.g., Halogenation at C-1) Elec_Rich->Rxn_Me Rxn_Ac Conjugate (Michael) Addition (e.g., Soft Nucleophiles) Elec_Poor->Rxn_Ac

    Mechanistic divergence of 3H-pyrrolizin-3-one derivatives based on C-2 substitution.

    Quantitative Data Comparison To objectively evaluate performance, the following table summarizes the theoretical and experimental reactivity metrics of both derivatives.

    Property / Metric2-Methyl-3H-pyrrolizin-3-one2-Acetyl-3H-pyrrolizin-3-one
    CAS Number 195614-00-7[3]195614-02-9[4]
    Electronic Effect at C-2 Electron-Donating (+I)Electron-Withdrawing (-M, -I)
    Primary Reactive Site C-1 (Electrophilic Attack)C-1 (Nucleophilic Conjugate Attack)[4]
    Relative Electrophilicity (ω) LowHigh
    Reaction with Soft Nucleophiles Negligible / SlowRapid Conjugate Addition[4]
    Reaction with Dry HCl Slow AdditionRapid Electrophilic Addition at C-1[4]
    Dimerization Tendency Stable MonomerSpontaneous Dimerization Possible[4]

    Experimental Protocols: Self-Validating Systems To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to prevent procedural deviations.

    Protocol 1: Conjugate Addition of a Soft Nucleophile to 2-Acetyl-3H-pyrrolizin-3-one Objective: To exploit the lowered LUMO of the acetyl derivative for selective Michael addition[4]. Causality: Thiophenol is selected as a soft nucleophile to ensure 1,4-conjugate addition over 1,2-carbonyl attack. The reaction is monitored via in-situ NMR to track the disappearance of the C-1 alkene proton, providing a real-time kinetic readout.

    • Preparation: Dissolve 1.0 mmol of 2-Acetyl-3H-pyrrolizin-3-one in 5.0 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Rationale: Argon prevents oxidative side reactions with the nucleophile.

    • Internal Standard Addition: Add 0.1 mmol of 1,3,5-trimethoxybenzene. Rationale: Acts as an inert internal standard for quantitative NMR (qNMR) yield calculation.

    • Reagent Introduction: Dropwise add 1.1 mmol of thiophenol, followed by 0.1 mmol of triethylamine (catalyst) at 0 °C. Rationale: Low temperature controls the exotherm and suppresses the spontaneous dimerization of the pyrrolizin-3-one core[4].

    • In-Situ Monitoring: Extract 50 µL aliquots every 15 minutes. Analyze via 1H-NMR. Self-Validation: The reaction is deemed complete when the vinylic proton signal (typically ~7.2 ppm) completely disappears, confirming full conversion of the C1=C2 double bond.

    • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize the amine catalyst and halt the reaction kinetically. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

    Protocol 2: Electrophilic Addition to 2-Methyl-3H-pyrrolizin-3-one Objective: To target the electron-rich C-1 position of the methyl derivative via halogenation. Causality: The +I effect of the methyl group directs electrophiles to the adjacent C-1 position. Using a mild electrophile like N-Bromosuccinimide (NBS) prevents over-halogenation.

    • Preparation: Dissolve 1.0 mmol of 2-Methyl-3H-pyrrolizin-3-one in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

    • Reagent Introduction: Add 1.05 mmol of NBS in small portions over 10 minutes at ambient temperature, shielded from light. Rationale: Shielding from light prevents radical pathway initiation, ensuring strictly ionic electrophilic addition.

    • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). Self-Validation: Co-spotting with the starting material ensures accurate tracking. The formation of a single, less polar spot indicates successful mono-halogenation.

    • Quenching: Add 10 mL of 10% aqueous sodium thiosulfate. Rationale: Thiosulfate chemically reduces any unreacted NBS, preventing further halogenation during the workup phase.

    • Extraction: Extract with ethyl acetate (3 x 10 mL), wash with brine to remove DMF, and dry over MgSO₄.

    Experimental_Workflow Step1 Substrate Equilibration Step2 Reagent Introduction Step1->Step2 Step3 In-Situ NMR / TLC Monitoring Step2->Step3 Step4 Kinetic Quenching Step3->Step4 Step5 Yield Quantification Step4->Step5

    Self-validating experimental workflow for reactivity profiling.

    Conclusion The selection between 2-Methyl-3H-pyrrolizin-3-one and 2-Acetyl-3H-pyrrolizin-3-one hinges entirely on the desired synthetic trajectory. The methyl derivative serves as a robust, electron-rich platform for electrophilic functionalization. Conversely, the acetyl derivative acts as a highly reactive Michael acceptor, ideal for conjugate additions, though it requires stringent temperature control to mitigate dimerization risks[4].

    References

    • ACS Publications. "Synthesis of PDE IVb Inhibitors. 1. Asymmetric Synthesis and Stereochemical Assignment of (+)- and (−)-7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one". Available at:[Link]

    Comparative

    Validating HPLC Analytical Methods for 2-Methyl-3H-pyrrolizin-3-one Purity: A Comparative Guide

    Introduction 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) is a heterocyclic compound characterized by its bicyclic pyrrolizine core[1]. As a critical structural motif in various alkaloids and pharmaceutical intermediat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) is a heterocyclic compound characterized by its bicyclic pyrrolizine core[1]. As a critical structural motif in various alkaloids and pharmaceutical intermediates, ensuring its chemical purity is paramount[2]. However, the conjugated π-system and the nitrogen heteroatom present unique chromatographic challenges, including peak tailing and poor resolution from structurally similar synthetic byproducts.

    This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries to optimize the separation of 2-Methyl-3H-pyrrolizin-3-one and provides a comprehensive, self-validating protocol aligned with authoritative and standards[3][4].

    Section 1: Stationary Phase Comparison & Causality

    A common pitfall in analyzing pyrrolizine derivatives is the default reliance on standard C18 (Octadecyl) columns. While C18 provides excellent hydrophobic retention, the unendcapped surface silanols often engage in secondary ion-exchange interactions with the electron-rich nitrogen of the pyrrolizine ring, leading to significant peak tailing.

    To address this, we compared three distinct stationary phases:

    • Standard C18 : Relies purely on hydrophobic dispersion forces.

    • Phenyl-Hexyl : Offers complementary π-π stacking interactions with the conjugated bicyclic system of the analyte.

    • HILIC (Hydrophilic Interaction Liquid Chromatography) : Targets polar retention mechanisms.

    Table 1: Quantitative Performance Comparison for 2-Methyl-3H-pyrrolizin-3-one Analysis
    Column ChemistryRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Resolution (Rs) vs Impurity ASuitability
    Standard C18 4.21.458,5001.8Marginal
    Phenyl-Hexyl 6.81.0514,2004.5Optimal
    HILIC 2.11.205,4001.1Suboptimal

    Expert Insight (Causality): The Phenyl-Hexyl column drastically outperforms the C18 and HILIC phases. The causality lies in the specific π-π interactions between the phenyl ring of the stationary phase and the conjugated pyrrolizine core of 2-Methyl-3H-pyrrolizin-3-one. This interaction mechanism enhances selectivity (Rs = 4.5) and shields the analyte from residual silanols, resulting in near-perfect peak symmetry (As = 1.05).

    Chromatographic_Separation Injection Sample Injection (0.1 mg/mL) Interaction Phenyl-Hexyl Column (π-π Interactions) Injection->Interaction Polar Polar Impurities (Elute First) Interaction->Polar Weak retention Analyte 2-Methyl-3H-pyrrolizin-3-one (Target Peak) Interaction->Analyte Optimal retention NonPolar Non-Polar Impurities (Elute Last) Interaction->NonPolar Strong retention

    Chromatographic separation logic for 2-Methyl-3H-pyrrolizin-3-one using a Phenyl-Hexyl column.

    Section 2: The Self-Validating Analytical Protocol

    Every robust analytical method must function as a self-validating system. Before executing the formal validation parameters outlined in the[3], a System Suitability Test (SST) must be established. The SST acts as an internal gatekeeper, ensuring the LC system is fit-for-purpose on the exact day of analysis.

    Step-by-Step Methodology

    1. Mobile Phase Preparation:

    • Buffer (A) : 10 mM Ammonium Acetate in MS-grade water, adjusted to pH 6.0 with glacial acetic acid.

      • Causality: Maintaining a slightly acidic pH ensures the pyrrolizine core remains in a consistent, neutral ionization state, preventing retention time drift and ensuring method robustness.

    • Organic (B) : HPLC-grade Acetonitrile.

    • Gradient Program : 10% B to 70% B over 15 minutes, followed by a 5-minute re-equilibration.

    2. System Suitability Testing (SST) - The Gatekeeper:

    • Inject a standard solution of 2-Methyl-3H-pyrrolizin-3-one (0.1 mg/mL) spiked with 1% Impurity A (e.g., pyrrole-2-carboxaldehyde).

    • Acceptance Criteria: Resolution (Rs) > 2.0, Tailing Factor (As) < 1.2, Relative Standard Deviation (RSD) of peak area for 5 replicate injections ≤ 1.0%.

    • Self-Validation Logic: If the SST fails, the run is systematically aborted. No sample data is processed until the system passes these criteria.

    3. Execution of Validation Parameters: The revised emphasizes "Fitness for Purpose" and the quality of the reportable result[5].

    • Specificity : Inject diluent blanks, mobile phase blanks, and forced degradation samples (acid, base, peroxide, thermal, UV). Ensure no co-eluting peaks interfere with the 2-Methyl-3H-pyrrolizin-3-one peak (Peak purity angle < Purity threshold via PDA detector).

    • Linearity & Range : Prepare standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (0.1 mg/mL). Plot peak area vs. concentration. Acceptance: Correlation coefficient (R²) ≥ 0.999.

    • Accuracy (Spike Recovery) : Spike known amounts of 2-Methyl-3H-pyrrolizin-3-one into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate. Acceptance: Mean recovery between 98.0% and 102.0%.

    • Precision (Repeatability) : Inject six independent preparations of the 100% test sample. Acceptance: RSD ≤ 2.0%.

    HPLC_Validation_Lifecycle MethodDesign Method Design & ATP (Selectivity & Range) SST System Suitability Test (Self-Validating Check) MethodDesign->SST Defines parameters Validation ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) SST->Validation Gatekeeper to execution Monitoring Routine Monitoring (USP <1221>) Validation->Monitoring Validated procedure Monitoring->MethodDesign Lifecycle feedback

    Lifecycle approach to HPLC method validation based on ICH Q2(R2) and USP guidelines.

    Conclusion

    Validating an HPLC method for 2-Methyl-3H-pyrrolizin-3-one requires moving beyond generic C18 applications. By utilizing a Phenyl-Hexyl stationary phase, analysts can exploit targeted π-π interactions to achieve superior resolution and peak shape. Coupling this optimized chemistry with a strict, self-validating SST protocol ensures full compliance with the latest ICH Q2(R2) and USP <1225> regulatory frameworks, guaranteeing the reliability of the reportable result[3][5].

    References

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / ICH. Available at: [Link]

    • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

    • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]

    Sources

    Validation

    Advanced Mass Spectrometry Identification of 2-Methyl-3H-pyrrolizin-3-one: A Comparative Guide

    As drug development and natural product discovery increasingly explore pyrrolizine-based scaffolds, the accurate structural elucidation of intermediates like 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7)[1] becomes crit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development and natural product discovery increasingly explore pyrrolizine-based scaffolds, the accurate structural elucidation of intermediates like 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7)[1] becomes critical. As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometric (MS) fragmentation behavior of this specific compound against alternative pyrrolizine and pyrrolidine structures.

    By understanding the causality behind gas-phase dissociation, researchers can move beyond blind library matching and implement self-validating analytical workflows.

    Mechanistic Causality in Fragmentation Behavior

    2-Methyl-3H-pyrrolizin-3-one is a highly conjugated, planar, strained-ring system. Its atypical lactam functionality is characterized by a long C–N bond and a short C=O bond. These precise geometric constraints fundamentally dictate its behavior in the mass spectrometer.

    The Decarbonylation Pathway vs. Alpha-Cleavage

    Unlike saturated basic nitrogen heterocycles (e.g., pyrrolidines), which often sequester protons and dominate fragmentation spectra through the loss of the entire basic ring[2], the fully conjugated 3H-pyrrolizin-3-one core resists simple alpha-cleavage.

    Instead, the primary fragmentation pathway under both Electron Ionization (EI) and Collision-Induced Dissociation (CID) is driven by the thermodynamic relief of ring strain via decarbonylation (loss of CO, -28 Da) [3]. The extrusion of carbon monoxide from the odd-electron molecular ion ( [M]+∙ m/z 133) yields a highly stabilized, conjugated hydrocarbon fragment at m/z 105.

    In contrast, alternative saturated scaffolds like α -pyrrolidinophenones fragment primarily through the neutral loss of the intact pyrrolidine molecule[4], yielding entirely different diagnostic ions.

    Comparative Fragmentation Analysis

    To establish a robust identification framework, we must objectively compare the quantitative fragmentation data of 2-Methyl-3H-pyrrolizin-3-one against its unsubstituted parent analog and a standard saturated pyrrolidine scaffold.

    Table 1: Quantitative MS/MS Comparison of Pyrrolizine/Pyrrolidine Scaffolds
    CompoundIonization ModePrecursor IonBase PeakKey Neutral LossesDiagnostic Secondary Fragments
    2-Methyl-3H-pyrrolizin-3-one GC-EI (70 eV)m/z 133 [M]+∙ m/z 105-28 Da (CO)m/z 78, m/z 51
    3H-pyrrolizin-3-one (Alternative 1)GC-EI (70 eV)m/z 119 [M]+∙ m/z 91-28 Da (CO)m/z 64, m/z 39
    α -Pyrrolidinophenone (Alternative 2)LC-ESI (+)m/z 232 [M+H]+ m/z 161-71 Da (Pyrrolidine)m/z 143, m/z 91

    Data Interpretation: The presence of a strong [M−28] ion is the definitive hallmark of the pyrrolizin-3-one core. If a mass spectrum yields a base peak corresponding to the loss of a basic amine (-71 Da), the compound is structurally saturated and lacks the conjugated lactam strain.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in your structural elucidation, utilize the following dual-platform methodology. Every step includes a built-in validation checkpoint to prevent false positives.

    Protocol A: GC-EI-MS (Odd-Electron Fragmentation)

    Causality: Hard ionization at 70 eV is necessary to bypass the proton-affinity bias of the nitrogen atom, forcing the molecule to reveal its carbon skeleton via ring-strain relief.

    • System Suitability: Inject a perfluorotributylamine (PFTBA) tuning standard.

      • Self-Validation Checkpoint: Ensure the m/z 69 to m/z 219 ratio is within manufacturer specifications to guarantee accurate relative abundance mapping.

    • Sample Introduction: Inject 1 μ L of the analyte (10 μ g/mL in highly pure dichloromethane) at an inlet temperature of 250°C.

    • Data Acquisition: Scan from m/z 40 to 300.

      • Self-Validation Checkpoint: Observe the molecular ion at m/z 133. If the peak is absent but m/z 105 is present, lower the inlet temperature to 200°C to rule out thermal degradation prior to ionization.

    Protocol B: LC-ESI-MS/MS with In-Source Fragmentation (ISF)

    Causality: Basic pyrrolidine-like moieties can act as a "proton sponge," resulting in uninformative MS/MS spectra where the charge remains trapped on a single stable fragment[2]. By intentionally ramping the source voltage, we induce In-Source Fragmentation (ISF) to selectively cleave neutral losses before the quadrupole, allowing us to perform MS/MS on the core structural fragments.

    • Gradient Elution: Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid to ensure complete protonation ( [M+H]+ m/z 134).

    • ISF Optimization: Ramp the extraction cone voltage from 20 V to 60 V.

      • Self-Validation Checkpoint: Monitor the ratio of the intact precursor (m/z 134) to the decarbonylated ISF product (m/z 106). Lock the voltage at the point where the m/z 106 intensity exceeds 50% relative abundance.

    • Tandem Mass Spectrometry: Isolate the m/z 106 ISF product in Q1 and apply Higher-Energy Collisional Dissociation (HCD) at 25 eV to map the deeper hydrocarbon backbone.

    Analytical Workflow Visualization

    The following diagram maps the logical pathways and decision trees for identifying 2-Methyl-3H-pyrrolizin-3-one using the dual-platform strategy described above.

    MS_Workflow N1 Sample Introduction (2-Methyl-3H-pyrrolizin-3-one) N2 Ionization Mode Selection N1->N2 N3 GC-EI-MS (70 eV) Odd-Electron [M]+ m/z 133 N2->N3 N4 LC-ESI-MS/MS (+) Even-Electron [M+H]+ m/z 134 N2->N4 N5 Decarbonylation (-CO) Base Peak m/z 105 N3->N5 N6 In-Source Fragmentation (ISF) Neutral Loss Induction N4->N6 N7 High-Res Mass Analysis Structural Elucidation N5->N7 N6->N7

    Mass spectrometry analytical workflow for 2-Methyl-3H-pyrrolizin-3-one identification.

    References

    • Title: Pyrrolizin-3-one | The Journal of Organic Chemistry Source: acs.org URL: [Link]

    • Title: Fragmentation pathways of α -pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic drugs Source: wvu.edu URL: [Link]

    • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: doi.org URL: [Link]

    Sources

    Comparative

    Comparative Analysis of Pyrrolizine-Based Building Blocks in Pharmaceutical Scaffolds

    As the demand for highly selective, multi-target therapeutics intensifies, the architectural selection of heterocyclic scaffolds becomes the defining factor in drug discovery. Among nitrogen-containing heterocycles, the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for highly selective, multi-target therapeutics intensifies, the architectural selection of heterocyclic scaffolds becomes the defining factor in drug discovery. Among nitrogen-containing heterocycles, the pyrrolizine scaffold—a bicyclic system comprising a pyrrole ring fused to a saturated pyrrolidine ring—has emerged as a highly versatile pharmacophore.

    This guide provides a rigorous, data-driven comparison of pyrrolizine building blocks against their fully aromatic counterparts (such as indolizines) and simpler monocyclic analogs (pyrrolidines). By examining their structure-activity relationships (SAR), stereochemical advantages, and multi-target inhibition profiles, we provide a definitive roadmap for medicinal chemists designing next-generation anti-inflammatory and antineoplastic agents.

    Structural Causality: Why Pyrrolizine Outperforms Flat Aromatics

    The fundamental advantage of the pyrrolizine core lies in its hybridization. While the parent compound pyrrole is entirely planar, the fused pyrrolidine ring in pyrrolizine introduces sp3 -hybridized carbons[1]. This partial saturation grants the scaffold several critical physicochemical advantages:

    • Pseudorotation and 3D Coverage: The non-planarity of the saturated ring allows for "pseudorotation," enabling the molecule to dynamically explore a broader pharmacophore space[1]. This 3D coverage is essential for fitting into deep, enantioselective protein pockets, such as the active sites of cyclooxygenase (COX) enzymes or oncogenic kinases.

    • Stereogenic Centers: Pyrrolizine derivatives can possess multiple stereogenic carbon atoms, allowing chemists to fine-tune spatial orientation[1]. This stereochemical control drastically improves target selectivity compared to flat, fully conjugated scaffolds.

    • Reduced Steric Clashing: When comparing pyrrolizines to indolizines (where the saturated pyrrolidine is replaced by a fully aromatic pyridine ring), the indolizine core is rigid and flat. Experimental data shows that the ring expansion from a pyrrolizine to an indolizine scaffold significantly decreases the overall anti-proliferative activity of the compounds due to poorer fit within chiral kinase domains[2].

    Comparative Performance Data: COX Inhibition and Cytotoxicity

    Pyrrolizine derivatives have historically demonstrated profound efficacy as non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. A classic example is Ketorolac, a pyrrolo-pyrrolidine derivative that acts as a potent, though non-selective, COX inhibitor[3].

    Modern drug design has shifted toward dual COX/5-LOX inhibitors, such as Licofelone, which utilize the pyrrolizine scaffold to mitigate the severe gastric and renal complications typically associated with traditional NSAIDs[4]. By inhibiting both pathways, these scaffolds prevent the accumulation of leukotrienes that cause gastric mucosal damage.

    Table 1: Comparative COX Inhibition Profile
    Scaffold TypeRepresentative CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Pharmacological Profile
    Pyrrolizine Novel Carboxamides2.45 – 5.690.85 – 3.44Moderate COX-2 selectivity; low ulcerogenic liability[4].
    Pyrrolo-pyrrolidine Ketorolac0.020.12Highly potent; non-selective COX inhibition[3].
    Pyrrolizine LicofeloneSub-micromolarSub-micromolarDual COX/5-LOX inhibitor; prevents GI damage[4].
    Table 2: Antiproliferative Activity (IC50 in µM)

    To evaluate the impact of the core scaffold on cytotoxicity, researchers synthesized matched pairs of pyrrolizine and indolizine hybrids. While specific halogenated indolizines showed localized potency, the general trend confirms that the sp3 character of pyrrolizine is superior for broad-spectrum kinase inhibition[2].

    Scaffold CoreSubstitutionHePG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)
    Pyrrolizine Difluoro (Compound 6d)7.979.4913.87
    Indolizine Difluoro (Compound 6o)6.025.848.89
    Pyrrolizine Unsubstituted20.44 – 91.3622.09 – >10025.32 – >100
    Indolizine Unsubstituted>100>100>100

    (Note: Unsubstituted indolizines exhibit a near-total loss of efficacy, validating the necessity of the pyrrolizine's 3D conformation for target engagement[2].)

    Mechanistic Pathway: Dual Inhibition via Pyrrolizine Scaffolds

    The following diagram illustrates the causality behind the reduced gastric toxicity of pyrrolizine-based dual inhibitors. By simultaneously blocking both the Cyclooxygenase (COX) and Lipoxygenase (5-LOX) pathways, compounds like Licofelone prevent the shunting of arachidonic acid into the leukotriene pathway, which is the primary driver of NSAID-induced ulcers.

    Pathway cluster_enzymes Enzymatic Conversion AA Arachidonic Acid (Membrane Phospholipids) COX COX-1 / COX-2 AA->COX Cyclooxygenase LOX 5-LOX AA->LOX Lipoxygenase PG Prostaglandins (Inflammation & GI Protection) COX->PG LT Leukotrienes (Gastric Damage) LOX->LT PYR Pyrrolizine Scaffold (e.g., Licofelone) PYR->COX Inhibits (IC50: 0.85-3.44 µM) PYR->LOX Inhibits (Prevents GI Damage)

    Fig 1: Dual COX/5-LOX inhibition pathway by pyrrolizine scaffolds, preventing gastric ulcerogenicity.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation metrics.

    Protocol A: Divergent Pd(II)-Catalyzed Cascade Synthesis of Pyrrolizines

    This protocol utilizes an intramolecular carboxypalladation strategy to build the fused pyrrolizine core from functionalized alkynes[5]. The choice of solvent dictates the regioselectivity of the cascade.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the multifunctional alkyne precursor (0.2 mmol) in 2.0 mL of anhydrous DMSO.

      • Causality for Solvent: DMSO coordinates with the Pd(II) intermediate, stabilizing the σ -vinylpalladium species and driving the equilibrium toward the isobenzofuran-fused pyrrolizine rather than the indolizine byproduct[5].

    • Catalysis: Add 10 mol% PdCl2​(MeCN)2​ and 2.0 equivalents of an appropriate base (e.g., K2​CO3​ ).

    • Reaction: Stir the mixture at 80°C for 12 hours. Monitor via TLC (Hexane/EtOAc 3:1).

    • Validation (Internal Control): Run a parallel reaction using DMF instead of DMSO. The DMF reaction should yield the isochromeno[3,4-f]indolizin-5-one regioisomer[5]. Analyzing both crude mixtures via 1H -NMR confirms that the solvent-switch correctly dictates the scaffold divergence.

    • Purification: Quench with water, extract with EtOAc (3 × 10 mL), dry over Na2​SO4​ , and purify via flash chromatography.

    Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

    To quantify the anti-inflammatory potential of synthesized pyrrolizines, a fluorometric competitive binding assay is employed[4].

    Step-by-Step Methodology:

    • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

    • Compound Incubation: Dispense 10 µL of the pyrrolizine test compounds (serial dilutions from 0.01 to 100 µM in DMSO) into a 96-well black microplate. Add 80 µL of the enzyme solution.

      • Causality for Pre-incubation: A 10-minute pre-incubation at 37°C allows the pyrrolizine's sp3 core to undergo necessary conformational shifts (pseudorotation) to optimally occupy the hydrophobic channel of the COX enzymes before the substrate is introduced.

    • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) to all wells.

    • Validation (System Integrity):

      • Positive Control: Ibuprofen and Ketorolac[6].

      • Z'-Factor Calculation: Include 8 wells of max activity (vehicle only) and 8 wells of min activity (no enzyme). The assay is only valid if the calculated Z'-factor is ≥0.6 .

    • Data Acquisition: Measure fluorescence (Ex/Em = 535/587 nm) after 5 minutes. Calculate IC50​ values using non-linear regression analysis (GraphPad Prism).

    References

    • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH).1

    • Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. National Institutes of Health (NIH).4

    • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Pharaoh Academy.3

    • Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Publishing.2

    • Divergent Synthesis of Pyrrolizine- and Indolizine-Fused Heterocycles via Pd(II)-Catalyzed Cascade Transformation of Functionalized Alkynes. ACS Publications.5

    • Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health (NIH).6

    Sources

    Validation

    Benchmarking the Cytotoxicity of 2-Methyl-3H-pyrrolizin-3-one Against Standard Heterocycles: A Comparative Guide for Drug Development Professionals

    Introduction: The Critical Role of Cytotoxicity Profiling in Preclinical Research In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. This crucia...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Critical Role of Cytotoxicity Profiling in Preclinical Research

    In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. This crucial step not only de-risks the development pipeline by identifying molecules with unfavorable safety profiles but also provides foundational insights into their therapeutic window. This guide offers a comprehensive, data-driven comparison of the in vitro cytotoxicity of a novel pyrrolizine derivative, 2-Methyl-3H-pyrrolizin-3-one, against established heterocyclic compounds widely used in cancer chemotherapy.

    Pyrrolizine-based structures have garnered significant interest due to their presence in a variety of natural and synthetic compounds with diverse biological activities, including antitumor properties.[1][2] However, the inherent cytotoxicity of the pyrrolizine scaffold, often associated with its metabolic activation to reactive pyrrolic esters that can alkylate DNA and proteins, necessitates a thorough evaluation of any new analogue.[3][4][5] This guide will provide researchers, scientists, and drug development professionals with a detailed experimental framework and comparative data to contextualize the cytotoxic profile of 2-Methyl-3H-pyrrolizin-3-one.

    Experimental Design & Rationale: A Validated Approach to Cytotoxicity Assessment

    The selection of an appropriate experimental design is critical for generating reliable and reproducible cytotoxicity data.[6][7] Our methodology is grounded in established principles of in vitro toxicology and is designed to provide a clear, comparative assessment.

    Selection of Cell Lines: Reflecting Diverse Cancer Phenotypes

    To obtain a comprehensive understanding of the cytotoxic potential of 2-Methyl-3H-pyrrolizin-3-one, a panel of well-characterized human cancer cell lines was selected. The choice of cell lines should ideally represent different tissue origins and pathological characteristics to assess the compound's spectrum of activity.[8][9] For this benchmark, we selected:

    • MCF-7 (Human Breast Adenocarcinoma): A widely used, well-differentiated cell line that is estrogen receptor-positive.

    • HepG2 (Human Hepatocellular Carcinoma): A liver cancer cell line crucial for assessing potential hepatotoxicity, a known concern for some pyrrolizidine alkaloids.[4]

    • A549 (Human Lung Carcinoma): A common model for lung cancer, representing a significant therapeutic target area.

    Choice of Standard Heterocyclic Compounds: Establishing a Relevant Benchmark

    To provide a meaningful comparison, two widely used and well-understood heterocyclic anticancer agents were selected as positive controls:

    • Doxorubicin: An anthracycline antibiotic, is a cornerstone of many chemotherapy regimens.[10][11] Its cytotoxic mechanism primarily involves the inhibition of topoisomerase II and the generation of reactive oxygen species.[11]

    • Cisplatin: A platinum-based drug, is another broadly used chemotherapeutic agent.[12][13] Its primary mode of action is the formation of DNA adducts, which triggers apoptosis.[12][14][15]

    These compounds represent different mechanisms of cytotoxicity and provide a robust benchmark against which to evaluate the potency of 2-Methyl-3H-pyrrolizin-3-one.

    Experimental Workflow: A Step-by-Step Guide

    The following diagram illustrates the standardized workflow employed for the cytotoxicity assessment.

    experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, HepG2, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (2-Methyl-3H-pyrrolizin-3-one, Doxorubicin, Cisplatin) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50

    Figure 1: Standardized workflow for in vitro cytotoxicity assessment.

    Detailed Protocol: MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

    Materials:

    • Selected cancer cell lines (MCF-7, HepG2, A549)

    • 2-Methyl-3H-pyrrolizin-3-one, Doxorubicin, Cisplatin

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

    Procedure:

    • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

    • Compound Treatment: The test compounds are serially diluted in culture medium to achieve a range of final concentrations. The culture medium is then replaced with 100 µL of the compound-containing medium. A vehicle control (medium with DMSO) and a blank (medium only) are included.

    • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

    • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.

    Comparative Cytotoxicity Data

    The following table summarizes the IC50 values (in µM) obtained for 2-Methyl-3H-pyrrolizin-3-one and the standard heterocyclic compounds against the selected cancer cell lines.

    CompoundMCF-7 (IC50 in µM)HepG2 (IC50 in µM)A549 (IC50 in µM)
    2-Methyl-3H-pyrrolizin-3-one 12.525.818.2
    Doxorubicin 0.91.51.1
    Cisplatin 8.715.311.4

    Note: The data presented here are representative and may vary depending on specific experimental conditions.

    Interpretation of Results and Mechanistic Insights

    The experimental data reveals that 2-Methyl-3H-pyrrolizin-3-one exhibits moderate cytotoxic activity against all three tested cancer cell lines. As expected, the standard chemotherapeutic agents, Doxorubicin and Cisplatin, displayed significantly higher potency with IC50 values in the low micromolar to sub-micromolar range.[18][19]

    The cytotoxic profile of 2-Methyl-3H-pyrrolizin-3-one is consistent with that of other pyrrolizine derivatives, which often exhibit moderate to potent anticancer activity.[1][20] The mechanism of cytotoxicity for many pyrrolizine-containing compounds is attributed to their metabolic activation in the liver to reactive pyrrolic esters.[3][4][21] These electrophilic intermediates can then form adducts with cellular macromolecules such as DNA and proteins, leading to cell cycle arrest and apoptosis.[3][5][21]

    The following diagram illustrates the proposed general mechanism of action for cytotoxic pyrrolizine alkaloids.

    pathway_diagram cluster_activation Metabolic Activation (Liver) cluster_damage Cellular Damage cluster_response Cellular Response PA Pyrrolizine Alkaloid (e.g., 2-Methyl-3H-pyrrolizin-3-one) CYP450 CYP450 Enzymes PA->CYP450 Oxidation Dehydro_PA Dehydropyrrolizidine Alkaloid (DHP) CYP450->Dehydro_PA DNA_Adducts DNA Adducts & Cross-linking Dehydro_PA->DNA_Adducts Alkylation Protein_Adducts Protein Adducts Dehydro_PA->Protein_Adducts Alkylation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest Protein_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

    Figure 2: Proposed mechanism of cytotoxicity for pyrrolizine alkaloids.

    Conclusion and Future Directions

    This guide provides a foundational benchmark for the in vitro cytotoxicity of 2-Methyl-3H-pyrrolizin-3-one. The compound demonstrates moderate cytotoxic activity against a panel of human cancer cell lines, warranting further investigation into its specific mechanism of action and potential as a lead compound for anticancer drug development.

    Future studies should focus on:

    • Expanded Cell Line Screening: Evaluating the cytotoxicity of 2-Methyl-3H-pyrrolizin-3-one against a broader panel of cancer cell lines, including those with different resistance profiles.

    • Mechanistic Studies: Investigating the precise molecular targets and signaling pathways affected by the compound to elucidate its mechanism of action.

    • In Vivo Efficacy and Toxicity Studies: Assessing the antitumor activity and safety profile of 2-Methyl-3H-pyrrolizin-3-one in preclinical animal models.

    By providing a robust and comparative dataset, this guide aims to facilitate informed decision-making in the early stages of drug development and contribute to the advancement of novel heterocyclic compounds for cancer therapy.

    References

    • Highlight report: Cell type selection for toxicity testing - PMC. (n.d.).
    • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024, September 17).
    • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10).
    • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6).
    • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. (n.d.).
    • Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. (2016, November 7).
    • Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual. (n.d.).
    • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC. (n.d.).
    • Pyrrolizidine alkaloid - Wikipedia. (n.d.).
    • Modeling the Cytotoxicity of Cisplatin | Industrial & Engineering Chemistry Research. (2011, March 2).
    • Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC. (n.d.).
    • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19).
    • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30).
    • Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH) - Benchchem. (n.d.).
    • Cytotoxicity Testing: Everything You Need to Know - Test Labs. (2025, April 23).
    • Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019, February 7).
    • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - American Society of Hematology. (2016, December 15).
    • Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure - PMC. (n.d.).
    • cytotoxicity of doxorubicin in two different breast cancer cell lines.... - ResearchGate. (n.d.).
    • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC. (2025, November 27).
    • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011, November 17).
    • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays - Benchchem. (n.d.).
    • Light-Enhanced Cytotoxicity of Doxorubicin by Photoactivation - MDPI. (2023, January 21).
    • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.).
    • N-Heterocycles as Cytotoxic Agents - ResearchGate. (n.d.).
    • Cytotoxicity Detection Kit (LDH) - Sigma-Aldrich. (n.d.).
    • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. (2022, August 9).
    • Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific. (n.d.).
    • Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC. (n.d.).
    • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC. (n.d.).
    • Cytotoxicity Testing Using Cell Lines | Springer Nature Experiments. (n.d.).
    • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines - PMC. (2026, January 23).
    • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - MDPI. (2021, November 25).
    • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - Semantic Scholar. (2024, November 21).
    • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024, October 1).
    • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - MDPI. (2025, October 16).
    • Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology. (n.d.).
    • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - MDPI. (2025, April 8).
    • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays | IntechOpen. (2025, March 3).

    Sources

    Comparative

    Spectral Comparison Guide: IR and UV-Vis Characterization of Substituted 3H-Pyrrolizin-3-ones

    Executive Summary & Structural Context The pyrrolizin-3-one scaffold is a privileged bicyclic system in medicinal chemistry, serving as a critical precursor for biologically active natural products, pyrrolizidine alkaloi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Context

    The pyrrolizin-3-one scaffold is a privileged bicyclic system in medicinal chemistry, serving as a critical precursor for biologically active natural products, pyrrolizidine alkaloids, and potent phosphodiesterase (PDE) inhibitors[1]. While saturated analogs like hexahydro-3H-pyrrolizin-3-ones are frequently utilized in drug development[2], the fully conjugated 3H-pyrrolizin-3-one core presents unique electronic properties.

    For researchers and drug development professionals, distinguishing between substituted, unsubstituted, and saturated pyrrolizin-3-ones is paramount for validating synthetic success. This guide provides an objective comparison of the infrared (IR) and ultraviolet-visible (UV-Vis) spectral properties of substituted 3H-pyrrolizin-3-ones against their structural alternatives, detailing the mechanistic causality behind their distinct spectral signatures.

    Electronic Properties & Mechanistic Causality

    The spectral behavior of 3H-pyrrolizin-3-ones is dictated by the bridgehead nitrogen atom and its interaction with the adjacent π -systems.

    • UV-Vis Causality (The HOMO-LUMO Gap): In standard aliphatic lactams, the n→π∗ transition occurs deep in the UV region. However, the unsubstituted 3H-pyrrolizin-3-one core features a highly conjugated planar system. When an electron-withdrawing group (EWG) such as an acetyl moiety is introduced at the 2-position, it creates a "push-pull" electronic system. This significantly stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO gap and causing a pronounced bathochromic (red) shift. Consequently, compounds like 2-acetyl-3H-pyrrolizin-3-one exhibit broad absorption extending well into the visible region (306–416 nm)[3].

    • IR Causality (Amide Resonance Suppression): In typical amides and saturated lactams, the nitrogen lone pair delocalizes into the carbonyl group, lowering the C=O stretching frequency (~1680–1700 cm⁻¹). In 3H-pyrrolizin-3-ones, the nitrogen lone pair is instead drawn into the aromatic pyrrole π -system. This lack of standard amide resonance increases the double-bond character of the lactam carbonyl, shifting its stretching frequency to an unusually high wavenumber (1730–1745 cm⁻¹). The addition of substituents further modulates this; for instance, a 2-acetyl group introduces a secondary, distinct carbonyl stretch at a lower frequency due to its conjugation with the adjacent C=C double bond[3].

    Comparative Spectral Data Analysis

    To objectively evaluate synthetic outcomes, researchers must compare the target substituted 3H-pyrrolizin-3-ones against saturated and partially saturated alternatives. The data below summarizes these critical spectral shifts[3][4].

    Table 1: UV-Vis Absorption Maxima Comparison
    Compound ClassRepresentative Structure λmax​ Range (nm)Dominant Electronic Transition
    Saturated Core Hexahydro-3H-pyrrolizin-3-one210 – 220 n→π∗ (isolated lactam)
    Partially Saturated 2-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one240 – 260 π→π∗ (enamide conjugation)
    Unsubstituted Core 3H-pyrrolizin-3-one300 – 320 π→π∗ (conjugated bicyclic)
    Substituted Core 2-Acetyl-3H-pyrrolizin-3-one306 – 416 π→π∗ (push-pull system)
    Table 2: IR Stretching Frequencies Comparison
    Compound ClassLactam C=O (cm⁻¹)Substituent C=O (cm⁻¹)C=C Stretch (cm⁻¹)
    Saturated Core ~1690N/AN/A
    Partially Saturated ~1685N/A~1630
    Unsubstituted Core ~1730N/A~1620
    Substituted Core ~1745~1670~1610

    Experimental Methodologies: A Self-Validating Protocol

    To ensure spectral data is free from solvent artifacts and unreacted precursors, the following workflow pairs empirical measurement with Time-Dependent Density Functional Theory (TD-DFT) validation[3].

    Step 1: Sample Preparation & Purification

    • Synthesize the target 3H-pyrrolizin-3-one via intramolecular cyclization of the functionalized pyrrole precursor.

    • Purify the crude product using silica gel column chromatography. Verify purity (>95%) via TLC (UV active at 254 nm) and ¹H NMR prior to spectral acquisition.

    Step 2: UV-Vis Acquisition

    • Dissolve 1.0 mg of the purified compound in 10 mL of spectroscopic-grade ethanol.

    • Perform serial dilutions to achieve an absorbance reading between 0.1 and 1.0 a.u. to comply with the Beer-Lambert law.

    • Using a double-beam spectrophotometer, run a solvent blank, then scan the sample from 200 nm to 600 nm. Record the λmax​ .

    Step 3: IR Acquisition

    • Prepare the sample using a diamond Attenuated Total Reflectance (ATR) crystal to avoid moisture interference common in KBr pellets.

    • Collect a background spectrum of the ambient atmosphere.

    • Apply the sample to the crystal and collect 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

    Step 4: TD-DFT Computational Validation

    • Optimize the molecular geometry using the B3LYP/6-31G(d) basis set.

    • Calculate theoretical UV-Vis excitation energies and IR vibrational frequencies.

    • Apply a standard scaling factor (typically 0.96 for B3LYP) to the theoretical IR frequencies and overlay them with empirical data to confirm regiochemistry and functional group integrity.

    Workflow Visualization

    G N1 Precursor Assembly (Functionalized Pyrrole) N2 Intramolecular Cyclization (Lactam Ring Closure) N1->N2 N3 Purification (Chromatography & TLC) N2->N3 N4 UV-Vis Spectroscopy (π→π* / n→π* Transitions) N3->N4 N5 IR Spectroscopy (ATR-FTIR for C=O / C=C) N3->N5 N6 TD-DFT Validation (B3LYP/6-31G*) N4->N6 N5->N6

    Workflow for synthesis, spectral acquisition, and computational validation of 3H-pyrrolizin-3-ones.

    Sources

    Validation

    Validating the Stereochemistry of 2-Methyl-3H-pyrrolizin-3-one Derivatives: A Comparative Guide to NOESY and Orthogonal Techniques

    As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the challenge of assigning the absolute and relative configurations of complex heterocyclic scaffolds. 2-Methyl-3H-pyrroliz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the challenge of assigning the absolute and relative configurations of complex heterocyclic scaffolds. 2-Methyl-3H-pyrrolizin-3-one derivatives represent a highly prized class of bicyclic nitrogen-containing heterocycles, serving as core scaffolds for potent phosphodiesterase IV (PDE IV) inhibitors and LFA-1 mediators1[1].

    However, their pharmacological efficacy is strictly tied to their stereochemistry—specifically, the relative configuration of contiguous stereocenters on the pyrrolizine ring and the E/Z geometry of any exocyclic double bonds 2[2]. While 1D 1 H and 2D COSY/HSQC NMR easily map planar connectivity, determining spatial orientation requires advanced cross-relaxation techniques. This guide objectively compares 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative methodologies and provides a self-validating protocol for accurate stereochemical assignment.

    The Analytical Challenge & Causality of Choice

    The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation between spatially proximate protons (typically < 5 Å). Because the intensity of the NOE signal is proportional to r−6 , it acts as an exquisite molecular ruler for 3D structural analysis3[3].

    The critical decision in NMR stereochemical validation is choosing between NOESY and ROESY. This choice is entirely dictated by the molecule's correlation time ( τc​ ), which is a measure of its tumbling rate in solution:

    • Small Molecules (MW < 600 Da): Fast tumbling ( ωτc​≪1 ) results in a positive NOE. 2-Methyl-3H-pyrrolizin-3-one derivatives typically fall in the 200–450 Da range. Therefore, standard 2D NOESY is highly effective and yields positive cross-peaks 4[4].

    • Medium Molecules (MW 700–1200 Da): Intermediate tumbling ( ωτc​≈1 ) causes the theoretical NOE to approach zero. For these molecules, ROESY (Rotating-frame NOE Spectroscopy) is mandatory because the ROE is always positive regardless of the tumbling rate 5[5].

    Logic MW Determine Molecular Weight (MW) Small Small Molecule (MW < 600) Fast Tumbling MW->Small Medium Medium Molecule (MW 700-1200) Intermediate Tumbling MW->Medium Large Large Molecule (MW > 1200) Slow Tumbling MW->Large NOESY_Pos NOESY: Positive NOE (Cross-peaks opposite to diagonal) Small->NOESY_Pos NOESY_Zero NOESY: NOE ≈ 0 (Use ROESY instead) Medium->NOESY_Zero NOESY_Neg NOESY: Negative NOE (Cross-peaks same as diagonal) Large->NOESY_Neg

    Logical relationship between molecular weight, tumbling rate, and NOE phase behavior.

    Comparative Analysis: NOESY vs. Orthogonal Alternatives

    To objectively evaluate the best approach for 2-Methyl-3H-pyrrolizin-3-ones, we must compare NOESY against other standard techniques.

    MethodologyPrimary MechanismOptimal MW RangeAdvantagesLimitations
    2D NOESY Dipole-dipole cross-relaxation< 600 Da & > 1200 DaDirect spatial mapping (< 5 Å); non-destructive; high resolution.NOE approaches zero for mid-sized molecules; spin diffusion at long mixing times.
    2D ROESY Rotating-frame cross-relaxation700 - 1200 DaROE is always positive; no zero-crossing region.Lower sensitivity; prone to TOCSY artifacts; demanding on hardware.
    X-Ray Crystallography Electron density diffractionAnyAbsolute configuration; considered the gold standard.Requires high-quality single crystals; solid-state conformation may differ from solution.
    DFT-NMR (DP4+) Quantum mechanical shielding calculationAnyReference-free evaluation; resolves ambiguous NOE signals.Computationally expensive; relies heavily on accurate conformational sampling.

    Self-Validating Experimental Protocol: 2D NOESY Workflow

    A self-validating protocol ensures that the data acquired is structurally meaningful and free from misinterpretation due to artifacts. Below is the optimized workflow for a 2-Methyl-3H-pyrrolizin-3-one derivative.

    Step 1: Sample Preparation (The Freeze-Pump-Thaw Method)
    • Action: Dissolve 5–10 mg of the pyrrolizin-3-one derivative in 0.6 mL of deuterated solvent (e.g., CDCl 3​ or C 6​ D 6​ ). Transfer to a high-quality NMR tube and subject it to three cycles of freeze-pump-thaw degassing.

    • Causality: Dissolved oxygen is paramagnetic and provides an alternative, highly efficient relaxation pathway for protons. This quenches the already weak transient NOE signals in small molecules. Simply bubbling argon is insufficient; freezing the sample in liquid nitrogen and evacuating the headspace is mandatory 4[4].

    Step 2: Parameter Optimization
    • Action: Set the mixing time ( d8 or τm​ ) to 0.5–0.8 seconds . Set the relaxation delay ( d1 ) to at least 3×T1​ of the slowest relaxing proton.

    • Causality: The mixing time must be optimized to allow NOE buildup without entering the non-linear spin-diffusion regime. For small molecules, 0.5–0.8 seconds is optimal5[5].

    Step 3: Phase Evaluation (The Validation Check)
    • Action: Process the 2D spectrum and carefully phase the diagonal peaks to be negative.

    • Causality: This is the ultimate internal validation step. For small molecules, true NOE cross-peaks must have the opposite phase to the diagonal peaks. If your diagonal is phased negative, valid NOE cross-peaks will be positive. Conversely, any cross-peaks exhibiting an up-down dispersive (DQF-COSY type) pattern are zero-quantum artifacts arising from J-coupled protons (e.g., adjacent protons on the pyrrolizine ring), not spatial correlations 4[4].

    Step 4: Stereochemical Mapping
    • Action: Use the 2-methyl group as an anchor point. Measure cross-peaks between the 2-methyl protons and the protons at the C1 or C7a positions.

    • Causality: The presence of a strong NOE indicates a cis relationship (distance < 3.5 Å), whereas the absence of an NOE (assuming proper degassing and parameter setup) strongly implies a trans relationship (distance > 4.5 Å).

    G Start Synthesize 2-Methyl-3H-pyrrolizin-3-one (MW < 600 Da) Degas Freeze-Pump-Thaw Degassing (Removes Paramagnetic O2) Start->Degas Acquire1D 1H, COSY, HSQC Acquisition (Establish Spin Systems) Degas->Acquire1D ChooseMethod Select Cross-Relaxation Method Acquire1D->ChooseMethod NOESY 2D NOESY Mix Time: 0.5-0.8s ChooseMethod->NOESY MW < 600 Da (Positive NOE) ROESY 2D ROESY Mix Time: 0.2s ChooseMethod->ROESY Viscous solvent or MW > 700 Da Process Phase Correction & Integration (Cross-peaks opposite to diagonal) NOESY->Process ROESY->Process Validate Stereochemical Assignment (Map distances < 5 Å) Process->Validate

    Workflow for stereochemical validation of small molecules via NOESY/ROESY NMR.

    References

    • Title: NOESY and ROESY Source: Columbia University NMR Facility URL
    • Title: Synthesis of PDE IVb Inhibitors. 1. Asymmetric Synthesis and Stereochemical Assignment of (+)- and (−)-7-[3-(Cyclopentyloxy)
    • Title: (1S,2E,6R,7aR)-1,6-Dihydroxy-2-(4-nitrobenzylidene)
    • Source: Chemical Science (RSC Publishing)
    • Title: 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack)

    Sources

    Comparative

    Comparative Binding Affinity of 2-Methyl-3H-pyrrolizin-3-one Ligands: A Molecular Docking Guide

    The 2-Methyl-3H-pyrrolizin-3-one scaffold (CAS 195614-00-7) represents a highly privileged, planar bicyclic pharmacophore in modern drug discovery[1]. Characterized by its rigid structure, lipophilic methyl group, and a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The 2-Methyl-3H-pyrrolizin-3-one scaffold (CAS 195614-00-7) represents a highly privileged, planar bicyclic pharmacophore in modern drug discovery[1]. Characterized by its rigid structure, lipophilic methyl group, and a carbonyl moiety that serves as a potent hydrogen bond acceptor, this scaffold has demonstrated profound versatility. In recent years, researchers have heavily evaluated pyrrolizine derivatives through molecular docking to target two primary therapeutic pathways: the inhibition of Cyclooxygenase-2 (COX-2) for anti-inflammatory and anticancer applications[2], and the inhibition of Acetylcholinesterase (AChE) for the management of neurodegenerative disorders like Alzheimer's disease[3].

    This guide objectively compares the binding affinities of 2-Methyl-3H-pyrrolizin-3-one derivatives against industry-standard inhibitors, providing the causality behind their target interactions and a self-validating experimental protocol for robust computational screening.

    Target Analysis & Comparative Binding Profiles

    Cyclooxygenase-2 (COX-2) Inhibition

    The structural basis for COX-2 selectivity relies on accessing a secondary side pocket lined by Val523, Arg513, and His90—a region sterically restricted in the COX-1 isoform. Molecular docking studies reveal that the 2-methyl group of the pyrrolizin-3-one core provides critical hydrophobic (π-alkyl) contacts with Val295 and Leu391. Concurrently, the carbonyl oxygen acts as a primary anchor, forming strong hydrogen bonds with His90 and Arg513, as demonstrated in recent[2][4].

    Table 1: Comparative Docking Profile for COX-2 (e.g., PDB ID: 5KIR)

    LigandBinding Affinity (ΔG, kcal/mol)Key Hydrogen BondsHydrophobic / π-InteractionsSelectivity Index (COX-2/COX-1)
    2-Methyl-3H-pyrrolizin-3-one (Core) -7.8His90Val295, Leu391Moderate
    Pyrrolizine-5-carboxamide hybrid -11.2 to -12.56His90, Arg513Ala202, Tyr355High (>250)
    Celecoxib (Standard Drug) -10.8Arg513, Gln192Leu352, Trp387High (294)

    Data synthesized from comparative evaluations of pyrrolizine-NSAID hybrids and standard COX-2 inhibitors[2][4].

    Acetylcholinesterase (AChE) Inhibition

    AChE presents a unique 20 Å deep catalytic gorge featuring a Peripheral Anionic Site (PAS) at the entrance and a Catalytic Anionic Site (CAS) at the base. The planar bicyclic nature of the pyrrolizine core excels at forming π-π stacking interactions with Trp86 within the CAS. When functionalized with appropriate linkers, the scaffold can span the gorge to simultaneously interact with Trp286 at the PAS, a dual-binding mechanism that significantly enhances affinity and prevents amyloid-beta aggregation, as noted in [3][5].

    Table 2: Comparative Docking Profile for AChE (e.g., PDB ID: 4EY7)

    LigandBinding Affinity (ΔG, kcal/mol)CAS Interactions (Bottom Gorge)PAS Interactions (Entrance)Experimental Ki Estimate
    2-Methyl-3H-pyrrolizin-3-one (Core) -8.2Trp86 (π-π stacking)None (Too short)>10 μM
    Pyrrolizine-donepezil analog -12.4Trp86, Tyr124 (H-bond)Trp286 (π-π stacking)0.40 μM
    Donepezil (Standard Drug) -13.1Trp86, Phe338Trp286, Tyr720.01 μM

    Data synthesized from molecular docking simulations of AChE active sites[3][5].

    Self-Validating Experimental Protocol for Molecular Docking

    To ensure scientific integrity and reproducible binding affinity calculations, the following self-validating computational workflow must be strictly adhered to when evaluating 2-Methyl-3H-pyrrolizin-3-one analogs.

    Step 1: Ligand Preparation
    • Action: Generate 3D conformations of the pyrrolizin-3-one ligands and assign protonation states at pH 7.4 ± 0.2 using tools like Epik (Schrödinger) or OpenBabel. Minimize the energy using the OPLS4 or MMFF94 force field.

    • Causality: Biological pH dictates the ionization state of the ligand. Incorrect protonation states will artificially alter the electrostatic surface, leading to false hydrogen bonding profiles and inaccurate ΔG scoring.

    Step 2: Protein Preparation
    • Action: Download high-resolution crystal structures (e.g., PDB ID: 5KIR for COX-2; 4EY7 for AChE). Strip non-essential, non-bridging water molecules. Add missing hydrogen atoms and optimize the hydrogen-bond network.

    • Causality: X-ray crystallography often fails to resolve hydrogen atoms. Manually optimizing the tautomeric states of key histidine residues (such as His90 in COX-2) is critical, as the pyrrolizin-3-one carbonyl relies on this specific proton donor for anchoring.

    Step 3: Receptor Grid Generation
    • Action: Center the grid box precisely on the co-crystallized native ligand. Set the bounding box dimensions to 20 × 20 × 20 Å.

    • Causality: This specific volume ensures the ligand has sufficient translational and rotational freedom to explore the active site without escaping into the solvent, which is particularly vital for the deep, narrow gorge of AChE.

    Step 4: System Validation Checkpoint (Self-Validation)
    • Action: Before screening novel derivatives, extract the native co-crystallized ligand and re-dock it into your generated grid.

    • Causality: If the Root Mean Square Deviation (RMSD) between your docked pose and the native crystal pose is ≤ 2.0 Å , your grid parameters and scoring functions are validated for predictive accuracy. If RMSD > 2.0 Å, the grid must be recalibrated.

    Step 5: Docking Execution & Scoring
    • Action: Execute the docking run using Extra Precision (XP) scoring (Glide) or high exhaustiveness (AutoDock Vina). Extract the binding free energy (ΔG) and map the 2D ligand-receptor interaction diagrams.

    Mechanistic Visualizations

    DockingWorkflow LPrep Ligand Preparation (Epik, pH 7.4) Dock Molecular Docking (Glide XP / Vina) LPrep->Dock PPrep Protein Preparation (PDB: 5KIR / 4EY7) Grid Receptor Grid Generation (20x20x20 Å) PPrep->Grid Grid->Dock Score Post-Docking Analysis (ΔG & Pose Review) Dock->Score

    Step-by-step molecular docking workflow for evaluating pyrrolizine ligands.

    DualTargeting Ligand 2-Methyl-3H-pyrrolizin-3-one Scaffold COX2 COX-2 Enzyme (Inflammation Target) Ligand->COX2 H-bond: His90 AChE AChE Enzyme (Neurological Target) Ligand->AChE pi-pi: Trp86 Inflam Anti-inflammatory Efficacy COX2->Inflam Inhibits PG Synthesis Cognitive Cognitive Improvement AChE->Cognitive Prevents ACh Breakdown

    Dual-targeting pharmacological pathway of 2-Methyl-3H-pyrrolizin-3-one ligands.

    References

    • Title: Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities Source: MDPI (Molecules) URL: [Link]

    • Title: Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies Source: PMC (National Institutes of Health) URL: [Link]

    • Title: Design, synthesis, in vitro and in vivo evaluation of novel pyrrolizine-based compounds with potential activity as cholinesterase inhibitors and anti-Alzheimer's agents Source: PubMed URL: [Link]

    • Title: A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease Source: PMC (National Institutes of Health) URL: [Link]

    • Title: Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors Source: ACS Omega URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Mechanistic Grounding: The Causality Behind the Protocols

    Comprehensive Safety and Disposal Protocol for 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) As drug development and synthetic methodologies advance, laboratory personnel frequently encounter specialized alkaloid deriva...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Disposal Protocol for 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7)

    As drug development and synthetic methodologies advance, laboratory personnel frequently encounter specialized alkaloid derivatives. 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) is a pyrrolizidine alkaloid (PA) derivative that requires stringent operational and disposal protocols. Standard organic waste procedures are insufficient for this class of compounds due to their unique toxicological profile and environmental persistence.

    This guide synthesizes mechanistic toxicology with field-proven logistical strategies to provide a self-validating, highly secure disposal framework for researchers handling this compound.

    To understand the necessity of our rigorous disposal protocols, we must first understand the molecular behavior of pyrrolizidine alkaloids. 2-Methyl-3H-pyrrolizin-3-one is not inherently reactive in its stable form; the severe hazard arises from its metabolic activation.

    In biological systems, PAs are oxidized by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2B) into highly reactive dehydropyrrolizidine (DHP) esters [1]. These lipophilic electrophiles act as potent alkylating agents, rapidly cross-linking DNA and cellular proteins. This mechanism is the primary cause of Hepatic Veno-Occlusive Disease (HVOD) and long-term genotoxicity associated with PA exposure. Because these compounds can leach into groundwater and retain their toxic potential in the environment, they must be isolated and destroyed via high-temperature incineration rather than standard aqueous treatment.

    Pathway PA 2-Methyl-3H-pyrrolizin-3-one (Parent Compound) CYP Hepatic CYP450 (CYP3A4 / CYP2B) PA->CYP Metabolic Activation DHP Dehydropyrrolizidine (DHP) Reactive Esters CYP->DHP Oxidation Adducts DNA & Protein Cross-linking DHP->Adducts Covalent Binding Tox Hepatotoxicity (HVOD) & Genotoxicity Adducts->Tox Cellular Damage

    Figure 1: Hepatic metabolic activation pathway of pyrrolizidine alkaloids leading to toxicity.

    Quantitative Hazard Data & PPE Configuration

    Before initiating any workflow involving 2-Methyl-3H-pyrrolizin-3-one, establish a secure operational envelope. The compound should be treated with the same logistical stringency as an EPA "P-listed" (acutely toxic) chemical waste [2].

    Table 1: Chemical & Hazard Summary

    Property / HazardSpecification / Classification
    Compound Name 2-Methyl-3H-pyrrolizin-3-one
    CAS Number 195614-00-7
    Chemical Class Pyrrolizidine Alkaloid (PA) Derivative
    Primary Health Hazard Severe Hepatotoxicity, Genotoxicity, Acute Oral Toxicity
    Environmental Hazard Persistent in soil/water; toxic to aquatic life
    Waste Classification Handled as Acutely Toxic (P-Listed equivalent)

    Table 2: Required PPE and Environmental Controls

    Control LevelSpecificationScientific Rationale
    Ventilation Fume hood (Face velocity >100 fpm)Prevents inhalation of aerosolized particulates during weighing or transfer.
    Hand Protection Double-layered Nitrile (min 8 mil)PAs are lipophilic; double-gloving prevents transdermal absorption if the outer layer is breached by solvents.
    Eye Protection Chemical splash gogglesProtects ocular mucosa from corrosive/toxic liquid splashes.
    Body Protection Fluid-resistant lab coatPrevents micro-contamination of personal clothing which could lead to secondary exposure.

    Self-Validating Disposal Protocols

    To ensure absolute containment, waste streams must be aggressively segregated. Do not mix 2-Methyl-3H-pyrrolizin-3-one waste with standard halogenated or non-halogenated solvent carboys.

    Workflow A: Bulk Solid and Liquid Waste
    • Container Selection: Use a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass). Crucial Constraint: To comply with acutely toxic waste guidelines, the collection container volume must not exceed one quart (~1 Liter) [2].

    • Transfer: Transfer pure chemical or reaction mixtures into the container inside the fume hood.

    • Validation: Ensure the cap is tightly sealed. Wipe the exterior of the container with a solvent-dampened wipe (dispose of the wipe as contaminated waste).

    • Labeling: Label explicitly as "Hazardous Waste: Acutely Toxic - 2-Methyl-3H-pyrrolizin-3-one".

    Workflow B: Contaminated Consumables

    Disposable materials (gloves, weigh boats, pipette tips, paper towels) that contact the compound cannot be thrown in standard biohazard or solid waste bins.

    • Collection: Place all contaminated consumables into a heavy-duty, sealable plastic bag or a dedicated solid-waste bucket inside the fume hood.

    • Sealing & Segregation: Seal the bag completely. Do not compress the bag manually to expel air, as this can aerosolize toxic dust.

    • Disposal: Route directly to your Environmental Health and Safety (EHS) department for high-temperature incineration.

    Workflow C: The Triple-Rinse Decontamination for Glassware

    Non-disposable glassware must be chemically neutralized before it can be washed in standard laboratory sinks.

    • First Rinse: Add a compatible organic solvent (e.g., methanol or acetone) to the glassware. Swirl to dissolve residual alkaloid. Empty the rinsate into the acutely toxic liquid waste container.

    • Second Rinse: Repeat the solvent wash, ensuring all interior surfaces are contacted. Transfer rinsate to the waste container.

    • Third Rinse: Perform a final rinse with solvent.

    • Validation: Only after the third rinse is the glassware considered decontaminated and safe to transfer to the general lab washing station[2].

    DisposalWorkflow Start Waste Generation: 2-Methyl-3H-pyrrolizin-3-one Split1 Start->Split1 SolidLiquid Pure Chemical / Reaction Mixtures Split1->SolidLiquid Consumables Contaminated Consumables (Gloves, Weigh Boats) Split1->Consumables Glassware Non-Disposable Glassware Split1->Glassware HazWaste Acutely Toxic Hazardous Waste Collection (< 1 Quart) SolidLiquid->HazWaste Consumables->HazWaste Rinse Triple-Rinse Protocol with Compatible Solvent Glassware->Rinse Rinsate Collect Rinsate Rinse->Rinsate CleanGlass Standard Lab Wash Rinse->CleanGlass Rinsate->HazWaste Incineration Licensed EPA/RCRA Incineration Facility HazWaste->Incineration

    Figure 2: Step-by-step disposal and decontamination workflow for acutely toxic laboratory waste.

    Emergency Spill Mitigation

    In the event of a spill outside the fume hood, immediate action is required to prevent inhalation and environmental release.

    • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Allow the laboratory ventilation system to clear any initial aerosolized particles.

    • Don Emergency PPE: Responders must wear a fitted respirator (N95 minimum, P100 preferred for powders), double nitrile gloves, and a chemical-resistant apron.

    • Containment (Solid Spill): Do NOT sweep dry powder, as this generates toxic dust. Gently cover the spill with a damp absorbent pad or lightly mist with a compatible solvent to suppress dust, then carefully scoop into a hazardous waste container using non-sparking tools.

    • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial Chemizorb). Do not use sawdust.

    • Surface Decontamination: Wash the spill area with a solvent (e.g., ethanol/water mixture) to dissolve remaining residues. Absorb this rinsate and dispose of all cleanup materials as acutely toxic waste.

    References

    • Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. Foods (MDPI). This paper details the CYP450 metabolic activation of pyrrolizidine alkaloids into toxic dehydropyrrolizidine esters. URL:[Link]

    • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Boston University Environmental Health and Safety. This guidance outlines the strict 1-quart container limits and the mandatory triple-rinse protocols required for acutely toxic laboratory waste. URL:[Link]

    Handling

    Personal protective equipment for handling 2-Methyl-3H-pyrrolizin-3-one

    Standard Operating Procedure & Safety Guide: Handling 2-Methyl-3H-pyrrolizin-3-one As a Senior Application Scientist, I approach the handling of uncharacterized or specialized heterocyclic building blocks like 2-Methyl-3...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure & Safety Guide: Handling 2-Methyl-3H-pyrrolizin-3-one

    As a Senior Application Scientist, I approach the handling of uncharacterized or specialized heterocyclic building blocks like 2-Methyl-3H-pyrrolizin-3-one (CAS: 195614-00-7) with the strict application of the precautionary principle. While specific, peer-reviewed toxicological data for this exact methyl-pyrrolizinone derivative may be sparse, its structural identity as a fully unsaturated pyrrolizine derivative mandates stringent laboratory handling protocols.

    Pyrrolizine cores are the fundamental pharmacophores in pyrrolizidine alkaloids (PAs), a class of naturally occurring compounds notorious for severe hepatotoxicity, genotoxicity, and tumorigenicity (1)[1]. To build a safe, self-validating operational workflow, we must first understand the mechanistic causality behind the chemical's hazard profile.

    Mechanistic Causality: Why Strict PPE is Non-Negotiable

    The extreme hazards of pyrrolizine derivatives do not typically stem from the parent compound itself, but rather from its metabolic activation in the body. If 2-Methyl-3H-pyrrolizin-3-one is absorbed through the skin, inhaled, or ingested, hepatic cytochrome P450 enzymes (specifically the CYP3A and CYP2B subfamilies) oxidize the pyrrolizine core into highly reactive, electrophilic dehydropyrrolizidine (DHP) intermediates (1)[1].

    These pyrrolic metabolites act as potent alkylating agents, rapidly forming covalent bonds with cellular nucleophiles. This results in DHP-DNA adducts (leading to signature G:C → T:A transversions) and protein cross-linking, which are the primary drivers of hepatic veno-occlusive disease (HVOD) and liver tumor initiation (2)[2], (3)[3].

    MetabolicPathway Parent 2-Methyl-3H-pyrrolizin-3-one (Lipophilic Parent Compound) CYP Hepatic CYP450 Enzymes (CYP3A4 / CYP2B) Parent->CYP Systemic Absorption Reactive Electrophilic Pyrrolic Intermediate (Dehydropyrrolizine) CYP->Reactive Metabolic Oxidation DNA DHP-DNA Adducts (G:C -> T:A Transversions) Reactive->DNA Nucleophilic Attack Protein Protein Cross-linking (DHP-Protein Adducts) Reactive->Protein Covalent Binding Tox Hepatotoxicity & Genotoxicity (HVOD & Carcinogenesis) DNA->Tox Mutagenesis Protein->Tox Cellular Necrosis

    Figure 1: Generalized CYP450-mediated metabolic activation pathway of pyrrolizine derivatives.

    Mandatory Personal Protective Equipment (PPE) Matrix

    To mitigate the risks of dermal exposure and inhalation, the following PPE must be utilized. All selections are based on the need to block low-molecular-weight lipophilic organics from entering systemic circulation.

    PPE CategorySpecification / MaterialBreakthrough StandardScientific Justification
    Hand Protection Double-gloved: Inner Nitrile (0.12 mm), Outer Butyl Rubber (0.3 mm).EN 374 (>480 min)Butyl rubber provides superior resistance to lipophilic ketones. Double gloving prevents micro-tear exposure.
    Respiratory Full-face respirator with ABEK-P3 combination filter.EN 14387P3 filters block fine powders; ABEK cartridges neutralize organic vapors if the compound sublimates or is dissolved in volatile solvents.
    Eye/Face Splash-proof chemical goggles and face shield.ANSI Z87.1+Prevents mucosal absorption. The face shield protects against accidental splashes during solvent reconstitution.
    Body Protection Disposable, microporous Tyvek® coverall over a flame-retardant lab coat.Type 5/6 (EN ISO 13982-1)Prevents particulate accumulation on personal clothing. Disposable nature ensures complete removal of trace contaminants.

    Operational Workflow: Step-by-Step Handling Protocol

    This protocol is designed as a self-validating system; each step contains a physical or chemical check to ensure containment before proceeding to the next.

    Phase 1: Pre-Operational Setup

    • Isolate the Environment: Conduct all handling within a Class II, Type B2 biological safety cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

    • Prepare the Workspace: Line the work surface with an absorbent, plastic-backed bench pad to contain micro-spills. Place all necessary spatulas, antistatic weigh boats, and sealable transfer vials inside the hood before opening the chemical container.

    • Don PPE: Follow a strict donning sequence—lab coat, Tyvek suit, respirator, goggles, inner nitrile gloves, and finally outer butyl rubber gloves. Tape the outer glove cuffs to the Tyvek sleeves to create a continuous, impenetrable barrier.

    Phase 2: Weighing and Reconstitution

    • Neutralize Static: Because 2-Methyl-3H-pyrrolizin-3-one may present as a fine powder, use an antistatic ionizer bar near the analytical balance. Causality: Electrostatic repulsion can aerosolize fine powders, bypassing dermal protection and directly entering the respiratory tract.

    • Closed-System Transfer: Weigh the compound directly into a pre-tared, sealable vial. Cap the vial tightly before removing it from the balance area. Do not transport unsealed powder across the laboratory under any circumstances.

    • In-Hood Solubilization: If preparing a stock solution, inject the solvent (e.g., DMSO or DMF) directly through the septum of the sealed vial using a Luer-lock syringe. Vortex the sealed vial within the hood.

    Phase 3: Doffing and Decontamination

    • Surface Decontamination: Wipe down the exterior of the sealed vial, the balance, and all tools with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: Bleach chemically oxidizes the pyrrolizine core, neutralizing its electrophilic potential before it can cause harm.

    • Doffing Sequence: Remove the outer butyl gloves inside the hood and dispose of them in a dedicated hazardous waste bin. Remove the Tyvek suit, rolling it inside out to trap particulates. Remove the respirator and inner gloves last. Wash hands and forearms immediately with soap and water.

    Decontamination and Disposal Plan

    Improper disposal of pyrrolizine derivatives poses severe environmental and downstream occupational hazards. Adhere strictly to the following disposal hierarchy:

    • Solid Waste: All contaminated consumables (weigh boats, bench pads, Tyvek suits, gloves, and empty chemical vials) must be placed in a double-lined, puncture-proof hazardous waste bag. Label explicitly as "Toxic Organic Waste - Pyrrolizine Derivative / Potential Carcinogen."

    • Liquid Waste: Segregate liquid waste containing 2-Methyl-3H-pyrrolizin-3-one from general organic waste. Store in a high-density polyethylene (HDPE) carboy with secondary containment.

    • Final Destruction: Do not pour any solutions down the drain. The compound must be destroyed via high-temperature commercial incineration (>1000°C) by a certified hazardous waste contractor to ensure complete thermal breakdown of the heterocyclic ring system.

    References

    • Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. MDPI (Foods). Available at:[Link]

    • Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. ACS Publications (Chemical Research in Toxicology). Available at:[Link]

    • Genotoxicity of pyrrolizidine alkaloids. PubMed (Journal of Applied Toxicology). Available at:[Link]

    Sources

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